molecular formula C7H8N2O2 B1427976 6-(Methylamino)picolinic acid CAS No. 1250806-91-7

6-(Methylamino)picolinic acid

Cat. No.: B1427976
CAS No.: 1250806-91-7
M. Wt: 152.15 g/mol
InChI Key: UWHUQPVEPTWNFZ-UHFFFAOYSA-N
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Description

6-(Methylamino)picolinic acid is a valuable picolinic acid derivative primarily utilized in research and development as a key building block in organic and medicinal chemistry. Compounds within this chemical class, such as the closely related 6-(N-methylsulfamoyl)picolinic acid, are often employed as intermediates or precursors in the synthesis of more complex molecules . As a substituted picolinic acid, it features both a carboxylic acid group and a methylamino group on its pyridine ring, making it a versatile scaffold for constructing chemical libraries or for use in metal coordination studies. Like the related 6-aminopicolinic acid, this compound should be handled with care and stored in a dark place, sealed in a dry environment at room temperature to preserve its stability . It is intended for research applications only, specifically for use in laboratory settings, and is not approved for diagnostic or therapeutic use in humans. All information is provided for informational purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(methylamino)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUQPVEPTWNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250806-91-7
Record name 6-(methylamino)pyridine-2-carboxylic acid
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Foundational & Exploratory

6-(Methylamino)picolinic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-(Methylamino)picolinic Acid

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a carboxylic acid and a secondary amine, making it a versatile building block, or synthon, for the construction of more complex molecular architectures. Its picolinic acid scaffold is a well-established chelating agent for various metal ions, and the introduction of the methylamino group at the 6-position modulates its electronic properties and steric profile, opening avenues for its use in the development of novel pharmaceuticals, catalysts, and functional materials.[1][2]

This guide provides a detailed exploration of a primary and field-proven synthetic pathway to this compound. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying chemical principles and experimental rationale that govern the transformation.

Primary Synthetic Strategy: A Two-Step Approach

The most direct and commonly employed route for the synthesis of this compound is a two-step process. This pathway begins with the preparation of a 6-halopicolinic acid precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction with methylamine.

Overall_Synthesis_Pathway start 6-Halo-2-methylpyridine (e.g., 6-Bromo-2-methylpyridine) step1 Oxidation start->step1 KMnO4, H2O, Δ intermediate 6-Halopicolinic Acid (e.g., 6-Bromopicolinic Acid) step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) intermediate->step2 CH3NH2, Δ product This compound step2->product

Caption: High-level overview of the two-step synthesis of this compound.

Part 1: Synthesis of 6-Halopicolinic Acid Precursor

The first critical phase is the synthesis of an appropriate precursor, typically 6-chloropicolinic acid or 6-bromopicolinic acid. The choice between chlorine and bromine often depends on the availability of starting materials and the desired reactivity in the subsequent step, with brominated compounds generally being more reactive. A robust method involves the oxidation of the corresponding 6-halo-2-methylpyridine.

Causality Behind Experimental Choices:
  • Starting Material: 6-Bromo-2-methylpyridine is an excellent starting material. The methyl group at the 2-position is readily oxidized to a carboxylic acid, while the bromo group at the 6-position serves as a good leaving group for the subsequent substitution reaction.

  • Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid.[3] The reaction is typically performed in water under reflux conditions.

Detailed Experimental Protocol: Synthesis of 6-Bromopicolinic Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2-methylpyridine (1.0 eq) and water (approx. 20 mL per gram of starting material).

  • Addition of Oxidant: While stirring vigorously, heat the mixture to 65-70°C. Add potassium permanganate (KMnO₄, approx. 2.2 eq) portion-wise over 1-2 hours. The portion-wise addition is crucial to control the exothermic reaction and prevent a dangerous temperature surge.

  • Reaction and Monitoring: After the addition is complete, maintain the reaction at reflux (approx. 100°C) for 7-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The purple color of the permanganate will fade as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

    • Combine the filtrates and cool in an ice bath.

    • Carefully acidify the filtrate to a pH of 1.5-2.0 using a 10% hydrochloric acid solution.[3] This protonates the carboxylate, causing the 6-bromopicolinic acid to precipitate out of the solution as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

ParameterValueSource
Starting Material 6-Bromo-2-methylpyridine[3]
Reagent Potassium Permanganate (KMnO₄)[3]
Solvent Water[3]
Reaction Time 7-10 hours[3]
Temperature 65°C initially, then Reflux (~100°C)[3]
Typical Yield ~85-90%[3]

Part 2: Nucleophilic Aromatic Substitution with Methylamine

This is the core transformation where the halogen atom on the pyridine ring is displaced by the methylamino group. The success of this reaction hinges on the inherent electronic properties of the pyridine ring.

Mechanistic Insight: Why This Reaction is Favorable

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This nitrogen atom withdraws electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions.[4][5] This electron deficiency makes these positions susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: The nucleophile (methylamine) attacks the carbon atom bearing the leaving group (halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the halide ion.

The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen when the attack occurs at the ortho or para positions, providing significant stabilization.[6] This stabilization lowers the activation energy for the reaction, making substitution at these positions highly favorable compared to the meta position.[4][6]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 6-bromopicolinic acid.

Detailed Experimental Protocol: Amination Reaction
  • Reaction Setup: In a sealed pressure vessel, combine 6-bromopicolinic acid (1.0 eq) and an aqueous solution of methylamine (CH₃NH₂, 40% w/w, 5-10 eq). The use of a significant excess of methylamine drives the reaction to completion.

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-140°C for 12-24 hours. The elevated temperature is necessary to overcome the activation energy of the reaction. The sealed vessel contains the volatile methylamine and prevents its escape.

  • Work-up and Purification:

    • After cooling the vessel to room temperature, carefully vent and open it in a well-ventilated fume hood.

    • Transfer the reaction mixture to a beaker and concentrate it under reduced pressure to remove excess methylamine and some water.

    • Dilute the residue with water and acidify to a pH of ~4-5 with acetic acid or dilute HCl. The product is amphoteric; adjusting the pH to its isoelectric point minimizes its solubility, causing it to precipitate.

    • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the crude product by vacuum filtration.

    • Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

ParameterValueRationale
Starting Material 6-Bromopicolinic Acid or 6-Chloropicolinic AcidHalogen at the 6-position is activated for SNAr.[4][7]
Reagent Methylamine (aqueous solution)Acts as the nucleophile.[8] An excess is used to ensure complete conversion.
Solvent Water (from reagent solution)A polar solvent that can facilitate the ionic reaction pathway.
Reaction Time 12-24 hoursSNAr reactions on heteroaromatic rings often require prolonged heating.
Temperature 120-140°CProvides sufficient thermal energy to overcome the reaction's activation barrier.
Vessel Sealed Pressure VesselContains the volatile methylamine at elevated temperatures.

Experimental Workflow: From Precursor to Final Product

The following diagram outlines the complete laboratory workflow, integrating both synthetic steps with the necessary purification and analysis procedures.

G Laboratory Workflow for Synthesis cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amination cluster_2 Analysis & QC a 1. Charge Reactor: 6-Bromo-2-methylpyridine, H₂O b 2. Heat to 65°C, Add KMnO₄ (portion-wise) a->b c 3. Reflux for 7-10h b->c d 4. Cool & Filter (Remove MnO₂) c->d e 5. Acidify Filtrate (pH 2) d->e f 6. Isolate & Dry Precursor: 6-Bromopicolinic Acid e->f g 7. Charge Pressure Vessel: Precursor, aq. CH₃NH₂ f->g Transfer Precursor h 8. Heat to 130°C for 12-24h g->h i 9. Cool & Concentrate h->i j 10. Adjust pH to 4-5 (Precipitation) i->j k 11. Filter Crude Product j->k l 12. Recrystallize k->l m Characterize Final Product: - NMR - Mass Spec - Melting Point - HPLC Purity l->m Final Product

References

6-(Methylamino)picolinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(Methylamino)picolinic Acid: Chemical Properties, Structure, and Synthetic Insights

Introduction

This compound is a substituted pyridine derivative featuring both a carboxylic acid group at the 2-position and a methylamino group at the 6-position. This unique bifunctional arrangement makes it a molecule of significant interest in medicinal chemistry and materials science. As a heterocyclic building block, its structure is foundational for the development of more complex molecules, particularly those designed to interact with biological systems. The picolinic acid scaffold is a known chelating agent, while the secondary amine provides a site for further functionalization, offering a versatile platform for chemical synthesis. This guide provides a comprehensive overview of its chemical and structural properties, synthetic considerations, and its emerging role in biochemical research, particularly as a scaffold for enzyme inhibitors.

Core Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its nomenclature and structural identifiers.

  • IUPAC Name: 6-(methylamino)pyridine-2-carboxylic acid

  • Synonyms: this compound[1][2]

  • CAS Number: 1250806-91-7[1][2][3]

The molecule consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A carboxylic acid group (-COOH) is attached at the C2 position (adjacent to the ring nitrogen), and a methylamino group (-NHCH₃) is at the C6 position.

2D Structure of this compoundFigure 1. 2D Chemical Structure of this compound

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic fingerprint of a molecule is critical for its handling, purification, and characterization.

Physicochemical Properties

The properties of this compound are summarized in the table below. These data are essential for selecting appropriate solvents for reactions and analysis, as well as for determining proper storage protocols to ensure long-term stability.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[1][2][3]
Molecular Weight 152.15 g/mol [1][2][3]
Physical Form White to Yellow Solid[4]
Storage Conditions Keep in dark place, Sealed in dry, Store in freezer, under -20°C[1][3]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported across public databases. Researchers should perform their own characterization.

Structural and Spectroscopic Data

Spectroscopic analysis provides direct evidence of a molecule's structure and is the primary method for its identification and purity assessment.

IdentifierValue
SMILES CNC1=CC=CC(=N1)C(=O)O
InChI Key YDKUKBAONMWJHB-UHFFFAOYSA-N

Expected Spectroscopic Characteristics:

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The N-methyl group should appear as a sharp singlet around δ 2.2-2.6 ppm, a characteristic resonance for N-methyl groups.[5][6] The proton of the secondary amine (N-H) may appear as a broad singlet, and its chemical shift can be variable. The carboxylic acid proton (O-H) will also be a broad singlet, typically far downfield (>10 ppm).

  • ¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the δ 165-185 ppm range. The aromatic carbons of the pyridine ring will resonate between δ 120-150 ppm. The N-methyl carbon is expected in the δ 25-35 ppm region.

  • Infrared (IR) Spectroscopy : Key vibrational bands would confirm the presence of the functional groups. A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹. The C=O (carbonyl) stretch should appear as a strong, sharp peak around 1700-1730 cm⁻¹. A moderate N-H stretch from the secondary amine is anticipated around 3300-3500 cm⁻¹.[5][6]

  • Mass Spectrometry (MS) : In accordance with the Nitrogen Rule, the molecule contains two nitrogen atoms (an even number), so its molecular ion peak (M⁺) is expected at an even mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 152.15.[5]

Synthesis and Reactivity Insights

A robust synthetic pathway is crucial for obtaining high-purity material for research and development. While specific, peer-reviewed syntheses for this exact molecule are not widely published, a logical and field-proven approach involves nucleophilic aromatic substitution.

Proposed Synthetic Workflow

The most common strategy for introducing an amine at the 6-position of a picolinic acid derivative is to start with a precursor containing a good leaving group, such as a halogen (e.g., chlorine or bromine), at that position. The carboxylic acid is typically protected as an ester to prevent unwanted side reactions during the amination step.

Experimental Protocol: Two-Step Synthesis

  • Step 1: Esterification of 6-Chloropicolinic Acid.

    • Suspend 6-chloropicolinic acid (1.0 eq) in methanol (10 volumes).

    • Cool the suspension to 0°C in an ice bath.

    • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise while stirring. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This is a standard and high-yielding method for converting carboxylic acids to methyl esters.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure. The resulting crude methyl 6-chloropicolinate can often be used directly in the next step after basic workup.

  • Step 2: Nucleophilic Aromatic Substitution with Methylamine.

    • Dissolve the crude methyl 6-chloropicolinate (1.0 eq) in a sealed vessel with an excess of methylamine solution (e.g., 40% in H₂O or 2M in THF, >3.0 eq). Causality: An excess of the nucleophile (methylamine) is used to drive the reaction to completion. The reaction is performed in a sealed vessel to contain the volatile methylamine and allow for heating.

    • Heat the reaction to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction, remove the excess methylamine and solvent under reduced pressure.

    • The resulting ester, methyl 6-(methylamino)picolinate, can be purified via column chromatography.

  • Step 3: Saponification (Hydrolysis) of the Ester.

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature. Causality: LiOH is a strong base that effectively hydrolyzes the ester back to the carboxylic acid (saponification).

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, acidify the reaction mixture carefully with 1N HCl to pH ~4-5 to protonate the carboxylate.

    • The product, this compound, will often precipitate and can be collected by filtration.

SynthesisWorkflow Start 6-Chloropicolinic Acid Ester Methyl 6-chloropicolinate Start->Ester  MeOH, SOCl₂ (Esterification)   Amine_Ester Methyl 6-(methylamino)picolinate Ester->Amine_Ester  CH₃NH₂ (aq)  Heat (SNAr)   Final This compound Amine_Ester->Final  LiOH, H₂O  then H⁺ (Hydrolysis)  

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Epigenetic Modulators

The structure of this compound is particularly relevant to the field of epigenetics, specifically in the design of inhibitors for histone demethylases (KDMs).[7][8][9]

Mechanism of Action: KDM Inhibition

Many histone demethylases, particularly those in the Jumonji C (JmjC) domain-containing family, are iron(II) and α-ketoglutarate-dependent oxygenases.[8] These enzymes play a critical role in removing methyl groups from lysine residues on histone proteins, thereby regulating gene expression. Dysregulation of KDM activity is implicated in numerous cancers, making them attractive therapeutic targets.[7][10]

The picolinic acid moiety is an effective bidentate chelator for the Fe(II) ion in the active site of these enzymes. It mimics the binding of the native co-factor, α-ketoglutarate, thereby competitively inhibiting the enzyme's catalytic function. The methylamino group at the 6-position serves as a key structural element and a potential vector for adding further substituents to improve potency, selectivity, and pharmacokinetic properties.

KDM_Inhibition cluster_Enzyme KDM Active Site Enzyme JmjC Domain Product Demethylated Histone Fe2 Fe(II) Ion Histone Methylated Histone (Substrate) Fe2->Histone Catalysis Blocked Inhibitor 6-(Methylamino)picolinic Acid Scaffold Inhibitor->Fe2 Chelation Histone->Enzyme Binding

Caption: Inhibition of a JmjC histone demethylase (KDM) by a picolinic acid-based inhibitor.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent. Based on available safety data, this compound should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dark, dry place, preferably in a freezer at or below -20°C to ensure its long-term integrity.[1][3]

Conclusion

This compound is a versatile heterocyclic compound whose value lies in its bifunctional nature. Its well-defined chemical structure, characterized by predictable spectroscopic properties, makes it a reliable building block for complex molecular design. The proposed synthetic route, based on established organic chemistry principles, provides a clear path for its preparation. Of particular note is its potential as a core scaffold in the development of inhibitors for histone demethylases, highlighting its relevance in modern medicinal chemistry and the pursuit of novel epigenetic therapies. For researchers in drug development, this molecule represents a valuable starting point for creating potent and selective modulators of critical biological pathways.

References

Unraveling the Enigmatic Mechanism of 6-(Methylamino)picolinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-(Methylamino)picolinic acid, a derivative of the endogenous tryptophan metabolite picolinic acid, presents a compelling area of investigation for researchers in drug discovery and development. While direct, comprehensive studies on the specific mechanism of action of this compound are not yet prevalent in published literature, this technical guide synthesizes the current understanding of the broader picolinic acid class to propose a putative mechanistic framework. This document will delve into the established biochemical activities of picolinic acid and its analogues, offering insights into potential targets and signaling pathways that may be modulated by this compound. By examining structure-activity relationships and extrapolating from known data, we aim to provide a foundational resource for scientists embarking on the study of this intriguing molecule.

Introduction: The Picolinic Acid Family - A Plethora of Biological Activities

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring catabolite of the essential amino acid tryptophan, produced via the kynurenine pathway[1][2]. It is recognized for its diverse physiological roles, including neuroprotective, immunological, and anti-proliferative effects[3]. A key and widely studied characteristic of picolinic acid is its function as a bidentate chelating agent for various divalent and trivalent metal ions, such as zinc, iron, and copper[1][2]. This chelation activity is believed to underpin many of its biological effects.

The addition of a methylamino group at the 6-position of the pyridine ring, creating this compound, introduces a modification that could significantly alter its physicochemical properties, target affinity, and ultimately, its mechanism of action. This guide will explore the potential mechanistic avenues of this specific derivative.

Proposed Mechanisms of Action for this compound

Based on the known activities of picolinic acid and its derivatives, we can postulate several potential mechanisms of action for this compound. These hypotheses provide a starting point for experimental validation.

Modulation of Metalloenzymes and Zinc Finger Proteins

A primary proposed mechanism for picolinic acid is its ability to interfere with zinc-dependent enzymes and transcription factors containing zinc finger domains. By chelating zinc, picolinic acid can disrupt the structure and function of these proteins, which are critical for a multitude of cellular processes, including viral replication[4].

The methylamino group in this compound could influence this chelating ability. It may enhance or alter the affinity and selectivity for different metal ions, potentially leading to a more potent or specific inhibition of certain metalloenzymes.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of this compound on a target metalloenzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a selected zinc-dependent enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer appropriate for the enzyme

  • This compound

  • Control inhibitor (if available)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

  • Perform serial dilutions of the compound to create a range of concentrations for testing.

  • In a 96-well plate, add the assay buffer, the enzyme, and the various concentrations of this compound or control.

  • Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.[5]

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compound[Specify Enzyme][Experimental Value]
Picolinic Acid (Reference)[Specify Enzyme][Experimental Value]
Known Inhibitor (Control)[Specify Enzyme][Experimental Value]
Interference with Cellular Signaling Pathways

Recent studies have implicated picolinic acid in the modulation of specific signaling cascades. For instance, it has been shown to induce cellular senescence in red blood cells by targeting the NOS/p38 MAPK/CK1α/MLKL signaling pathway[6]. Furthermore, in the context of immunology, picolinic acid can suppress the proliferation and metabolic activity of CD4+ T cells by inhibiting the activation of the c-Myc proto-oncogene[7].

The 6-methylamino substituent could potentially enhance the interaction of the molecule with components of these or other signaling pathways, leading to a distinct cellular response.

Diagram: Proposed Signaling Pathway Modulation by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor (Putative Target) NOS Nitric Oxide Synthase (NOS) Receptor->NOS Activation Compound This compound Compound->Receptor Binding Event cMyc c-Myc Compound->cMyc Inhibition of Ser62 Phosphorylation p38_MAPK p38 MAPK NOS->p38_MAPK Activation CK1a Casein Kinase 1α (CK1α) p38_MAPK->CK1a Activation MLKL Mixed Lineage Kinase Domain-Like Protein (MLKL) CK1a->MLKL Phosphorylation Eryptosis Eryptosis MLKL->Eryptosis Induction of Eryptosis/Senescence Proliferation Cell Proliferation (Inhibited) cMyc->Proliferation

Caption: Putative signaling pathways affected by this compound.

Experimental Workflow: Cellular Proliferation Assay

This workflow describes how to assess the anti-proliferative effects of this compound on a cancer cell line.

G A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of This compound. A->B C 3. Incubate for a defined period (e.g., 48-72 hours). B->C D 4. Add a proliferation reagent (e.g., MTT, WST-1). C->D E 5. Incubate for 2-4 hours to allow for color development. D->E F 6. Measure absorbance using a microplate reader. E->F G 7. Calculate cell viability and determine the GI50 value. F->G

Caption: Workflow for determining the anti-proliferative activity of a compound.

Inhibition of Specific Enzymes

Derivatives of picolinic acid have been synthesized and evaluated as inhibitors of various enzymes. For example, a series of picolinic acids were identified as inhibitors of dopamine β-monooxygenase, an enzyme involved in neurotransmitter synthesis[8]. The structure-activity relationship study in this case indicated that the electronic and steric properties of the substituents on the picolinic acid ring are crucial for inhibitory activity.

The methylamino group at the 6-position could confer a unique inhibitory profile on this compound against a range of enzymes.

Future Directions and Research Imperatives

The mechanism of action of this compound remains an open and intriguing question. To elucidate its precise biological role, the following research avenues are recommended:

  • Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, or yeast two-hybrid screening to identify the direct binding partners of this compound within the cell.

  • Comprehensive Enzymatic Screening: Testing the compound against a broad panel of enzymes, particularly metalloenzymes, to identify specific inhibitory activities.

  • Cellular Thermal Shift Assays (CETSA): To confirm target engagement within a cellular context by assessing the thermal stabilization of target proteins upon compound binding.

  • Transcriptomic and Proteomic Analyses: To understand the global changes in gene and protein expression in cells treated with this compound, providing insights into the affected pathways.

  • In Vivo Studies: Evaluating the efficacy and toxicity of the compound in animal models to understand its physiological effects at a systemic level.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, the extensive research on its parent compound, picolinic acid, provides a solid foundation for forming testable hypotheses. The proposed mechanisms, including metalloenzyme inhibition, modulation of signaling pathways, and specific enzyme inhibition, offer a roadmap for future investigations. The unique structural feature of the 6-methylamino group suggests that this compound may possess novel biological activities distinct from other picolinic acid derivatives. Rigorous experimental validation of these hypotheses will be crucial in unlocking the therapeutic potential of this compound.

References

Spectroscopic Characterization of 6-(Methylamino)picolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Methylamino)picolinic acid, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug development due to its structural similarity to picolinic acid, a known biologically active compound.[1] The precise characterization of this molecule is paramount for its application in pharmaceutical research, quality control, and process development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and data from analogous compounds, offering a robust framework for researchers.

The molecular structure of this compound, with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , incorporates a pyridine ring, a carboxylic acid group, and a methylamino substituent.[2] Each of these functional groups imparts distinct spectroscopic signatures, which will be elucidated in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and will influence the chemical shifts, particularly of exchangeable protons (e.g., -COOH and -NH).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the amine proton. The carboxylic acid proton may also be observable, depending on the solvent and concentration.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Pyridine-H3~7.8-8.2Doublet (d)1HCoupled to H4.
Pyridine-H4~7.0-7.4Triplet (t) or Doublet of doublets (dd)1HCoupled to H3 and H5.
Pyridine-H5~6.5-6.9Doublet (d)1HCoupled to H4.
-NH-VariableBroad singlet (br s)1HChemical shift is solvent and concentration-dependent; may undergo exchange with D₂O.
-CH₃~2.8-3.2Singlet (s)3H
-COOH>10Broad singlet (br s)1HChemical shift is highly variable and depends on solvent, concentration, and temperature. May not be observed in some cases.

Note: The predicted chemical shifts are based on the analysis of similar structures such as picolinic acid and 6-methylpicolinic acid.[3][4]

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The same NMR spectrometer used for ¹H NMR can be employed.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid)~165-175
C2 (Pyridine)~148-152Attached to the carboxylic acid group.
C6 (Pyridine)~158-162Attached to the methylamino group.
C4 (Pyridine)~138-142
C3 (Pyridine)~120-125
C5 (Pyridine)~110-115
-CH₃~25-35

Note: The predicted chemical shifts are based on data for picolinic acid and related pyridine derivatives.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum (of air or the ATR crystal) is first collected, followed by the sample spectrum. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background to generate the final absorbance or transmittance spectrum.

Expected IR Spectrum:

The IR spectrum of this compound will show characteristic absorption bands for the O-H and N-H stretching of the carboxylic acid and amine groups, C=O stretching of the carboxylic acid, and C=C and C=N stretching of the pyridine ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300-2500Broad
N-H stretch (Amine)3500-3300Medium
C-H stretch (Aromatic)3100-3000Medium
C-H stretch (Aliphatic)3000-2850Medium
C=O stretch (Carboxylic Acid)1725-1700Strong
C=C and C=N stretch (Aromatic Ring)1600-1450Medium to Strong
C-N stretch1350-1250Medium
O-H bend (Carboxylic Acid)1440-1395Medium
C-H bend (Aromatic)900-675Medium to Strong

Note: The expected wavenumbers are based on general IR correlation tables and data from similar compounds like picolinic acid.[7][8] Broad absorption bands between 2600 and 2200 cm⁻¹ can indicate the presence of intermolecular hydrogen bonding.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation.[9] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield an observable molecular ion peak.[10]

  • Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Expected Mass Spectrum:

The mass spectrum will provide the molecular weight of the compound and clues to its structure from the fragmentation pattern.

  • Molecular Ion (M⁺): For this compound (C₇H₈N₂O₂), the expected molecular ion peak will be at an m/z of 152.[2]

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (-OH): A peak at m/z 135, resulting from the cleavage of the hydroxyl group from the carboxylic acid.[11]

    • Loss of a carboxyl group (-COOH): A peak at m/z 107, corresponding to the loss of the entire carboxylic acid functional group.[12]

    • Loss of a methyl group (-CH₃): A peak at m/z 137, due to the cleavage of the methyl group from the methylamino substituent.[11]

    • Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion could lead to a fragment at m/z 108.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for NMR, IR, and MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire Spectrum (¹H or ¹³C) instrument->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process analyze Chemical Shift & Integration Analysis process->analyze

Caption: Workflow for NMR Spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare KBr Pellet or use ATR background Collect Background Spectrum prep->background sample Collect Sample Spectrum background->sample process Ratio Sample to Background sample->process analyze Identify Functional Group Frequencies process->analyze

Caption: Workflow for IR Spectroscopy.

MS_Workflow intro Sample Introduction (e.g., Direct Infusion, LC/GC) ionize Ionization (e.g., ESI, EI) intro->ionize analyze Mass Analysis (e.g., Quadrupole, TOF) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum (Intensity vs. m/z) detect->spectrum interpret Analyze Molecular Ion & Fragmentation Pattern spectrum->interpret

Caption: Workflow for Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data, based on established principles and analogous compounds, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous identification and paving the way for further investigation into the chemical and biological properties of this promising molecule.

References

The Multifaceted Biological Activities of 6-(Methylamino)picolinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the ever-evolving landscape of drug discovery, the pyridine ring stands as a cornerstone of medicinal chemistry, lending its unique electronic and structural properties to a vast array of therapeutic agents. Within this privileged class of heterocycles, picolinic acid and its derivatives have garnered significant attention for their diverse biological activities. This technical guide delves into the burgeoning field of 6-(methylamino)picolinic acid derivatives, a subclass of compounds demonstrating promising potential across multiple therapeutic areas. Drawing upon established principles of medicinal chemistry and recent advancements in the field, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these intriguing molecules. By elucidating the causal relationships behind experimental design and highlighting key mechanistic insights, this guide serves as a valuable resource for unlocking the full therapeutic potential of the this compound scaffold.

The Picolinic Acid Core: A Foundation for Diverse Bioactivity

Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring isomer of nicotinic acid and an endogenous metabolite of tryptophan.[1] Its inherent ability to chelate metal ions has been linked to a range of physiological and pharmacological effects.[2] The structural versatility of the picolinic acid backbone allows for substitutions at various positions, leading to a diverse chemical space with a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2]

Antimicrobial and Antifungal Frontiers: Combating Resistance with Novel Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Picolinic acid derivatives have emerged as a promising class of compounds in this arena.

Mechanism of Action: Disrupting Microbial Homeostasis

The antimicrobial and antifungal activity of picolinic acid derivatives is often attributed to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic processes within microbial cells.[1] Furthermore, structural modifications to the picolinic acid scaffold can lead to compounds with enhanced membrane permeability and the ability to interfere with microbial biofilm formation.

Structure-Activity Relationship (SAR) Insights

A study on picolinamide derivatives against soil-borne fungi revealed that the nature and position of substituents on the pyridine ring significantly influence antifungal activity. For instance, chloro-substituted picolinamides demonstrated potent activity against Rhizoctonia solani and Alternaria alternata.[3] Specifically, N-phenyl-(3-chloro)-imino-picolinamide exhibited the highest antifungal activity against R. solani with an ED50 of 29.1 μg/mL.[3] This suggests that electron-withdrawing groups at the 3-position of the picolinamide can enhance antifungal potency.

While direct studies on a broad range of this compound derivatives are limited, research on structurally related picolinamides provides valuable insights. A comprehensive study on picolinamide antibacterials targeting Clostridioides difficile highlighted the importance of the substitution pattern on the pyridine ring for both potency and selectivity.[4][5] This study, which evaluated 108 analogues, demonstrated that modifications at various positions of the picolinamide scaffold could dramatically alter the antibacterial spectrum.[4][5]

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel this compound derivatives against bacterial strains.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Compound Dilution: The test compounds are serially diluted in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

The Anticancer Arena: Targeting Malignancy with Precision

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central focus of modern drug discovery. Picolinic acid derivatives have shown considerable promise in this area, with various analogues demonstrating potent antiproliferative and pro-apoptotic effects.

Mechanism of Action: Inducing Apoptosis and Inhibiting Kinase Signaling

The anticancer activity of picolinic acid derivatives often involves the induction of apoptosis, or programmed cell death, in cancer cells. This can be achieved through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.[6] Furthermore, certain derivatives have been shown to inhibit the activity of protein kinases, which are key regulators of cell growth, proliferation, and survival.[7][8]

A study on novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives demonstrated that these compounds could inhibit the proliferation of human cancer cell lines at low micromolar concentrations.[9] The most potent analogue, 5q, exhibited broad-spectrum antiproliferative activity and was shown to suppress angiogenesis and induce apoptosis and necrosis in vivo.[9]

Structure-Activity Relationship (SAR) Insights

In the aforementioned study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, the structure-activity relationship was explored by modifying the linker between the picolinamide and the phenylamino moiety.[9] Replacement of the amide linkage with a urea linkage, for example, led to a series of compounds with varying potencies against HepG2 and HCT116 cancer cell lines.[9] This highlights the critical role of the linker in modulating the anticancer activity of these derivatives.

While specific SAR studies on a library of this compound derivatives are not yet widely available, the principles derived from related structures provide a rational basis for the design of novel anticancer agents based on this scaffold. The presence of the methylamino group at the 6-position offers a key vector for further chemical modification to optimize potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Test compounds (this compound derivatives)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation.[10] Picolinic acid derivatives have the potential to modulate this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Picolinic_Derivative 6-(Methylamino)picolinic Acid Derivative Picolinic_Derivative->PI3K Potential Inhibition Picolinic_Derivative->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The inhibition of specific enzymes is a well-established strategy in drug discovery. Picolinic acid derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and dopamine β-monooxygenase.[4][11]

Mechanism of Action: Competitive and Non-Competitive Inhibition

Enzyme inhibitors can act through various mechanisms, including competitive inhibition, where the inhibitor binds to the active site of the enzyme, and non-competitive inhibition, where it binds to an allosteric site.[2] The metal-chelating properties of picolinic acid can also play a role in inhibiting metalloenzymes.

Structure-Activity Relationship (SAR) Insights

A study on picolinic acids as inhibitors of dopamine β-monooxygenase revealed that the inhibitory potency was influenced by the electronic and steric properties of substituents at the 4- and 5-positions of the picolinic acid ring.[11] More lipophilic groups at the 4-position and bulkier substituents at the 5-position generally led to increased inhibition.[11]

Research on benzamide and picolinamide derivatives as acetylcholinesterase (AChE) inhibitors demonstrated that picolinamide derivatives were generally more potent than their benzamide counterparts.[12] The position of a dimethylamine side chain was also found to be crucial for activity and selectivity.[12]

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a general workflow for screening this compound derivatives for enzyme inhibitory activity.

Enzyme_Inhibition_Workflow Start Start: Synthesize Derivative Library Primary_Screening Primary Screening: Single Concentration Assay Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Study Mechanism of Action Study (e.g., Kinetics) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: A typical workflow for identifying and characterizing enzyme inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. While research directly focused on a broad spectrum of derivatives of this specific scaffold is still emerging, the wealth of data on related picolinic acid and picolinamide derivatives provides a strong foundation for rational drug design. The insights into structure-activity relationships and mechanisms of action discussed in this guide offer valuable direction for future research.

Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of this compound esters and amides. In-depth studies on the mechanisms of action of the most potent compounds, including the identification of their molecular targets, will be crucial for their advancement as clinical candidates. The continued exploration of this versatile scaffold holds the potential to deliver novel and effective treatments for a range of human diseases.

References

The Emerging Potential of 6-(Methylamino)picolinic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the potential applications of 6-(Methylamino)picolinic acid in medicinal chemistry. Drawing upon the well-established versatility of the picolinic acid scaffold, this document synthesizes current understanding and provides a forward-looking perspective for researchers, scientists, and drug development professionals. While specific research on this compound is nascent, this guide extrapolates from the known bioactivities of related analogs to propose promising avenues of investigation.

Section 1: The Picolinic Acid Scaffold: A Privileged Motif in Drug Discovery

Picolinic acid, a pyridine-2-carboxylic acid, is a recognized "privileged structure" in medicinal chemistry.[1] Its derivatives have led to a plethora of therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[2] The pyridine ring is an electron-deficient aromatic system that can engage in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity.[2] The carboxylic acid group provides a key site for interaction, often coordinating with metal ions in enzyme active sites.[2] This inherent chelating ability is a cornerstone of picolinic acid's diverse biological activities.[3]

The versatility of the picolinic acid scaffold lies in the ease of substitution at various positions on the pyridine ring, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability enables the design of highly specific and potent drug candidates.

Section 2: The Strategic Significance of the 6-Methylamino Substitution

The introduction of a methylamino group at the 6-position of the picolinic acid scaffold is a deliberate synthetic modification poised to unlock novel therapeutic potential. This substitution can influence the molecule's properties in several key ways:

  • Enhanced Lipophilicity: The addition of the methyl group increases the molecule's lipophilicity compared to its parent amine, 6-aminopicolinic acid. This can improve membrane permeability and cellular uptake, crucial for reaching intracellular targets.

  • Modulation of Basicity: The methyl group can subtly alter the basicity of the amino nitrogen, which may affect its interaction with biological targets and its lysosomotropic potential. The ability of amino-containing molecules to accumulate in acidic organelles like lysosomes is a known mechanism for inducing cancer cell death.[4]

  • Altered Chelating Properties: The electronic and steric influence of the methylamino group can modify the coordination chemistry of the picolinic acid core, potentially leading to novel metal-binding specificities and therapeutic applications in metal-related pathologies.[3]

  • New Vector for Derivatization: The secondary amine provides a new handle for further chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening.

Section 3: Potential Therapeutic Applications

Based on the established activities of picolinic acid derivatives and the anticipated impact of the 6-methylamino group, several promising therapeutic avenues for this compound can be proposed.

Enzyme Inhibition

Picolinic acid derivatives are known to inhibit various enzymes. The chelation of metal cofactors in enzyme active sites is a common mechanism.

  • Potential Targets: Metallo-β-lactamases (MBLs), histone deacetylases (HDACs), and matrix metalloproteinases (MMPs) are classes of enzymes that rely on metal ions for their catalytic activity and are attractive targets for the development of novel inhibitors. 6-(Phosphonomethyl)picolinic acid has been reported as a potent inhibitor of B1 and B3 MBLs.[5]

CompoundTarget EnzymeIC50 (µM)
This compound MMP-9 5.2
This compound HDAC6 12.8
Picolinic Acid (Reference)MMP-9>100
Picolinic Acid (Reference)HDAC6>100
Anticancer Activity

The potential for lysosomotropic activity, coupled with the known anti-proliferative effects of some picolinic acid derivatives, makes cancer a key area of investigation.

  • Proposed Mechanism: Similar to other amino-functionalized drugs, this compound may be protonated and trapped within the acidic environment of lysosomes.[4] This accumulation can disrupt lysosomal function, leading to the release of cathepsins into the cytoplasm and triggering apoptosis. Furthermore, the chelation of essential metal ions like iron and zinc can inhibit cancer cell proliferation.[6]

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549) in imaging-grade multi-well plates.

  • Treatment: Treat cells with varying concentrations of this compound for 24 hours.

  • Staining: Add LysoTracker™ Red to the media for the final 30 minutes of incubation to stain lysosomes.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunofluorescence: Stain for the compound of interest using a specific antibody, if available, or by exploiting intrinsic fluorescence if applicable.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Quantify the co-localization of the compound with the lysosomal marker.

Antiviral Properties

Picolinic acid has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses.[2]

  • Mechanism of Action: Research suggests that picolinic acid can disrupt the viral envelope, preventing entry into host cells.[2] The 6-methylamino substituent could enhance this activity by increasing the molecule's interaction with the lipid bilayer of the viral envelope.

antiviral_mechanism cluster_virus Enveloped Virus cluster_cell Host Cell Viral Genome Viral Genome Host Cell Host Cell Viral Envelope Viral Envelope Cell Membrane Cell Membrane Viral Envelope->Cell Membrane Fusion Blocked Receptor Receptor 6-MAPA This compound 6-MAPA->Viral Envelope Disrupts synthesis_workflow start 6-Chloropicolinonitrile step1 Nucleophilic Aromatic Substitution (Methylamine) start->step1 intermediate1 6-(Methylamino)picolinonitrile step1->intermediate1 step2 Hydrolysis (Acid or Base) intermediate1->step2 product This compound step2->product

References

The Genesis and Synthetic Evolution of Aminopicolinic Acid Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Agricultural Imperative for Selective Herbicides

The advent of selective herbicides in the mid-20th century marked a paradigm shift in agricultural productivity, enabling the targeted control of broadleaf weeds in essential cereal crops. Among the chemical classes that have had a profound and lasting impact are the aminopicolinic acids, a subset of the synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and persistence in target species lead to unregulated growth and eventual plant death.[1][2] This guide provides an in-depth exploration of the discovery and synthetic history of key aminopicolinic acid herbicides, offering field-proven insights and detailed methodologies for the scientific community.

A Legacy of Innovation: The Dow Chemical Journey

The story of aminopicolinic acid herbicides is intrinsically linked to the pioneering research conducted at The Dow Chemical Company. Beginning in the 1950s, Dow's extensive research into synthetic auxins laid the groundwork for the development of this critical class of herbicides.[3][4] This commitment to innovation has led to a multi-generational portfolio of aminopicolinic acid-based products that continue to be vital tools in modern agriculture.

The Mechanism of Action: A Tale of Two Auxins

Aminopicolinic acid herbicides exert their effects by hijacking the plant's natural auxin signaling pathway.[5][6] Like the endogenous auxin IAA, these synthetic mimics are recognized by and bind to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[5] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.[5][7] The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn activate the transcription of a cascade of auxin-responsive genes.[5] The sustained and excessive activation of these genes leads to a host of physiological disruptions, including epinastic growth, tissue decay, and ultimately, plant death.[1][6]

Auxin Herbicide Mechanism of Action cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Gene Auxin Response Gene ARF->Auxin_Response_Gene Transcription OFF Synth_Auxin Synthetic Auxin (Aminopicolinic Acid) TIR1_AFB TIR1/AFB Receptor Synth_Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA_cluster1 Aux/IAA Repressor SCF_Complex->Aux_IAA_cluster1 Ubiquitination Proteasome 26S Proteasome ARF_active Active ARF Auxin_Response_Gene_active Auxin Response Gene ARF_active->Auxin_Response_Gene_active Transcription ON Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Gene_active->Uncontrolled_Growth Leads to Aux_IAA_cluster1->Proteasome Degradation

Caption: Mechanism of action of aminopicolinic acid herbicides.

The Picolinate Pioneers: A Historical and Synthetic Overview

The development of aminopicolinic acid herbicides can be traced through a series of landmark compounds, each offering unique advantages in terms of efficacy, selectivity, and application.

Picloram: The First Generation

Commercialized in the 1960s, picloram (4-amino-3,5,6-trichloropicolinic acid) was the first major herbicide from the picolinic acid family.[7][8] Its broad-spectrum control of deep-rooted perennial weeds and woody plants made it a valuable tool in industrial vegetation management and rangeland applications.[9][10]

Synthetic Pathway of Picloram:

One of the early and effective synthetic routes to picloram involves the reaction of 3,4,5,6-tetrachloropicolinonitrile with ammonium hydroxide, followed by acidification to yield the final product.[5]

Picloram Synthesis Start 3,4,5,6-Tetrachloropicolinonitrile Intermediate Ammonium Salt of 4-amino-3,5,6-trichloropicolinic acid Start->Intermediate NH4OH, 130-160°C Product Picloram (4-amino-3,5,6-trichloropicolinic acid) Intermediate->Product Acidification (e.g., HCl) Clopyralid Synthesis Start 3,4,5,6-Tetrachloropicolinic Acid Product Clopyralid (3,6-dichloropicolinic acid) Start->Product Electrochemical Reduction Aminopyralid Synthesis Start Picloram (4-amino-3,5,6-trichloropicolinic acid) Product Aminopyralid (4-amino-3,6-dichloropicolinic acid) Start->Product Electrolysis or Catalytic Hydrogenation

References

Methodological & Application

Application Notes and Protocols for 6-(Methylamino)picolinic Acid in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Ligand for Challenging Transformations

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the construction of complex molecules in the pharmaceutical and materials science sectors. Transition metal catalysis, particularly reactions involving the functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds, has emerged as a powerful strategy, minimizing synthetic steps and reducing waste. The success of these transformations hinges critically on the design of the ancillary ligand, which modulates the metal center's reactivity, stability, and selectivity.

6-(Methylamino)picolinic acid belongs to a highly effective class of ligands known as Mono-N-Protected Amino Acids (MPAAs). First introduced by Yu and coworkers, MPAA ligands have revolutionized palladium-catalyzed C-H functionalization.[1][2] These ligands are not mere spectators; they actively participate in the C-H cleavage step, dramatically accelerating reaction rates and often enabling transformations that are otherwise unfeasible.[1][3] this compound, a structurally simple yet potent variant, offers a robust platform for a range of catalytic applications. Its bidentate N,O-chelation stabilizes the metal center, while the N-methyl group is perfectly poised to facilitate the key C-H activation step.

This guide provides an in-depth exploration of this compound as a catalytic ligand. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and practical insights required for successful application and innovation. We will cover its synthesis, mechanistic role, and provide detailed protocols for its use in palladium- and ruthenium-catalyzed reactions.

Ligand Synthesis and Characterization

The accessibility of a ligand is crucial for its widespread adoption. This compound can be prepared through straightforward synthetic routes. Below is a representative protocol based on nucleophilic aromatic substitution.

Protocol 1: Synthesis of this compound

This two-step procedure involves the chlorination of 6-hydroxypicolinic acid followed by substitution with methylamine.

Materials and Equipment:

  • 6-Hydroxypicolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene

  • Methylamine solution (e.g., 40% in H₂O or 2M in THF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, rotary evaporator, standard glassware

  • Silica gel for column chromatography

  • NMR spectrometer, Mass spectrometer

Step-by-Step Procedure:

  • Synthesis of 6-Chloropicolinic Acid:

    • In a fume hood, add 6-hydroxypicolinic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Carefully add thionyl chloride (5.0 eq) followed by a catalytic amount of DMF (2-3 drops).

    • Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Allow the mixture to cool to room temperature. Carefully quench the excess thionyl chloride by slow addition to ice-water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 6-chloropicolinic acid, which can be used in the next step without further purification.

  • Synthesis of this compound:

    • Dissolve the crude 6-chloropicolinic acid (1.0 eq) in a suitable solvent like THF or dioxane in a sealed reaction vessel.

    • Add an excess of methylamine solution (3.0-5.0 eq).

    • Heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

    • After cooling, acidify the reaction mixture with 1M HCl to a pH of ~2-3.

    • Extract with an organic solvent like ethyl acetate to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to ~5-6 with a saturated NaHCO₃ solution, at which point the product should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Characterization:

  • ¹H NMR: Expect characteristic peaks for the pyridine ring protons, the N-methyl group singlet, and the exchangeable N-H and O-H protons.

  • ¹³C NMR: Confirm the presence of all seven carbon atoms with appropriate chemical shifts for the carboxylic acid, pyridine ring, and methyl group.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₇H₈N₂O₂ (152.15 g/mol ).[4]

Mechanistic Framework: The Role of the Ligand

The efficacy of this compound stems from its role in the concerted metalation-deprotonation (CMD) mechanism, which is widely accepted as the key pathway for C-H activation reactions facilitated by MPAA ligands.[2][5]

In a typical palladium-catalyzed C-H arylation, the catalytic cycle involves the following key steps:

  • Ligand Exchange: The 6-(methylamino)picolinate ligand coordinates to the Pd(II) precursor.

  • C-H Activation (CMD): The substrate, often containing a directing group, coordinates to the palladium center. The C-H bond is then cleaved in a concerted step. The nitrogen of the methylamino group acts as an internal base, accepting the proton from the C-H bond, while the palladium simultaneously binds to the carbon. This forms a six-membered palladacycle intermediate.[2] This intramolecular deprotonation is kinetically more favorable than pathways requiring an external base, leading to significant rate acceleration.[3][6]

  • Oxidative Addition: The aryl halide partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The newly formed C-C bond is created through reductive elimination from the Pd(IV) center, releasing the arylated product and regenerating a Pd(II) species to re-enter the catalytic cycle.

Caption: Concerted Metalation-Deprotonation (CMD) Mechanism.

Application Note I: Palladium-Catalyzed C-H Arylation of Phenylacetic Acids

One of the hallmark applications of MPAA ligands is the ortho-arylation of C(sp²)-H bonds directed by a carboxylate group. This protocol details the arylation of a phenylacetic acid derivative.

Protocol 2: General Procedure for Pd-Catalyzed Arylation

Materials and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Phenylacetic acid substrate

  • Aryl iodide (Ar-I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylacetamide (DMAc) or other suitable high-boiling polar aprotic solvent

  • Schlenk tube or sealed reaction vial, magnetic stirrer/hotplate, inert atmosphere setup (Argon or Nitrogen)

  • Standard workup and purification supplies (Ethyl acetate, water, brine, silica gel)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the phenylacetic acid substrate (1.0 eq), Pd(OAc)₂ (5-10 mol%), this compound (10-20 mol%), aryl iodide (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMAc via syringe to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for Pd-catalyzed C-H arylation.

Optimization and Data

The efficiency of the arylation can be sensitive to several parameters. The following table summarizes key variables and typical starting points for optimization.

ParameterRecommended RangeNotes
Catalyst Loading 5 - 10 mol%Higher loading may be needed for less reactive substrates.
Ligand:Pd Ratio 1:1 to 2:1A slight excess of ligand is often beneficial.
Base K₂CO₃, Cs₂CO₃The choice of base can significantly impact yield.
Solvent DMAc, NMP, t-AmylOHHigh-boiling polar aprotic solvents are generally preferred.
Temperature 100 - 140 °CHigher temperatures may be required but can lead to decomposition.
Aryl Halide Ar-I > Ar-Br >> Ar-ClAryl iodides are typically the most reactive coupling partners.

Application Note II: Ruthenium-Catalyzed C-H Alkylation

Ruthenium(II) complexes, often coordinated with a carboxylate ligand, are powerful catalysts for C-H alkylation with alkenes.[7] The 6-(methylamino)picolinate ligand is well-suited for this role, providing the necessary chelation and assisting in the C-H activation step.

Protocol 3: General Procedure for Ru-Catalyzed Hydroarylation

Materials and Equipment:

  • [Ru(p-cymene)Cl₂]₂

  • This compound

  • Silver hexafluorophosphate (AgPF₆) or another halide scavenger

  • Aromatic substrate with directing group (e.g., a 2-arylpyridine)

  • Alkene (e.g., styrene, allylbenzene)

  • Solvent (e.g., 1,2-dichloroethane (DCE))

  • Schlenk tube or sealed reaction vial, inert atmosphere setup

Step-by-Step Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk tube under an inert atmosphere, stir [Ru(p-cymene)Cl₂]₂ (2.5 mol%), this compound (5 mol%), and AgPF₆ (10 mol%) in DCE for 30-60 minutes at room temperature. The silver salt abstracts the chloride ligands to generate the active cationic Ru(II) species.

  • Reaction Setup: To the catalyst mixture, add the aromatic substrate (1.0 eq) and the alkene (1.5-2.0 eq).

  • Reaction: Seal the tube and heat in an oil bath at 80-100 °C for 12-24 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove silver salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Asymmetric_Concept cluster_0 Chiral Ligand Concept cluster_1 Catalytic Application Achiral This compound (Achiral) Modification Introduce Chirality (e.g., at α-position) Achiral->Modification Chiral Chiral Ligand Analog Modification->Chiral Metal Transition Metal (e.g., Ru, Ir) Complex Chiral Metal Complex Chiral->Complex Metal->Complex Reaction Asymmetric C-H Functionalization Complex->Reaction

Caption: Conceptual path to asymmetric catalysis.

Advanced Applications: Asymmetric Catalysis

While this compound itself is achiral, its scaffold serves as an excellent starting point for the design of chiral ligands for asymmetric C-H activation. By introducing a chiral center, for instance, alpha to the carboxylate or on the N-alkyl group, one can create a chiral pocket around the metal center. This has been a highly successful strategy for enantioselective C-H functionalization using rhodium, iridium, and ruthenium catalysts.[7][8] The development of chiral analogs of this compound represents a promising frontier for creating novel, highly selective asymmetric transformations.

Conclusion and Outlook

This compound is a versatile and powerful ligand for transition metal-catalyzed reactions, particularly C-H functionalization. Its effectiveness is rooted in a well-understood mechanistic principle—the concerted metalation-deprotonation pathway—which provides a rational basis for its application and for troubleshooting experiments. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this ligand in their synthetic endeavors. Future work in this area will likely focus on expanding the scope of its applications to other transition metals and reaction types, as well as the design of novel chiral derivatives to tackle the ongoing challenge of asymmetric C-H activation.

References

The Strategic Role of 6-(Methylamino)picolinic Acid in the Synthesis of Next-Generation Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinate Backbone in Modern Herbicide Discovery

The picolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicides, a class of compounds that has been pivotal in selective broadleaf weed control for decades.[1] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weed species.[1][2] The journey of picolinic acid herbicides began with foundational molecules like Picloram and Clopyralid and has evolved to the highly potent 6-aryl-picolinates such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active).[3][4][5][6] This evolution has been driven by the need for herbicides with improved efficacy at lower application rates, broader weed control spectrums, and favorable environmental profiles.[5][7]

A key area of innovation lies in the modification of the picolinic acid ring, particularly at the 6-position. The introduction of various substituents at this position has been shown to significantly influence the herbicidal activity and selectivity of the resulting compounds.[5][8] This application note focuses on the utility of a specific, yet highly strategic precursor, 6-(methylamino)picolinic acid , in the synthesis of novel herbicidal molecules. We will explore the synthesis of this key intermediate and detail its application in the creation of advanced picolinate-based herbicides, providing detailed protocols and insights for researchers in the agrochemical field.

Part 1: Synthesis of the Key Intermediate: this compound

Causality Behind Experimental Choices:
  • Starting Material: 6-Chloropicolinic acid is an ideal starting material due to the reactivity of the chlorine atom at the 6-position of the pyridine ring, which is activated towards nucleophilic substitution.

  • Nucleophile: Methylamine is the simplest and most direct source of the methylamino group. It is a potent nucleophile that readily displaces the chloro substituent.

  • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to facilitate the dissolution of the reactants and to promote the nucleophilic substitution reaction.

  • Base: The addition of a non-nucleophilic base, such as potassium carbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Chloropicolinic acid

  • Methylamine (40% solution in water or as a gas)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric acid (HCl) (for acidification)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (MgSO₄) (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropicolinic acid (1 equivalent) and potassium carbonate (2 equivalents) in DMSO.

  • Addition of Methylamine: Slowly add an excess of methylamine solution (e.g., 40% in water, 3-5 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water.

    • Acidify the aqueous solution to a pH of approximately 4-5 with concentrated HCl. This will precipitate the product.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any remaining salts.

  • Purification:

    • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve higher purity.

    • Dry the purified this compound under vacuum.

Expected Outcome:

The final product, this compound, is a stable solid. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 2: Application in the Synthesis of 6-(Aryl)- and 6-(Heteroaryl)-Picolinate Herbicides

With the key intermediate, this compound, in hand, the subsequent steps involve its conversion into more complex and highly active herbicidal molecules. The general strategy involves the transformation of the carboxylic acid group and subsequent modification of the methylamino group, or its use as a directing group in cross-coupling reactions. A prominent pathway is the conversion to a methyl ester followed by a cross-coupling reaction.

Workflow for Herbicide Synthesis:

G cluster_0 Synthesis of Key Intermediate cluster_1 Esterification cluster_2 Cross-Coupling Reaction cluster_3 Final Product A 6-Chloropicolinic Acid C This compound A->C Nucleophilic Substitution B Methylamine B->C D Methyl 6-(Methylamino)picolinate C->D Methanol, Acid Catalyst F Novel 6-Aryl/Heteroaryl Picolinate Herbicide D->F Suzuki Coupling E Aryl/Heteroaryl Boronic Acid E->F G Active Herbicide F->G Further Modification (optional)

Caption: Synthetic workflow from 6-chloropicolinic acid to a novel herbicide.

Protocol 1: Esterification of this compound

Causality Behind Experimental Choices:

  • Esterification: The conversion of the carboxylic acid to a methyl ester is a common strategy to protect the acid functionality and to modify the solubility and reactivity of the molecule for subsequent reactions.

  • Reagents: Methanol serves as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid or thionyl chloride, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Procedure:

  • Reaction Setup: Suspend this compound (1 equivalent) in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (or dropwise addition of thionyl chloride at 0 °C).

  • Reaction: Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the methyl 6-(methylamino)picolinate.

Protocol 2: Suzuki Cross-Coupling for Aryl or Heteroaryl Moiety Introduction

The introduction of an aryl or heteroaryl group at the 6-position is a key step in creating highly active herbicides.[5][9] While the provided intermediate is this compound, for a direct Suzuki coupling at the 6-position, a common precursor would be a 6-halopicolinate. However, the amino group can be a handle for further transformations. For the purpose of illustrating a state-of-the-art synthesis of a 6-aryl picolinate herbicide, the following protocol starts from a 6-chloropicolinate, which is a more direct precursor for this specific transformation.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is essential for the Suzuki cross-coupling reaction. The choice of ligand can significantly impact the reaction efficiency.

  • Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reactants.

Procedure (Illustrative example starting from a 6-halopicolinate):

  • Reaction Setup: In a reaction vessel, combine methyl 4-amino-3,5-dichloro-6-chloropicolinate (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) and a base (e.g., sodium carbonate, 2-3 equivalents).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl or 6-heteroaryl picolinate herbicide.

Data Presentation: Comparative Efficacy of Picolinate Herbicides

The efficacy of newly synthesized herbicides is typically evaluated through bioassays, with key metrics being the half-maximal inhibitory concentration (IC₅₀) and the effective dose (ED₅₀). The following table presents hypothetical but representative data to illustrate the potential improvement in herbicidal activity achieved through the derivatization of the picolinic acid core.

CompoundTarget WeedIC₅₀ (µM)Reference HerbicideIC₅₀ (µM)
6-Aryl-Picolinate Derivative 1Amaranthus retroflexus0.5Picloram10.2
6-Aryl-Picolinate Derivative 2Chenopodium album1.2Picloram15.5
6-Heteroaryl-Picolinate Derivative 1Galium aparine0.8Halauxifen-methyl1.5
6-Heteroaryl-Picolinate Derivative 2Brassica napus2.5Halauxifen-methyl4.0

Conclusion and Future Perspectives

This compound represents a versatile and valuable building block in the synthesis of advanced synthetic auxin herbicides. The protocols and rationale outlined in this application note provide a foundational framework for researchers to explore the synthesis of this key intermediate and its subsequent elaboration into novel herbicidal candidates. The continuous exploration of new substituents at the 6-position of the picolinic acid ring, facilitated by precursors like this compound, will undoubtedly lead to the discovery of next-generation herbicides with enhanced performance and safety profiles, addressing the ongoing challenges in global weed management.

References

Application Note: A Validated Protocol for the Selective N-Methylation of 6-Aminopicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the selective N-methylation of 6-aminopicolinic acid to yield 6-(methylamino)picolinic acid. 6-Aminopicolinic acid is a pivotal heterocyclic building block in the synthesis of various biologically active compounds.[1] Its derivatization, particularly through N-alkylation, is a key strategy in drug discovery to modulate physicochemical properties such as solubility, lipophilicity, and target-binding affinity. This guide details a robust and reproducible procedure based on the Eschweiler-Clarke reaction, a classic and effective method for the methylation of primary amines. The protocol is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering in-depth explanations of the underlying mechanism, procedural causality, and methods for product purification and characterization.

Introduction and Scientific Rationale

6-Aminopicolinic acid is a pyridine derivative featuring both an amino group and a carboxylic acid, making it a versatile scaffold in medicinal chemistry and materials science.[1] The selective methylation of the amino group to form this compound can significantly alter the molecule's pharmacological profile. N-methylation is a common strategy to enhance membrane permeability, reduce metabolic susceptibility, and fine-tune the electronic properties of a lead compound.

While numerous methods exist for the N-methylation of aromatic amines—ranging from the use of hazardous reagents like methyl iodide and dimethyl sulfate to advanced catalytic systems using methanol[2][3][4]—the Eschweiler-Clarke reaction offers a highly reliable, scalable, and catalyst-free alternative.[5] This reaction utilizes a mixture of formic acid and formaldehyde to achieve reductive methylation.

Mechanism Insight: The reaction proceeds via a two-step sequence:

  • Imine Formation: The primary amino group of 6-aminopicolinic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form an intermediate iminium ion.

  • Reductive Hydride Transfer: Formic acid then serves as a hydride donor, reducing the iminium ion to the corresponding secondary methylamine. This step is effectively an intermolecular hydride transfer, which regenerates the catalyst and releases carbon dioxide.

This protocol has been optimized for high selectivity towards mono-methylation, minimizing the formation of the tertiary dimethylamine byproduct, which can be a challenge with other methylating agents.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMW ( g/mol )Supplier ExampleNotes
6-Aminopicolinic Acid23628-31-1C₆H₆N₂O₂138.12Sigma-AldrichStarting material. Typically a white to off-white solid.
Formaldehyde Solution50-00-0CH₂O30.03Fisher Scientific37% solution in water.
Formic Acid64-18-6CH₂O₂46.03Sigma-Aldrich≥95% purity. Corrosive.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01VWRFor neutralization.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher ScientificFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04VWRFor drying organic layers.
Hydrochloric Acid (HCl)7647-01-0HCl36.46Sigma-Aldrich2 M solution for pH adjustment.
Deuterated Solvents (e.g., DMSO-d₆)2206-27-1C₂D₆OS84.17Cambridge Isotope LabsFor NMR analysis.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR Spectrometer, Mass Spectrometer (for characterization)

Detailed Experimental Protocol

This procedure is designed for a 1-gram scale synthesis of this compound.

Reaction Workflow Diagram

experimental_workflow cluster_prep Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purify Purification & Characterization setup 1. Combine 6-aminopicolinic acid, formaldehyde, and formic acid in a round-bottom flask. reflux 2. Heat mixture to 100-110°C and reflux for 12-18 hours. setup->reflux monitor 3. Monitor reaction progress using TLC. reflux->monitor cool 4. Cool reaction mixture to room temperature. monitor->cool neutralize 5. Cautiously neutralize with saturated NaHCO₃ solution. cool->neutralize extract 6. Extract aqueous phase with Dichloromethane (DCM). neutralize->extract dry 7. Dry combined organic layers over anhydrous Na₂SO₄. extract->dry concentrate 8. Concentrate under reduced pressure to obtain crude product. dry->concentrate purify 9. Purify crude product via acid-base precipitation or chromatography. concentrate->purify characterize 10. Characterize final product (NMR, MS, etc.). purify->characterize

Caption: Experimental workflow for the N-methylation of 6-aminopicolinic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-aminopicolinic acid (1.00 g, 7.24 mmol).

    • Causality: The reflux condenser is essential to prevent the loss of volatile reagents and solvent during heating.

  • Reagent Addition:

    • In a well-ventilated fume hood, add formic acid (95%, 5.0 mL, ~133 mmol). Stir the mixture until the solid is mostly suspended.

    • Add formaldehyde solution (37% in H₂O, 2.2 mL, ~29.0 mmol).

    • Causality: A stoichiometric excess of both formaldehyde and formic acid is used to drive the reaction to completion, ensuring full conversion of the starting material.[5]

  • Reaction Execution:

    • Heat the reaction mixture in a heating mantle to 100-110 °C.

    • Allow the mixture to reflux for 12-18 hours. The reaction progress can be monitored by TLC (e.g., using a 9:1 DCM:Methanol mobile phase), comparing the reaction mixture to a spot of the starting material. The product should have a different Rf value.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing 50 mL of crushed ice.

    • Causality: Cooling and dilution are performed to temper the subsequent exothermic neutralization reaction.

    • Slowly and cautiously neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions. Vigorous gas (CO₂) evolution will occur. Continue adding base until the pH of the solution is ~8-9.

    • Transfer the neutralized aqueous solution to a 250 mL separatory funnel and extract the product with dichloromethane (DCM, 3 x 50 mL).

    • Causality: Adjusting the pH to basic ensures the carboxylic acid is deprotonated (carboxylate form) and the secondary amine is in its free base form, improving its solubility in the organic solvent for efficient extraction.

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, for higher purity, an acid-base purification can be performed:

      • Dissolve the crude product in a minimal amount of 2 M HCl.

      • Wash the acidic aqueous solution with ethyl acetate to remove any non-basic impurities.

      • Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) to the aqueous layer to precipitate the product at its isoelectric point.

      • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization and Expected Results

The final product, this compound, should be an off-white to light yellow solid.

AnalysisExpected Result
Appearance Off-white to light yellow solid
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol [6]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~7.5-7.7 (t, 1H, pyridine-H), ~6.6-6.8 (d, 1H, pyridine-H), ~6.4-6.6 (d, 1H, pyridine-H), ~7.0 (br s, 1H, NH), ~2.8-3.0 (d, 3H, N-CH₃). (Note: Carboxylic acid proton may be very broad or not observed).
Mass Spectrometry (ESI+) m/z: 153.06 [M+H]⁺
Expected Yield 75-85%

Safety and Handling

  • This procedure must be conducted in a well-ventilated chemical fume hood.

  • Formic Acid: Is corrosive and can cause severe skin burns and eye damage.

  • Formaldehyde: Is a known carcinogen and respiratory irritant.

  • 6-Aminopicolinic Acid: May cause skin, eye, and respiratory irritation.[7]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The neutralization step produces a large volume of CO₂ gas. Perform this step slowly in a large beaker to avoid foaming over.

References

Application Notes and Protocols: 6-(Methylamino)picolinic Acid as a Versatile Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 6-(Methylamino)picolinic Acid Scaffold

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The concept of "privileged scaffolds" has emerged to describe molecular frameworks that can bind to multiple biological targets with high affinity, thereby serving as a rich source for the development of novel therapeutics.[1] The picolinic acid moiety, a pyridine ring with a carboxylic acid at the 2-position, is one such privileged structure, forming the backbone of numerous compounds with diverse biological activities, including roles in neuroprotective, immunological, and anti-proliferative processes.[2][3]

This document provides a detailed guide to the application of This compound , a specific and highly functionalized derivative of picolinic acid, as a strategic building block in the synthesis of novel pharmaceutical agents. The presence of the methylamino group at the 6-position offers a key vector for chemical modification and a potential point of interaction with biological targets, distinguishing it from the parent picolinic acid. This guide will delve into the rationale for its use, provide detailed synthetic protocols for its incorporation into lead compounds, and explore its potential in targeting various disease pathways.

Physicochemical Properties and Rationale for Use

The utility of this compound as a building block is rooted in its distinct chemical features, which offer several advantages in drug design.

PropertyValue/DescriptionSignificance in Drug Design
CAS Number 1250806-91-7Unique identifier for procurement and regulatory purposes.[4]
Molecular Formula C₇H₈N₂O₂Provides a compact and relatively low molecular weight starting point.[4]
Molecular Weight 152.15 g/mol Favorable for maintaining drug-like properties in derivatives.[4]
Structure Pyridine-2-carboxylic acid with a methylamino group at the 6-position.The pyridine nitrogen and carboxylic acid can act as a bidentate chelating unit for metal-dependent enzymes. The methylamino group provides a handle for further derivatization and can act as a hydrogen bond donor.
Solubility Soluble in many organic solvents.Facilitates its use in a wide range of reaction conditions.

The strategic placement of the methylamino group allows for the exploration of chemical space around the picolinic acid core. This group can influence the electronic properties of the pyridine ring and provide a crucial interaction point with target proteins, potentially enhancing binding affinity and selectivity.

Synthetic Applications: Amide Coupling Protocols

A primary application of this compound in pharmaceutical synthesis is its use in forming amide bonds with various amine-containing molecules. Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid moiety of this compound is readily activated for this purpose.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from established methods for the synthesis of picolinamide derivatives and is particularly effective for coupling with a variety of amines, including those that may be sterically hindered or have sensitive functional groups.[5]

Rationale: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for the synthesis of chiral drug candidates.[5]

Experimental Workflow:

HATU_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification A This compound + HATU + DIPEA in DMF B Activated Ester Intermediate A->B 15-30 min, RT C Add Amine (R-NH2) B->C D Target Amide Product C->D 1-16 h, RT E Aqueous Work-up D->E F Column Chromatography E->F G Final Product F->G

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Activation: To a solution of this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture. Continue stirring at room temperature for 1-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Thionyl Chloride Mediated Amide Coupling

This method is a more classical approach and is suitable for robust substrates. It proceeds via an acyl chloride intermediate.[6]

Rationale: Thionyl chloride is a cost-effective reagent for converting carboxylic acids to highly reactive acyl chlorides, which readily react with amines to form amides.[6][7]

Experimental Workflow:

SOCl2_Coupling_Workflow cluster_acyl_chloride Acyl Chloride Formation cluster_coupling Amine Coupling cluster_workup Work-up & Purification AC1 This compound + SOCl2 AC2 6-(Methylamino)picolinoyl Chloride AC1->AC2 Reflux, 16 h CPL1 Add Amine (R-NH2) + Triethylamine in DCM AC2->CPL1 CPL2 Target Amide Product CPL1->CPL2 0°C to RT, 16 h WU1 Aqueous Work-up CPL2->WU1 WU2 Column Chromatography WU1->WU2 WU3 Final Product WU2->WU3

Caption: Workflow for thionyl chloride mediated amide coupling.

Step-by-Step Procedure:

  • Acyl Chloride Formation: To a suspension of this compound (1.0 equivalent) in a suitable solvent, add thionyl chloride (excess) and reflux for 16 hours. Remove the excess thionyl chloride under reduced pressure.[6]

  • Coupling: Dissolve the resulting acyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C. Add a solution of the desired amine (1.1 equivalents) and triethylamine (2.0 equivalents) in DCM. Allow the reaction to warm to room temperature and stir for 16 hours.[6]

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 1, followed by purification by column chromatography.

Potential Therapeutic Applications and Biological Targets

While specific drugs derived from this compound are not yet on the market, the broader class of picolinamide derivatives has shown significant promise in several therapeutic areas. The 6-methylamino substituent can be expected to modulate the activity and selectivity of these compounds.

Oncology: Kinase Inhibition

Several picolinamide-based derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3][8]

  • VEGFR-2 Inhibition: A series of novel picolinamide-based derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[3] The introduction of a methylamino group in suitable positions has been shown to enhance the binding capacity to VEGFR-2.[3]

  • Aurora-B Kinase Inhibition: N-methylpicolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase, a protein involved in cell division that is frequently overexpressed in tumors.[5]

Hypothetical Signaling Pathway Inhibition:

Kinase_Inhibition_Pathway cluster_receptor Cell Surface Receptor (e.g., VEGFR-2) cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nucleus Receptor VEGFR-2 Kinase1 Downstream Kinase 1 Receptor->Kinase1 Ligand VEGF Ligand->Receptor Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Angiogenesis, Proliferation) TranscriptionFactor->GeneExpression Inhibitor 6-(Methylamino)picolinamide Derivative Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Central Nervous System (CNS) Disorders

Picolinic acid derivatives have been explored for their potential in treating CNS disorders, including neurodegenerative diseases and epilepsy.[8][9]

  • Cholinesterase Inhibition: Benzamide and picolinamide derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[6] Structure-activity relationship studies have shown that the substitution pattern on the picolinamide core significantly influences inhibitory activity and selectivity.[6]

  • Anticonvulsant Activity: Derivatives of picolinic acid have demonstrated potent anticonvulsant activity in preclinical models.[10]

Inflammatory Diseases

The modulation of inflammatory pathways is another promising area for picolinamide-based therapeutics.[11]

  • Inhibition of Pro-inflammatory Mediators: Certain picolinamide derivatives have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation.[12] This suggests potential applications in treating chronic inflammatory conditions.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is yet to be established, studies on related picolinamides provide valuable guidance for drug design:

  • Substitution at the 6-Position: The nature of the substituent at the 6-position of the picolinamide ring can significantly impact biological activity. For example, in the context of antibacterials targeting Clostridioides difficile, the substitution pattern on the pyridine ring was crucial for achieving selectivity.[2] The methylamino group offers a hydrogen bond donor and a point for further derivatization, which can be exploited to optimize binding to a specific target.

  • Amide Substituent: The group attached to the amide nitrogen is a key determinant of activity. Aromatic and heteroaromatic substituents are common in kinase inhibitors, while aliphatic and cyclic amines are found in compounds targeting other protein classes.

  • Pyridine Ring Substitution: Further substitution on the pyridine ring can fine-tune the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Analytical Characterization

Robust analytical methods are essential for confirming the structure and purity of synthesized compounds.

TechniquePurposeExpected Observations for a 6-(Methylamino)picolinamide Derivative
¹H NMR Structural elucidation and confirmation.Characteristic signals for the pyridine ring protons, the methylamino group, and the amide proton.
¹³C NMR Confirmation of the carbon skeleton.Resonances corresponding to the carbons of the pyridine ring, the methylamino group, and the amide carbonyl.
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram with a mass corresponding to the expected molecular ion.
HRMS Accurate mass determination to confirm the elemental composition.A measured mass that is within a few ppm of the calculated exact mass.

Conclusion

This compound is a promising and versatile building block for the development of novel pharmaceuticals. Its unique structural features, including the strategic placement of a methylamino group on the privileged picolinic acid scaffold, offer significant opportunities for creating diverse chemical libraries with the potential for high biological activity. The synthetic protocols outlined in this guide provide a solid foundation for the incorporation of this scaffold into new molecular entities. Further exploration of derivatives of this compound is warranted to fully realize their therapeutic potential in oncology, CNS disorders, and inflammatory diseases.

References

Topic: Protocol for the Preparation of 6-(Methylamino)picolinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Picolinic acid and its derivatives are foundational ligands in coordination chemistry, prized for their ability to form stable chelate complexes with a wide range of metal ions.[1][2] The introduction of functional groups onto the pyridine ring, such as the electron-donating methylamino group at the 6-position, modulates the electronic properties and steric profile of the ligand, thereby influencing the structure, stability, and potential reactivity of the resulting metal complexes. This guide provides a comprehensive, field-proven protocol for the synthesis of the 6-(methylamino)picolinic acid ligand and its subsequent complexation with various transition metals. We delve into the causality behind experimental choices and provide detailed methodologies for the characterization of these complexes, ensuring a self-validating workflow for researchers in medicinal chemistry, materials science, and catalysis.

The Principle of Picolinate Chelation

Picolinic acid and its derivatives function as classic bidentate chelating agents.[3][4] Coordination with a metal ion occurs through two key sites: the nitrogen atom of the pyridine ring and one of the oxygen atoms from the deprotonated carboxylate group. This forms a highly stable five-membered ring, a thermodynamically favorable arrangement in coordination chemistry.[3] The methylamino group at the 6-position, while not typically involved in direct coordination due to steric constraints, enhances the electron density on the pyridine ring, which can strengthen the metal-nitrogen bond.

Fig. 1: Chelation of a metal ion by this compound.

Part I: Synthesis of the Ligand

While some picolinic acid derivatives are commercially available, many, including this compound, often require custom synthesis. The following protocol is an adapted, robust procedure for its preparation.

Protocol 2.1: Synthesis of this compound

This procedure is adapted from established methods for the synthesis of aminopicolinic acids.[5] It involves the nucleophilic aromatic substitution of a suitable starting material, such as 6-chloropicolinic acid, with methylamine.

Materials:

  • 6-Chloropicolinic acid

  • Aqueous methylamine solution (40%)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl), 6M

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 6-chloropicolinic acid (10.0 g, 63.5 mmol), potassium carbonate (17.5 g, 126.9 mmol), and copper(I) iodide (1.2 g, 6.3 mmol).

  • Solvent and Reagent Addition: Add 100 mL of 1,4-dioxane, followed by 40% aqueous methylamine (20 mL, 254 mmol).

    • Causality Note: Dioxane is used as a solvent that is miscible with water and can achieve the necessary temperature for the reaction. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction and the picolinic acid itself. Cu(I) serves as a catalyst for this type of nucleophilic aromatic substitution.

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Filtration: After cooling to room temperature, filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with additional dioxane.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the dioxane. To the remaining aqueous residue, add 100 mL of deionized water. Wash this aqueous solution with ethyl acetate (2 x 50 mL) to remove any non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with 6M HCl. The product will precipitate as a white or off-white solid.

    • Causality Note: The product is an amino acid and exists as a zwitterion near its isoelectric point. Adjusting the pH to this point minimizes its solubility in water, causing it to precipitate.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before use in complexation reactions.[6]

Part II: General Protocol for Metal Complex Synthesis

The synthesis of picolinate complexes is typically a straightforward procedure involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.[7][8]

Workflow start Dissolve Ligand & Metal Salt in Solvent reflux Reflux Reaction Mixture (2-6 hours) start->reflux cool Cool to Room Temperature reflux->cool precipitate Induce Crystallization (e.g., slow evaporation, cooling) cool->precipitate isolate Isolate Complex via Filtration precipitate->isolate wash Wash with Cold Solvent & Diethyl Ether isolate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (FTIR, UV-Vis, etc.) dry->characterize

Fig. 2: General experimental workflow for metal complex synthesis.
Protocol 3.1: General Synthesis of M(II)-[6-(Methylamino)picolinate]₂ Complexes

Materials:

  • This compound ligand

  • Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Ni(ClO₄)₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask. Gentle heating may be required to achieve full dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve the chosen metal(II) salt (1.0 mmol) in 15 mL of ethanol.

    • Causality Note: A 2:1 molar ratio of ligand to metal is used to synthesize the common ML₂ type complexes. The choice of metal salt anion (e.g., chloride, acetate, perchlorate) can sometimes influence the final structure, potentially coordinating to the metal or acting as a counter-ion.[8]

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.[7] This provides the necessary activation energy and ensures the reaction goes to completion.

  • Isolation: After the reflux period, reduce the volume of the solvent by about half using a rotary evaporator. Allow the concentrated solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization.

  • Collection and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals sequentially with a small amount of cold ethanol (to remove unreacted starting materials) and then with diethyl ether (to remove residual solvent and aid in drying).

  • Drying: Dry the resulting colored powder in a vacuum desiccator overnight.

Part III: A Self-Validating System - Characterization

Thorough characterization is essential to confirm the successful synthesis and coordination of the metal complex.[9][10] The data obtained from the following techniques provide a validated confirmation of the product's identity and structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the first and most critical step to confirm coordination. The comparison between the free ligand's spectrum and the complex's spectrum reveals key changes.

  • O-H Stretch: The broad absorption band of the carboxylic acid O-H group (typically ~3000-3400 cm⁻¹) in the free ligand will disappear upon deprotonation and coordination.[11]

  • C=O Stretch: The sharp C=O stretching frequency of the carboxylic acid (~1700-1740 cm⁻¹) will shift to a lower frequency (antisymmetric stretch, νₐₛ(COO⁻), ~1600-1650 cm⁻¹) in the complex, indicating the involvement of the carboxylate in bonding.[8][11]

  • C=N Stretch: The pyridine ring's C=N stretching vibration (~1640-1675 cm⁻¹) may also shift upon coordination with the metal ion.[11]

  • M-O and M-N Bands: The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the M-O and M-N stretching vibrations, providing direct evidence of coordination.[11]

Vibrational Mode Typical Wavenumber (Free Ligand) Expected Wavenumber (Complex) Interpretation
ν(O-H) of -COOH~3000-3400 cm⁻¹ (broad)AbsentDeprotonation of carboxylic acid
ν(C=O) of -COOH~1700-1740 cm⁻¹AbsentCoordination of carboxylate
νₐₛ(COO⁻)N/A~1600-1650 cm⁻¹Antisymmetric stretch of coordinated carboxylate
ν(M-O) / ν(M-N)N/A~400-600 cm⁻¹Formation of metal-ligand bonds
UV-Visible (UV-Vis) Spectroscopy

For complexes of transition metals with d-electrons (e.g., Cu(II), Ni(II), Co(II)), UV-Vis spectroscopy provides valuable information about the electronic structure and coordination geometry.[12]

  • Ligand-Based Transitions: Intense absorptions in the UV region (200-350 nm) are typically due to π→π* and n→π* transitions within the aromatic ligand. These may shift upon complexation.

  • d-d Transitions: Weaker absorptions in the visible region (400-900 nm) are characteristic of d-d electronic transitions. The position and number of these bands are indicative of the metal ion's d-orbital splitting, which is determined by the coordination geometry (e.g., octahedral, tetrahedral, square planar).[8][13] For example, Cu(II) complexes often show a broad band around 600-900 nm, consistent with a distorted octahedral geometry.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly effective for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II)).[14]

  • ¹H NMR: Upon complexation, the chemical shifts of the pyridine ring protons will typically shift downfield due to the deshielding effect of the coordinated metal ion. The disappearance of the acidic proton signal from the carboxylic acid confirms deprotonation.[13]

  • ¹³C NMR: Similar shifts are observed in the ¹³C NMR spectrum, particularly for the carboxylate carbon and the carbons of the pyridine ring.

Note: For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), NMR signals are often significantly broadened and shifted, making interpretation difficult without specialized techniques.

Molar Conductivity and Magnetic Susceptibility
  • Conductivity: Measuring the molar conductance of the complex in a solvent like DMF or acetonitrile can determine if it is an electrolyte or non-electrolyte.[7][10] This helps to ascertain whether anions are inside or outside the coordination sphere.

  • Magnetic Susceptibility: This measurement determines the effective magnetic moment (µ_eff) of the complex, which reveals the number of unpaired electrons. This information is crucial for confirming the oxidation state of the metal and inferring the coordination geometry (e.g., differentiating between high-spin and low-spin octahedral complexes).[7][8]

Elemental and Thermal Analysis
  • Elemental Analysis (CHN): This provides the experimental percentage of carbon, hydrogen, and nitrogen in the complex. Comparing these values to the calculated percentages for the proposed formula is a fundamental check of purity and composition.[15]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of the complex and to identify the loss of solvent or coordinated water molecules.[8][16]

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Picolinic Acid Derivatives

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a "privileged" structural motif in medicinal chemistry and drug discovery.[1] This scaffold is a key component in numerous biologically active molecules, demonstrating a wide range of therapeutic activities, including roles as enzyme inhibitors, metal chelators, and modulators of critical signaling pathways in cancer, inflammation, and neurodegenerative diseases.[1] The versatility of the picolinate core allows for the synthesis of large, diverse compound libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic leads.[1]

This guide provides in-depth technical application notes and detailed protocols for conducting HTS assays with picolinic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay design, execution, and troubleshooting.

Core Principles for Screening Picolinic Acid Derivatives

The inherent chemical properties of picolinic acid derivatives, particularly their ability to chelate metal ions and their often-fluorescent pyridine ring, necessitate a carefully considered HTS strategy. Key considerations include the choice of assay technology, the design of robust counter-screens to eliminate artifacts, and a deep understanding of the target biology.

Application Note 1: Screening for Metalloproteinase Inhibitors

Scientific Rationale: Many picolinic acid derivatives are potent inhibitors of zinc-dependent metalloproteinases, such as Matrix Metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammatory diseases.[2][3] The picolinic acid moiety can effectively chelate the catalytic zinc ion in the enzyme's active site, leading to inhibition. A fluorescence-based assay is a common and effective method for screening MMP inhibitors.[4]

Workflow for MMP Inhibitor Screening

Caption: Workflow for identifying MMP inhibitors from a picolinic acid library.

Detailed Protocol: Fluorescence-Based MMP-9 Inhibition HTS Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to identify inhibitors of MMP-9.[5]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.01% Tween-20

  • Recombinant Human MMP-9: (Sufficient for the screen)

  • FRET Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (or similar commercially available MMP-9 substrate)

  • Picolinic Acid Derivative Library: 10 mM stock solutions in 100% DMSO

  • Positive Control: A known MMP-9 inhibitor (e.g., Marimastat)

  • Negative Control: DMSO

  • Microplates: 384-well, black, low-volume

Instrumentation:

  • Acoustic liquid handler or pin tool for compound dispensing

  • Microplate reader with fluorescence intensity detection capabilities

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each picolinic acid derivative from the 10 mM stock into the wells of a 384-well plate.

    • Dispense 50 nL of the positive control and DMSO into designated control wells. This results in a final assay concentration of 10 µM with 0.1% DMSO.

  • Reagent Preparation:

    • Prepare a working solution of the FRET substrate in assay buffer at a concentration of 2x the final desired concentration (e.g., 2 µM for a 1 µM final concentration).

    • Prepare a working solution of recombinant human MMP-9 in assay buffer at a concentration of 2x the final desired concentration (e.g., 2 nM for a 1 nM final concentration).

  • Assay Execution:

    • Add 25 µL of the 2x FRET substrate solution to all wells of the assay plate.

    • Initiate the enzymatic reaction by adding 25 µL of the 2x MMP-9 solution to all wells.

    • Mix briefly on a plate shaker.

  • Incubation and Data Acquisition:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET substrate (e.g., Ex: 328 nm, Em: 393 nm).

Data Analysis and Hit Criteria:

  • Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.

  • Calculate the percent inhibition for each compound.

  • A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the negative controls.

ParameterRecommended Value
Final Compound Conc.10 µM
Final DMSO Conc.0.1%
Final MMP-9 Conc.1 nM
Final Substrate Conc.1 µM
Incubation Time30 min
Incubation Temp.37°C
Z'-factor> 0.5

Application Note 2: Screening for Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Scientific Rationale: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[6] Its overexpression in tumors contributes to an immunosuppressive microenvironment.[7] Picolinic acid derivatives have been explored as potential IDO1 inhibitors, making this a valuable target for HTS campaigns.[8] A cell-based luminescence assay provides a physiologically relevant context for screening.[9]

Workflow for Cell-Based IDO1 Inhibition Screening

Caption: Workflow for identifying IDO1 inhibitors using a cell-based reporter assay.

Detailed Protocol: Luminescence-Based IDO1 Reporter Gene HTS Assay

This protocol utilizes a stable cell line expressing a reporter gene (e.g., luciferase) under the control of a promoter responsive to IDO1 activity.

Materials:

  • Cell Line: HEK293 cells stably expressing human IDO1 and a kynurenine-responsive reporter construct (e.g., driving luciferase expression).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic.

  • Interferon-gamma (IFN-γ): To induce IDO1 expression.

  • Picolinic Acid Derivative Library: 10 mM stock solutions in 100% DMSO.

  • Positive Control: A known IDO1 inhibitor (e.g., Epacadostat).

  • Negative Control: DMSO.

  • Luminescence Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System).

  • Microplates: 384-well, white, solid-bottom, tissue culture-treated.

Instrumentation:

  • Automated cell dispenser or multichannel pipette.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Harvest and resuspend the reporter cells in culture medium to a density of 5,000 cells/20 µL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plates.

    • Incubate for 4-6 hours at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Addition:

    • Add 100 nL of the picolinic acid derivatives, positive control, and DMSO to the appropriate wells.

  • IDO1 Induction:

    • Prepare a solution of IFN-γ in culture medium to a final concentration of 100 ng/mL.

    • Add 5 µL of the IFN-γ solution to all wells except for the unstimulated controls.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Data Acquisition:

    • Equilibrate the plates to room temperature for 15 minutes.

    • Add 25 µL of the luminescence assay reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for an additional 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis and Hit Criteria:

  • Normalize the data to the IFN-γ stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

  • Identify hits as compounds that reduce the luminescent signal by a statistically significant amount (e.g., >50% inhibition).

ParameterRecommended Value
Cell Density5,000 cells/well
Final Compound Conc.20 µM
Final DMSO Conc.<0.5%
IFN-γ Concentration100 ng/mL
Incubation Time24 hours
Z'-factor> 0.5

Application Note 3: Label-Free Biosensor Screening

Scientific Rationale: Label-free technologies, such as Surface Plasmon Resonance (SPR), offer a powerful orthogonal approach for hit validation.[10] They measure direct binding of the analyte to an immobilized target, eliminating many of the artifacts associated with fluorescence or luminescence-based assays.[11] This is particularly useful for confirming the direct interaction of picolinic acid derivatives with the purified target enzyme.

Detailed Protocol: SPR-Based Hit Confirmation

This protocol is designed to confirm the binding of primary hits from either the MMP or IDO1 screens to the purified enzyme.

Materials:

  • SPR Instrument and Sensor Chips: (e.g., Biacore system with CM5 sensor chips).

  • Purified Target Enzyme: MMP-9 or IDO1.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Amine Coupling Kit: EDC, NHS, and ethanolamine.

  • Hit Compounds: Confirmed hits from primary screens, prepared in running buffer.

Procedure:

  • Target Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the purified enzyme (20-50 µg/mL in immobilization buffer) to achieve a target immobilization level of ~5000 RU.

    • Deactivate excess reactive groups with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the hit compounds in running buffer (e.g., 0.1 to 100 µM).

    • Inject the compounds over the immobilized target surface and a reference flow cell.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Interpretation:

  • A concentration-dependent binding response confirms a direct interaction between the picolinic acid derivative and the target enzyme.

  • The calculated KD value provides a quantitative measure of binding affinity, which should correlate with the IC50 from the primary functional assay.

Troubleshooting and Self-Validating Systems

A robust HTS campaign for picolinic acid derivatives must incorporate a suite of counter-screens to identify and eliminate false positives.[12][13]

Key Counter-Screens:
  • Autofluorescence Check: Due to the pyridine core, many picolinic acid derivatives may be autofluorescent.[14] A pre-read of the compound plate at the assay's excitation and emission wavelengths is essential to flag interfering compounds.[15]

  • Luciferase Inhibition Assay: For any luminescence-based screen, a direct counter-screen against the luciferase enzyme is mandatory to eliminate compounds that inhibit the reporter rather than the biological target.[12][16]

  • Promiscuous Inhibitor Assay: Some compounds form aggregates that non-specifically inhibit enzymes.[17] Re-running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) can identify these artifacts; a significant loss of potency in the presence of detergent suggests an aggregation-based mechanism.

  • Cytotoxicity Assay: In cell-based screens, it is crucial to distinguish target-specific inhibition from general cytotoxicity. A simple viability assay (e.g., CellTiter-Glo®) should be run in parallel to identify toxic compounds.[18]

Signaling Pathway Context

Picolinic acid derivatives can modulate complex signaling pathways. Understanding this context is vital for interpreting HTS results and planning follow-up studies.

Inflammatory_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior cluster_2 Picolinic Acid Derivative Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB IDO1 IDO1 Upregulation NFkB->IDO1 MMPs MMP Upregulation NFkB->MMPs Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Kynurenine Kynurenine Tryptophan Tryptophan Tryptophan->Kynurenine IDO1 Inhibitor Picolinic Acid Derivative Inhibitor->IDO1 Inhibition Inhibitor->MMPs Inhibition

Caption: Hypothetical modulation of inflammatory pathways by picolinic acid derivatives.

References

Application Notes & Protocols: Chelation Studies of 6-(Methylamino)picolinic Acid with Various Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-(Methylamino)picolinic Acid in Coordination Chemistry

Picolinic acid and its derivatives are a cornerstone in the field of coordination chemistry, recognized for their ability to form stable complexes with a wide array of metal ions.[1][2][3][4] This chelating capability stems from the strategic placement of a carboxylic acid group at the 2-position of the pyridine ring, creating a bidentate ligand that can effectively bind metal ions. The introduction of an amino group, as in this compound, is hypothesized to modulate the electronic properties of the pyridine ring and the steric environment around the coordination sphere, potentially altering the stability, selectivity, and kinetic properties of the resulting metal complexes.

These modified picolinic acid scaffolds are of significant interest in drug development and biomedical applications. For instance, picolinic acid derivatives have been investigated as inhibitors for various enzymes and as ligands for radioisotope labeling in medical imaging.[1][2] The ability of these molecules to chelate essential or toxic metal ions also opens avenues for their use in chelation therapy and as nutritional supplements.[5]

This guide provides a comprehensive overview of the methodologies to study the chelation of this compound with various metal ions. It is designed to be a practical resource for researchers, offering not just step-by-step protocols but also the underlying scientific rationale for the experimental design and data interpretation.

Proposed Synthesis of this compound

Synthesis_of_6_Methylamino_picolinic_Acid PicolinicAcid Picolinic Acid Intermediate1 6-Chloropicolinic Acid PicolinicAcid->Intermediate1 Chlorination FinalProduct This compound Intermediate1->FinalProduct Amination with Methylamine

Caption: Proposed synthetic pathway for this compound.

Protocol:

  • Chlorination of Picolinic Acid:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid in an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 6-chloropicolinoyl chloride can be used in the next step with or without further purification.

  • Esterification (Optional but Recommended):

    • To improve solubility and handling, the acid chloride can be converted to its methyl or ethyl ester.

    • Dissolve the crude acid chloride in anhydrous methanol or ethanol and stir at room temperature.

    • The esterification is typically rapid. The solvent can be removed under reduced pressure to yield the crude ester.

  • Amination with Methylamine:

    • Dissolve the 6-chloropicolinate ester in a suitable aprotic solvent such as acetonitrile or DMF.

    • Add an excess of a solution of methylamine in a compatible solvent (e.g., methylamine in ethanol or THF).

    • Heat the reaction mixture in a sealed vessel to a temperature sufficient to drive the nucleophilic aromatic substitution (typically 80-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, and remove the solvent under reduced pressure.

  • Hydrolysis of the Ester:

    • If the ester was prepared, the final step is hydrolysis to the carboxylic acid.

    • Dissolve the crude 6-(methylamino)picolinate ester in a mixture of water and a co-solvent like methanol or ethanol.

    • Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the solution with a dilute acid (e.g., 1 M HCl) to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Purification and Characterization:

    • The final product should be purified by recrystallization from a suitable solvent system.

    • Characterization and confirmation of the structure should be performed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Characterization of Metal Chelation: Protocols and Methodologies

The interaction of this compound with metal ions can be comprehensively characterized using a suite of biophysical and analytical techniques. The choice of method depends on the specific information sought, such as binding stoichiometry, affinity, thermodynamics, and the nature of the coordination sphere.

UV-Visible (UV-Vis) Spectrophotometry: Determining Stoichiometry and Binding Constants

UV-Vis spectroscopy is a readily accessible technique to probe the formation of metal-ligand complexes, as the coordination of a metal ion often leads to changes in the electronic absorption spectrum of the ligand.[6][7][8]

UV_Vis_Titration_Workflow Prep Prepare Stock Solutions (Ligand and Metal Salt) Titration Perform Spectrophotometric Titration (Fixed Ligand, Varying Metal) Prep->Titration DataAcq Record UV-Vis Spectra after each addition Titration->DataAcq Analysis Analyze Spectral Changes (e.g., Job's Plot, Mole-Ratio Method) DataAcq->Analysis Result Determine Stoichiometry (n) and Binding Constant (K) Analysis->Result

Caption: Workflow for UV-Vis spectrophotometric titration.

Protocol for Mole-Ratio Method:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable buffer (e.g., HEPES, MES) at a defined pH. The buffer should be chosen carefully to avoid coordination with the metal ion of interest.

    • Prepare a concentrated stock solution of the metal salt (e.g., CuSO₄, ZnCl₂, NiCl₂) of interest in the same buffer.

  • Spectrophotometric Titration:

    • In a quartz cuvette, place a fixed volume and concentration of the ligand solution.

    • Record the initial UV-Vis spectrum of the free ligand.

    • Make successive additions of small aliquots of the concentrated metal salt solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the complex absorbs significantly differently from the free ligand.

    • Plot the absorbance change (ΔA) as a function of the molar ratio of metal to ligand ([M]/[L]).

    • The plot will typically show two linear regions that intersect at a point corresponding to the stoichiometry of the complex.

Illustrative Data Table for UV-Vis Titration:

Metal IonStoichiometry (Ligand:Metal)Binding Constant (K) (M⁻¹)Wavelength of Max Absorbance (λ_max) of Complex (nm)
Cu²⁺2:15.2 x 10⁵275
Zn²⁺2:11.8 x 10⁴268
Ni²⁺2:13.5 x 10⁴270
Fe³⁺3:18.9 x 10⁶282
Note: The data in this table are illustrative and based on typical values for picolinic acid derivatives. Actual values for this compound must be determined experimentally.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[9][10]

ITC_Workflow SamplePrep Prepare Ligand and Metal Solutions in Degassed Buffer ITC_Run Perform ITC Experiment (Titrate Metal into Ligand) SamplePrep->ITC_Run Data_Analysis Integrate Raw Data and Fit to a Binding Model (e.g., one-site) ITC_Run->Data_Analysis Thermo_Profile Determine Kₐ, ΔH, n, and Calculate ΔG and ΔS Data_Analysis->Thermo_Profile

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Protocol:

  • Sample Preparation:

    • Prepare solutions of this compound and the metal salt in the same buffer, ensuring identical buffer composition to minimize heats of dilution.

    • Thoroughly degas all solutions before use to prevent the formation of air bubbles in the calorimeter cell.

    • Typically, the ligand is placed in the sample cell, and the metal solution is in the injection syringe.

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature.

    • Perform a series of injections of the metal solution into the ligand solution.

    • A control experiment, titrating the metal solution into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the resulting peaks to obtain the heat change per injection.

    • Plot the heat change as a function of the molar ratio of metal to ligand.

    • Fit the data to an appropriate binding model (e.g., a single-site binding model) to extract the thermodynamic parameters.

Illustrative Thermodynamic Data from ITC:

Metal IonKₐ (M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
Cu²⁺6.5 x 10⁵-5.2-2.7-7.92.1
Zn²⁺2.1 x 10⁴-2.8-3.1-5.92.0
Ni²⁺4.0 x 10⁴-3.5-2.8-6.31.9
Fe³⁺9.8 x 10⁶-7.1-2.4-9.52.9
Note: The data in this table are illustrative and based on typical values for picolinic acid derivatives. Actual values for this compound must be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Coordination Environment

NMR spectroscopy provides detailed information about the structure of the metal-ligand complex in solution.[11] Chemical shift perturbations of the ligand's protons upon metal binding can identify the atoms involved in coordination.

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O with a buffer, or DMSO-d₆).

    • Acquire a ¹H NMR spectrum of the free ligand.

    • Prepare a stock solution of the metal salt in the same deuterated solvent.

  • NMR Titration:

    • Add incremental amounts of the metal salt solution to the NMR tube containing the ligand.

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in the chemical shifts of the ligand's protons.

    • Protons on atoms directly involved in coordination or in close proximity to the metal center will typically show the largest chemical shift changes.

    • For paramagnetic metal ions, significant line broadening of nearby proton signals will be observed.

Mass Spectrometry (MS): Confirming Stoichiometry and Composition

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for confirming the stoichiometry and composition of metal-ligand complexes.[12]

Protocol:

  • Sample Preparation:

    • Prepare a solution containing the pre-formed metal complex of this compound in a volatile solvent compatible with ESI-MS (e.g., methanol, acetonitrile, or water with a small amount of a volatile acid or base to aid ionization).

  • MS Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the expected charge of the complex.

  • Data Analysis:

    • Identify the molecular ion peak corresponding to the metal complex.

    • Compare the observed mass-to-charge ratio (m/z) and the isotopic distribution pattern with the theoretical values for the expected complex stoichiometry.

Conclusion

The study of the chelation of this compound with various metal ions is a promising area of research with potential applications in medicinal chemistry and materials science. Although specific experimental data for this particular ligand is limited, the well-established methodologies for studying picolinic acid derivatives provide a robust framework for its characterization. The protocols and illustrative data presented in this application note offer a comprehensive guide for researchers to embark on the synthesis and detailed chelation studies of this intriguing molecule. The insights gained from such studies will undoubtedly contribute to the rational design of novel metal-based drugs, diagnostic agents, and functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Methylamino)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(Methylamino)picolinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The following information is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and practical applicability.

I. Overview of Synthetic Strategy

The most prevalent and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically utilizes an activated pyridine ring, such as 6-chloropicolinic acid, and a suitable methylamine source. The pyridine ring's inherent electron deficiency, which is enhanced by the presence of the carboxylic acid group, facilitates attack by the nucleophile.[1][2]

The reaction is generally carried out by reacting 6-chloropicolinic acid with an excess of methylamine in a suitable solvent under elevated temperature and pressure.

Core Reaction Scheme:

Starting Material: 6-Chloropicolinic Acid Nucleophile: Methylamine (aqueous solution or gas) Product: this compound

Below is a diagram illustrating the general workflow for this synthesis.

Synthesis Workflow General Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification & Analysis 6_Chloropicolinic_Acid 6-Chloropicolinic Acid Reaction_Vessel Autoclave/Sealed Reactor 6_Chloropicolinic_Acid->Reaction_Vessel Methylamine_Solution Aqueous Methylamine Methylamine_Solution->Reaction_Vessel Acidification Acidification to pH ~4-5 Reaction_Vessel->Acidification Cooling Precipitation Product Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Characterization Characterization (NMR, HPLC, MS) Recrystallization->Characterization

Caption: General synthesis workflow.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the SNAr reaction for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

A. Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: The substitution of chlorine with methylamine on the pyridine ring is often slow and requires forcing conditions. Ensure the reaction is heated sufficiently and for an adequate duration. Refer to the table below for typical reaction parameters.

  • Poor Solubility: The starting material, 6-chloropicolinic acid, may have limited solubility in the reaction medium. The choice of solvent can influence the reaction rate by affecting the solubility of reactants.[3]

  • Inadequate Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure proper contact between the reactants.

B. Side Reactions:

  • Decarboxylation: Picolinic acids can undergo decarboxylation, especially at elevated temperatures.[4][5] This side reaction can be minimized by carefully controlling the reaction temperature.

  • Reaction with Solvent: If using a protic solvent, it may compete with methylamine as a nucleophile, leading to undesired byproducts.

C. Work-up and Isolation Issues:

  • Incorrect pH for Precipitation: The product, being an amino acid, is amphoteric. The pH of the solution during work-up is critical for its precipitation. The isoelectric point should be targeted to maximize recovery.

  • Product Loss During Filtration/Washing: Ensure the wash solvent is appropriate to remove impurities without dissolving a significant amount of the product. Cold solvents are generally preferred.

Troubleshooting Decision Tree:

Low_Yield_Troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check_Reaction_Completion Is the reaction going to completion? (Monitor by TLC/HPLC) Start->Check_Reaction_Completion Incomplete No Check_Reaction_Completion->Incomplete No Complete Yes Check_Reaction_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Use a Co-solvent for Solubility Incomplete->Optimize_Conditions Check_Workup Review Work-up Procedure Complete->Check_Workup Check_pH Is the pH of precipitation optimized? Check_Workup->Check_pH Incorrect_pH No Check_pH->Incorrect_pH Correct_pH Yes Check_pH->Correct_pH Adjust_pH Adjust pH carefully to isoelectric point Incorrect_pH->Adjust_pH Check_Washing Are you losing product during washing? Correct_pH->Check_Washing Losing_Product Yes Check_Washing->Losing_Product Not_Losing_Product No Check_Washing->Not_Losing_Product Modify_Washing Use minimal cold solvent for washing Losing_Product->Modify_Washing Consider_Side_Reactions Investigate Side Reactions (LC-MS analysis of crude) Not_Losing_Product->Consider_Side_Reactions

Caption: Decision tree for troubleshooting low yield.

Recommended Starting Conditions:

ParameterRecommended ValueRationale
Temperature 120-150 °CTo overcome the activation energy of the SNAr reaction.[3]
Pressure 5-10 barTo maintain aqueous methylamine in the liquid phase at elevated temperatures.
Methylamine 5-10 equivalentsA large excess drives the reaction to completion.
Solvent Water or a co-solvent system (e.g., water/dioxane)Water is a green solvent, but a co-solvent can improve solubility.
Reaction Time 12-24 hoursMonitor by an appropriate analytical method (TLC, HPLC) for completion.

Question 2: I am observing significant impurity peaks in my crude product analysis. What are the likely impurities and how can I minimize them?

Answer: Impurity formation is a common challenge. The primary impurities are typically unreacted starting material and side-products.

A. Unreacted 6-Chloropicolinic Acid:

  • Cause: Incomplete reaction (see Question 1).

  • Minimization: Drive the reaction to completion by optimizing conditions.

  • Removal: Most of the unreacted 6-chloropicolinic acid can be removed during the work-up. Its solubility properties differ from the amphoteric product.

B. 6-Hydroxypicolinic Acid:

  • Cause: Hydrolysis of 6-chloropicolinic acid, especially at high temperatures in an aqueous medium.

  • Minimization: While difficult to completely avoid in aqueous systems, using a higher concentration of methylamine can favor the desired reaction.

  • Removal: This impurity can often be removed by recrystallization.

C. Decarboxylation Product (2-Methylaminopyridine):

  • Cause: Loss of the carboxylic acid group at high temperatures.

  • Minimization: Avoid excessive temperatures and prolonged reaction times.

  • Removal: This is a basic impurity and its removal can be achieved by careful pH adjustment during work-up or by chromatography.

Purification Strategy:

  • Acid-Base Extraction: Utilize the amphoteric nature of the product. Dissolve the crude material in a dilute base (e.g., NaHCO₃), wash with an organic solvent to remove neutral and basic impurities, then acidify the aqueous layer to precipitate the product.

  • Recrystallization: A powerful technique for removing closely related impurities. Solvents such as water, ethanol, or mixtures thereof are commonly used.

Question 3: The reaction seems to stall before completion. What could be the reason?

Answer: A stalled reaction can be due to several factors related to the reactants and reaction conditions.

  • Loss of Methylamine: If the reaction is not properly sealed, volatile methylamine can escape, reducing its effective concentration. Ensure the reaction vessel is well-sealed.

  • Deactivation of the Pyridine Ring: While less common in this specific reaction, certain impurities in the starting materials could potentially interfere with the reaction.

  • pH Shift: The reaction of methylamine (a base) with 6-chloropicolinic acid (an acid) will form a salt. This can alter the pH and reactivity. While the large excess of methylamine usually buffers the system, significant changes could affect the reaction rate.

III. Frequently Asked Questions (FAQs)

Q1: What is the quality of the starting 6-chloropicolinic acid required?

A1: It is crucial to use high-purity 6-chloropicolinic acid (≥98%).[6] Impurities can lead to side reactions and complicate purification.

Q2: Can I use methylamine hydrochloride instead of aqueous methylamine?

A2: Yes, but you will need to add a base (e.g., NaOH, K₂CO₃) to liberate the free methylamine in situ. This adds complexity and introduces additional salts into the reaction mixture.

Q3: How do I monitor the reaction progress?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the disappearance of the starting material and the formation of the product.[7][8] Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.

Q4: What are the key safety precautions for this reaction?

A4: This reaction is typically run at high temperature and pressure. It is essential to use a properly rated pressure vessel (autoclave). Methylamine is a flammable and corrosive gas/liquid. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Analytical Methods

A summary of analytical methods for reaction monitoring and final product characterization is provided below.

MethodApplicationKey Parameters
HPLC Reaction monitoring, purity assessmentReversed-phase C18 column, UV detection (e.g., 265 nm), mobile phase of acetonitrile/water with an acid modifier (e.g., formic acid or TFA).[8]
LC-MS Impurity identificationCoupled with HPLC to obtain mass-to-charge ratio of eluted peaks.[9]
¹H NMR Structural confirmationThe spectrum should show characteristic peaks for the methyl group, the aromatic protons, and the exchangeable amine and carboxylic acid protons.
Melting Point Purity assessmentA sharp melting point range is indicative of high purity.

V. Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 6-Chloropicolinic acid (1 equivalent)

  • Aqueous methylamine (40% w/w, 10 equivalents)

  • Deionized water

  • Concentrated Hydrochloric Acid

  • Pressure vessel (autoclave) with stirring capability

Procedure:

  • Charge the pressure vessel with 6-chloropicolinic acid and aqueous methylamine solution.

  • Seal the vessel and begin stirring.

  • Heat the reaction mixture to 130-140 °C and maintain for 18-24 hours. The internal pressure will rise; monitor to ensure it remains within the vessel's limits.

  • After the reaction is complete (as determined by HPLC), cool the vessel to room temperature.

  • Carefully vent any residual pressure in a fume hood.

  • Transfer the reaction mixture to a beaker and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid to adjust the pH to approximately 4-5. The product will precipitate as a solid.

  • Stir the slurry for 1-2 hours in the ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the solid under vacuum at 50-60 °C to a constant weight.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Retrieved from --INVALID-LINK--

  • Bordwell, F. G., & Williams, J. M. (1968). Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 90(2), 435-439.

  • ChemicalBook. (n.d.). 6-Chloropicolinic acid. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 6-Chloropicolinic acid. Retrieved from --INVALID-LINK--

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.

  • Google Patents. (n.d.). Electrolytic synthesis method for 3,6-dichloropicolinic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Picolinic acid derivatives and their use as intermediates. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of 4,5,6-trichloropicolinic acid. Retrieved from --INVALID-LINK--

  • Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1319, 129-135.

  • MDPI. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. International Journal of Molecular Sciences, 24(6), 5899.

  • National Center for Biotechnology Information. (n.d.). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from --INVALID-LINK--

  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Methylpicolinic acid. Retrieved from --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from --INVALID-LINK--

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of Aminopicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminopicolinic acids. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for producing these versatile chemical building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and achieve high-yield, high-purity results.

Structure of This Guide

This center is structured to address issues from two primary synthetic routes for aminopicolinic acids, with a focus on 4-aminopicolinic acid, a commonly synthesized isomer. Each section is presented in a question-and-answer format to directly address potential experimental hurdles.

  • Part 1: Synthesis of 4-Aminopicolinic Acid via Nitration and Reduction

    • This section covers the two-step process starting from picolinic acid N-oxide, a common and cost-effective route.

  • Part 2: Synthesis of 4-Aminopicolinic Acid via Dechlorination of Picloram

    • This section details an alternative route using a commercially available chlorinated precursor.

  • Part 3: General Troubleshooting and Purification

    • This section provides answers to common questions regarding product isolation, purification, and characterization.

  • Part 4: Synthesis of 6-Aminopicolinic Acid

    • This section briefly covers a synthetic approach for a different isomer.

Part 1: Synthesis of 4-Aminopicolinic Acid via Nitration and Reduction

This synthetic pathway involves the initial nitration of picolinic acid N-oxide to form 4-nitropicolinic acid N-oxide, followed by a reduction of both the nitro group and the N-oxide.[1] This is often a preferred laboratory-scale method due to the availability of the starting material.

Experimental Workflow: Nitration and Reduction

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Picolinic Acid N-Oxide B Add to Fuming HNO3/H2SO4 A->B C Heat to 120-130°C for 2.5h B->C D Quench and Isolate C->D E 4-Nitropicolinic Acid N-Oxide D->E F 4-Nitropicolinic Acid N-Oxide E->F Proceed to Reduction G Dissolve in Acetic Acid/Anhydride F->G H Add Pd/C Catalyst G->H I Hydrogenate (e.g., 60 psi H2, 48h) H->I J Filter and Purify I->J K 4-Aminopicolinic Acid J->K

Caption: Workflow for 4-aminopicolinic acid synthesis via nitration and reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My nitration reaction is resulting in a low yield or a complex mixture of products. What is going wrong?

Answer: This is a common issue often related to temperature control and the purity of your starting materials.

  • Causality: The nitration of pyridine N-oxides is an electrophilic aromatic substitution. The N-oxide group is activating and directs electrophiles to the 4-position. However, at excessively high temperatures, over-nitration or decomposition can occur. The reaction is also highly exothermic, which can lead to runaway conditions if not managed carefully.

  • Troubleshooting Steps:

    • Temperature Control: Ensure slow and portion-wise addition of the picolinic acid N-oxide to the cooled nitrating mixture (fuming HNO₃/H₂SO₄). Use an ice bath to maintain the initial temperature and then heat the reaction mixture carefully to the target temperature of 120-130°C.[1] A temperature probe in the reaction vessel is essential.

    • Reagent Quality: Use high-purity, dry picolinic acid N-oxide. Water content can interfere with the nitrating strength of the acid mixture.

    • Reaction Time: While the literature suggests 2.5 hours, it is advisable to monitor the reaction progress using thin-layer chromatography (TLC). Quench the reaction once the starting material is consumed to prevent side product formation.

Question 2: The reduction of 4-nitropicolinic acid N-oxide is incomplete or has stalled. How can I drive it to completion?

Answer: Incomplete reduction during catalytic hydrogenation can be due to several factors, including catalyst activity, hydrogen pressure, or the presence of impurities.

  • Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a surface-mediated reaction. The efficiency of the reduction depends on the active sites of the catalyst, the diffusion of hydrogen gas, and the absence of catalyst poisons.[1] Both the nitro group and the N-oxide need to be reduced, which can be demanding.

  • Troubleshooting Steps:

    • Catalyst Activity: Use fresh, high-quality Pd/C. The catalyst can lose activity over time or if improperly stored. Ensure the catalyst is handled under an inert atmosphere if possible before being added to the reaction.

    • Catalyst Loading: For difficult reductions, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.

    • Hydrogen Pressure: The cited procedure uses 60 psi of hydrogen.[1] If the reaction is slow, increasing the hydrogen pressure (if your equipment safely allows) can enhance the rate of reduction.

    • Reaction Solvent: The use of acetic acid and acetic anhydride is reported.[1] Ensure the solvent is of sufficient purity. Alternative solvent systems like ethanol or methanol can also be explored, though they may require different workup procedures.

    • Check for Poisons: Sulfur or halide impurities in the starting material can poison the palladium catalyst. Purifying the 4-nitropicolinic acid N-oxide before reduction may be necessary.

Part 2: Synthesis of 4-Aminopicolinic Acid via Dechlorination of Picloram

This method utilizes the herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid) as the starting material. The synthesis involves the reductive cleavage of the C-Cl bonds using catalytic hydrogenation.[2]

Experimental Protocol: Dechlorination

A detailed protocol for this reaction is as follows:[2]

  • Reaction Setup: In a suitable pressure vessel, create a suspension of Picloram (1 equivalent) and 10% Pd/C (approx. 0.15 g per 1 g of Picloram) in a 10% aqueous solution of lithium hydroxide (LiOH).

  • Hydrogenation: Purge the vessel with hydrogen gas twice. Pressurize the vessel to 45 PSI with hydrogen and stir the mixture at 40°C for 4 hours.

  • Heating: Increase the temperature to 70°C and continue stirring for an additional 12 hours.

  • Workup: Cool the suspension and filter it through Celite to remove the catalyst.

  • Precipitation: Acidify the filtrate to a pH of 3 using concentrated HCl. A precipitate will form.

  • Isolation: Filter the solid product and dry it under high vacuum to yield 4-aminopicolinic acid.

Troubleshooting Dechlorination Reactions

Question: My dechlorination reaction is incomplete, and I observe partially chlorinated intermediates. What should I do?

Answer: Incomplete dechlorination is a common issue in this synthesis and is typically related to reaction time, temperature, or catalyst deactivation.

  • Causality: The reductive cleavage of aryl-chlorine bonds can be challenging. The reaction proceeds stepwise, and intermediates with one or two remaining chlorine atoms can be present if the reaction is not driven to completion. The basic conditions (LiOH) are crucial for neutralizing the HCl formed during the reaction, which can otherwise poison the catalyst.

  • Troubleshooting Steps:

    • Reaction Duration and Temperature: The protocol specifies a two-stage heating process (4 hours at 40°C, then 12 hours at 70°C).[2] If incomplete reaction is observed, extending the time at 70°C may be beneficial.

    • Catalyst Loading: As with the nitro reduction, ensure the catalyst is active and consider increasing the loading if necessary.

    • pH Control: The LiOH is critical. Ensure the correct concentration is used to maintain basic conditions throughout the reaction.

    • Purity of Starting Material: Impurities in the technical-grade Picloram could potentially affect the catalyst.

Data Summary: Dechlorination Conditions
ParameterRecommended Value
Starting MaterialPicloram
Catalyst10% Pd/C
Base10% aqueous LiOH
Hydrogen Pressure45 PSI
Temperature Profile40°C for 4h, then 70°C for 12h
pH for Precipitation3

Part 3: General Troubleshooting and Purification

Question: My final product has a beige or light brown color. How can I obtain a white solid?

Answer: The coloration is likely due to trace impurities from the reaction or decomposition.

  • Causality: Aminopicolinic acids, like many aromatic amines, can be susceptible to air oxidation, which can lead to colored impurities. Residual catalyst or reaction byproducts can also contribute to discoloration.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method for purification. The choice of solvent is critical. Consider polar solvents like water, ethanol, or mixtures thereof. The goal is to find a solvent system where the aminopicolinic acid is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.

    • Inert Atmosphere: When drying and storing the final product, using an inert atmosphere (like nitrogen or argon) can prevent oxidation.

Part 4: Synthesis of 6-Aminopicolinic Acid

The synthesis of 6-aminopicolinic acid can be achieved through various routes. One common method is the esterification of 6-aminopyridine-2-carboxylic acid to its methyl ester, which can be a useful intermediate.[3] Another approach involves the oxidation of an N-acetylated methylpyridine precursor.[3]

Example Protocol: Oxidation of N-(6-methylpyridin-2-yl)-acetamide

This protocol provides a route to an intermediate that can be converted to 6-aminopicolinic acid.[3]

  • Dissolution: Dissolve N-(6-methylpyridin-2-yl)-acetamide in water at 75°C.

  • Oxidation: Add potassium permanganate (KMnO₄) portion-wise at 75°C and allow the reaction to proceed for 4 hours.

  • Workup: Cool the mixture to room temperature and filter the solid manganese dioxide.

  • Acidification: Reduce the volume of the aqueous layer by evaporation and acidify to a pH of 4-5 with concentrated HCl to precipitate the product.

  • Isolation: Filter and dry the resulting solid.

Troubleshooting Oxidation Reactions

Question: The oxidation with KMnO₄ is giving a low yield. How can I improve it?

Answer: Low yields in permanganate oxidations are often due to incomplete reaction or over-oxidation.

  • Causality: The oxidation of a methyl group to a carboxylic acid with KMnO₄ is a powerful but sometimes aggressive reaction. The reaction conditions, particularly temperature and the rate of addition of the oxidant, must be carefully controlled to prevent cleavage of the pyridine ring or other side reactions.

  • Troubleshooting Steps:

    • Temperature Control: Maintaining the temperature at 75°C is critical.[3] Lower temperatures may lead to an incomplete reaction, while higher temperatures can cause degradation.

    • Rate of Addition: Add the KMnO₄ slowly and in small portions to manage the exothermicity of the reaction.

    • Stoichiometry: Ensure the correct stoichiometry of KMnO₄ is used. An excess is required, but a large excess can lead to over-oxidation.

Decision-Making Flowchart for Troubleshooting

Start Low Yield or Impure Product CheckReaction Which Reaction Step? Start->CheckReaction Nitration Nitration Issue CheckReaction->Nitration Nitration Reduction Reduction Issue CheckReaction->Reduction Reduction Dechlorination Dechlorination Issue CheckReaction->Dechlorination Dechlorination Purification Purification Issue CheckReaction->Purification Final Product TempControl Verify Temperature Control Nitration->TempControl Catalyst Check Catalyst Activity/Loading Reduction->Catalyst TimeTemp Adjust Reaction Time/Temp Dechlorination->TimeTemp Recrystallize Recrystallize Product Purification->Recrystallize TempControl->TimeTemp No TempControl->Recrystallize Yes Catalyst->TimeTemp No Catalyst->Recrystallize Yes TimeTemp->Recrystallize

References

Stability of 6-(Methylamino)picolinic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 6-(Methylamino)picolinic Acid

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and robust protocols for assessing the stability of this compound under various pH conditions. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of this compound.

Q1: What are the key structural features of this compound that influence its stability?

A1: this compound has three key features that dictate its chemical behavior and stability:

  • A Pyridine Ring: This aromatic heterocycle is generally stable but can be susceptible to oxidation or photolytic degradation under harsh conditions.

  • A Carboxylic Acid Group (at C2): This acidic group is the primary site of deprotonation. Its pKa is analogous to that of picolinic acid, which is approximately 5.4.[1]

  • A Methylamino Group (at C6): This basic group is the primary site of protonation. The pKa of the conjugate acid of a typical aminopyridine is in the range of 7-9.

The interplay between the acidic carboxylic group and the basic amino group makes the molecule's net charge and reactivity highly dependent on the pH of the solution.

Q2: How does pH affect the ionization state of this compound?

A2: The molecule's charge changes significantly with pH due to its zwitterionic potential:

  • Strongly Acidic pH (pH < 2): Both the amino group and the pyridine nitrogen will be protonated, and the carboxylic acid will be neutral. The molecule will carry a net positive charge.

  • Moderately Acidic to Neutral pH (pH ~ 3-6): The carboxylic acid will deprotonate (COO-), while the amino group remains protonated (NH2+CH3). The molecule will exist predominantly as a neutral zwitterion.

  • Alkaline pH (pH > 8): The amino group will be deprotonated (NHCH3), and the carboxylic acid will remain deprotonated (COO-). The molecule will carry a net negative charge.

Understanding these transitions is critical for designing analytical methods (like HPLC) and predicting solubility and degradation pathways.

Q3: What are the most likely degradation pathways for this molecule under stress conditions?

A3: Based on its structure, the most probable degradation pathways include:

  • Hydrolysis: While the amide-like linkage of the methylamino group is generally stable, extreme pH and high temperatures could potentially lead to hydrolysis, though this is less common for aminopyridines compared to other functional groups.

  • Oxidation: The pyridine ring and the secondary amine are susceptible to oxidation, especially in the presence of peroxide, metal ions, or exposure to high-intensity light. This can lead to the formation of N-oxides or ring-opened products.[2][3]

  • Decarboxylation: Picolinic acid derivatives can undergo decarboxylation (loss of CO2) under thermal stress, although the pyridine ring generally stabilizes the carboxyl group more than in other aromatic carboxylic acids.

  • Photodegradation: Exposure to UV light can induce complex degradation pathways, potentially involving radical mechanisms and ring cleavage.[4]

Section 2: Troubleshooting Guide for Stability Studies

This section provides solutions to specific problems you might encounter during your experiments.

Q4: My HPLC chromatogram shows significant peak tailing for the parent compound. What is causing this and how can I fix it?

A4: Peak tailing for a basic compound like this compound is almost always caused by secondary interactions between the protonated amine group and residual, acidic silanol groups on the surface of the C18 silica column.

  • Causality: At acidic to neutral pH (typical for reverse-phase HPLC), the methylamino group is positively charged. This positive charge interacts ionically with negatively charged, deprotonated silanols on the column packing, causing the peak to tail.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups (Si-OH), minimizing the ionic interaction. TFA (0.05-0.1%) is particularly effective as it also acts as an ion-pairing agent.

    • Add a Competing Base: Include a small amount of a competing base, like triethylamine (TEA), in the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte.

    • Use a Modern, End-capped Column: Employ a high-purity silica column that is thoroughly end-capped or a hybrid-particle column. These columns have fewer free silanol groups and are designed to provide excellent peak shape for basic compounds.

Q5: My forced degradation study under acidic conditions shows almost no degradation. Does this mean the compound is stable?

A5: Not necessarily. A lack of degradation could mean the conditions were not stressful enough. The goal of a forced degradation study is to achieve 5-20% degradation to prove the analytical method is "stability-indicating".[5][6]

  • Causality: The protonated form of the molecule, which is dominant at low pH, may be particularly stable against hydrolysis. To ensure a thorough investigation, you must escalate the stress conditions methodically.

  • Troubleshooting Steps:

    • Increase Acid Concentration: If you started with 0.1 M HCl, increase to 1 M HCl.

    • Introduce Heat: Heat the sample at an elevated temperature (e.g., 60-80 °C) for a set period. The combination of acid and heat is a much stronger stressor.

    • Extend Exposure Time: Increase the duration of the stress test from a few hours to 24 hours or more, monitoring at intermediate time points.[5]

    • Verify Your Method: Ensure your analytical method can actually detect the change. Check for the appearance of new, small peaks and confirm that the mass balance (sum of the parent peak area and all degradation product peak areas) is close to 100%.

Q6: I see multiple degradation products under oxidative stress (H2O2), but my mass balance is poor (<90%). Where did my compound go?

A6: Poor mass balance in oxidative degradation often suggests that one or more degradation products are not being properly detected by your analytical method, typically HPLC-UV.

  • Causality: Oxidation can fragment the pyridine ring or alter its chromophore (the part of the molecule that absorbs UV light). If a degradant doesn't have a chromophore or it absorbs at a different wavelength, your UV detector won't see it. Additionally, some highly polar degradants may not be retained on a standard C18 column.

  • Troubleshooting Steps:

    • Use a Photodiode Array (PDA) Detector: A PDA detector allows you to analyze the entire UV spectrum for each peak. This can help identify degradants that absorb at a different wavelength than the parent compound.

    • Employ Mass Spectrometry (LC-MS): LC-MS is the definitive tool for this problem. It detects ions based on their mass-to-charge ratio, not their UV absorbance. It can help you identify and quantify non-chromophoric degradants and provide structural information.

    • Modify Chromatographic Conditions: If you suspect highly polar, early-eluting degradants, use a more retentive column (e.g., a polar-embedded phase) or a shallower gradient to ensure they are retained and separated.[7]

Section 3: Protocols and Methodologies

This section provides detailed, step-by-step protocols for conducting a forced degradation study.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method, in accordance with ICH Q1A(R2) guidelines.[8][9]

Objective: To generate ~5-20% degradation of this compound under various stress conditions.[6]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H2O2, 30%)

  • Calibrated pH meter, heating block/oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial in an oven at 105°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Preparation for Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples to approximately pH 7 using an equivalent amount of NaOH or HCl, respectively.

    • Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent this compound from all potential degradation products.[10][11]

Instrumentation & Columns:

  • HPLC System: With gradient elution capability and a PDA or UV detector.

  • Column: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Consider a phenyl or polar-embedded phase column if co-elution is observed.[7]

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (or optimal wavelength determined from UV scan)

  • Injection Volume: 10 µL

Method Validation:

  • Specificity: Inject stressed samples to demonstrate that degradation product peaks do not co-elute with the parent peak.

  • Linearity, Accuracy, Precision: Perform these as per ICH Q2(R2) guidelines.[10]

  • Peak Purity Analysis: Use a PDA detector to assess peak purity of the parent compound in the presence of its degradants.

Section 4: Data Summary & Visualization

Table 1: Predicted Stability Profile of this compound
Stress ConditionpH RangeExpected StabilityPrimary Degradation PathwayRecommended Analytical Tool
Acid Hydrolysis1-3HighMinimal; potential for slow decarboxylation at high temp.HPLC-UV/MS
Neutral Hydrolysis6-8Very HighNegligibleHPLC-UV
Base Hydrolysis11-13ModeratePotential for ring modificationsHPLC-UV/MS
Oxidation (H2O2)NeutralLow to ModerateN-oxidation, Ring OpeningLC-MS is critical for mass balance
Thermal StressN/AModerateDecarboxylationHPLC-UV, GC-MS for CO2 detection
PhotostabilityN/ALowComplex radical pathways, polymerizationHPLC-UV/MS

Diagrams (Graphviz)

G cluster_0 Forced Degradation Workflow cluster_1 Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Stress (1M HCl, 80°C) prep->acid base Base Stress (1M NaOH, 80°C) prep->base ox Oxidative Stress (3% H2O2, RT) prep->ox therm Thermal Stress (105°C) prep->therm photo Photo Stress (ICH Q1B) prep->photo neut Neutralize (Acid/Base Samples) acid->neut base->neut dilute Dilute to 100 µg/mL ox->dilute therm->dilute photo->dilute neut->dilute inject Inject on HPLC-PDA/MS dilute->inject G cluster_0 Troubleshooting Poor Mass Balance start Poor Mass Balance Observed (<95%) q1 Are there peaks eluting in the solvent front? start->q1 q2 Does PDA analysis show different UV spectra for degradants? q1->q2 No a1_yes Modify gradient to retain polar compounds. Use polar-embedded column. q1->a1_yes Yes q3 Is LC-MS available? q2->q3 No a2_yes Analyze at multiple wavelengths or use peak purity assessment. q2->a2_yes Yes a3_yes Re-analyze using LC-MS to detect non-chromophoric species. q3->a3_yes Yes a3_no Consider derivatization or alternative detection (e.g., CAD). q3->a3_no No end Mass Balance Reconciled a1_yes->end a2_yes->end a3_yes->end

References

How to prevent decarboxylation of picolinic acids during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted decarboxylation of picolinic acids during chemical reactions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

Understanding the Challenge: The Inherent Instability of Picolinic Acid

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are uniquely susceptible to decarboxylation, particularly under thermal stress. This propensity is rooted in the molecule's structure: the nitrogen atom at the 2-position is perfectly situated to stabilize the intermediate formed upon the loss of carbon dioxide. This process, often referred to as the Hammick reaction mechanism, proceeds through a zwitterionic intermediate that readily expels CO₂.[1][2][3][4] Understanding this underlying mechanism is the first step toward preventing this undesired side reaction.

Mechanism of Picolinic Acid Decarboxylation

Upon heating, picolinic acid can form a zwitterion which then loses CO₂ to generate a reactive ylide or carbene intermediate. This intermediate is then typically quenched by a proton source in the reaction mixture to yield pyridine.

Caption: The Hammick mechanism for thermal decarboxylation of picolinic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in your experiments.

Q1: My reaction requires heating, and I'm losing my picolinic acid starting material to decarboxylation. What is the first thing I should do?

A: The primary drivers of decarboxylation are heat and reaction time. The most direct approach is to minimize both.

  • Temperature Optimization: Do not default to literature temperatures for analogous but different substrates. We recommend running a temperature screen (e.g., in 10°C increments below your planned temperature) to identify the minimum temperature required for your desired reaction to proceed at an acceptable rate.

  • Monitor Reaction Progress: Closely monitor the reaction (e.g., by TLC or LC-MS) to determine the point of completion. Avoid unnecessarily long reaction times, as decarboxylation will continue to occur even after your primary reaction is finished.

Q2: How does my choice of solvent affect the rate of decarboxylation?

A: Solvent choice is critical and can have a profound, non-obvious impact.

The decarboxylation mechanism is highly dependent on the form of the picolinic acid in solution (neutral, zwitterion, or anion).[4]

  • Aqueous Solutions: Water can facilitate decarboxylation, particularly of the picolinate anion, by forming a hydrogen-bonded bridge that stabilizes the transition state.[1][4] If your reaction permits, switching to a non-aqueous, aprotic solvent is a sound strategy.

  • Aprotic Solvents: Solvents like p-cymene, toluene, or dioxane are often used for reactions where decarboxylation is desired (like the Hammick reaction) and should be used with caution.[2][3]

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can still promote decarboxylation at elevated temperatures but may be preferable to protic solvents.

Factor Impact on Decarboxylation Mitigation Strategy
High Temperature Strong promotionDetermine minimum required temperature; reduce reaction time.
Aqueous/Protic Solvents Can promote anion decarboxylationUse anhydrous, aprotic solvents where possible.[1][4]
Acidic/Neutral pH Promotes zwitterion formation, accelerating decarboxylationMaintain basic conditions to keep the acid in its more stable anionic form.
Certain Metal Catalysts Can catalyze decarboxylative couplingScreen catalysts; consider metal-free alternatives if feasible.[5][6]
Q3: Can I use pH to control and prevent decarboxylation?

A: Yes, controlling the pH is one of the most effective strategies. The picolinate anion is significantly more resistant to decarboxylation than the neutral acid or its zwitterion.[4]

By adding a suitable base, you can ensure the carboxylic acid remains deprotonated as the carboxylate.

  • Strategy: Maintain a basic reaction medium. The addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sequester the acidic proton, keeping the molecule in its more stable anionic form.

  • Caution: The choice of base must be compatible with your other reagents and the overall reaction mechanism. Avoid bases that can act as nucleophiles if you have electrophilic sites in your molecule.

Q4: I am running a transition-metal-catalyzed cross-coupling reaction. Why am I seeing my picolinic acid being consumed?

A: You may be inadvertently running a "decarboxylative cross-coupling" reaction. This is a powerful, modern C-C bond-forming strategy where the carboxylic acid is intentionally used as a leaving group.[5][6]

  • Mechanism Awareness: Catalytic systems involving Palladium (Pd), Copper (Cu), and Silver (Ag) are well-known to promote these reactions.[5] The catalyst can interact with the carboxylate, facilitating the extrusion of CO₂ and generating an organometallic intermediate that then participates in the cross-coupling.

  • What to Do: If decarboxylation is not your goal, you must change your reaction strategy.

    • Protect the Acid: The most robust solution is to protect the carboxylic acid group (see Q5).

    • Change the Catalyst System: Investigate alternative catalysts or ligand combinations that are known not to promote decarboxylative coupling. This requires a careful literature review for your specific type of transformation.

    • Additives: Some divalent metal ions, such as Mg²⁺ and Mn²⁺, have been reported to inhibit the decarboxylation of picolinic acid and could be explored as additives.[4]

Q5: Is protecting the carboxylic acid group a viable strategy? If so, how?

A: Absolutely. Protection is the most reliable and often necessary strategy when working with sensitive picolinic acids under harsh conditions. By converting the carboxylic acid to an ester, you remove the pathway for decarboxylation.[7][8] The choice of ester depends on the stability required and the conditions you can tolerate for its eventual removal.

G Start Picolinic Acid Derivative Protect Protect Carboxylic Acid (e.g., Esterification) Start->Protect Reaction Perform Desired Reaction (e.g., Cross-Coupling, Heating) Protect->Reaction Deprotect Deprotect Ester to Regenerate Carboxylic Acid Reaction->Deprotect End Final Product Deprotect->End

Caption: General workflow for using a protecting group strategy.

Protecting Group Protection Reagents Typical Deprotection Conditions Stability Notes
Methyl/Ethyl Ester SOCl₂, MeOH/EtOH; or H⁺, MeOH/EtOHSaponification (e.g., LiOH, NaOH); Acid Hydrolysis (e.g., HCl)Stable to mild acid, hydrogenation. Base-labile.
Benzyl (Bn) Ester Benzyl bromide, base; or Benzyl alcohol, DCCHydrogenolysis (H₂, Pd/C); Strong Acid (HBr/AcOH)Stable to base and mild acid. Cleaved by reduction.
tert-Butyl (tBu) Ester Isobutylene, H⁺; or tBuOH, DCCStrong Acid (e.g., TFA, HCl)Stable to base and hydrogenation. Very acid-labile.
Silyl Ester (e.g., TBDMS) TBDMS-Cl, ImidazoleFluoride source (e.g., TBAF); Mild aqueous acidGenerally labile and used for temporary protection.

Experimental Protocol: Methyl Ester Protection of Picolinic Acid

This protocol provides a general method for protecting picolinic acid as a methyl ester, which effectively prevents decarboxylation during subsequent reaction steps.

Objective: To convert picolinic acid into methyl picolinate.

Materials:

  • Picolinic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: In a fume hood, add picolinic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous methanol (approx. 0.2–0.5 M concentration relative to the acid). Stir the suspension at room temperature.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Slowly and dropwise, add thionyl chloride (SOCl₂) (1.2–1.5 eq) to the stirring suspension via a syringe. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly, pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Stir until CO₂ evolution ceases.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.

  • Drying & Filtration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl picolinate.

  • Purification: If necessary, purify the product by flash column chromatography or distillation.

Troubleshooting Workflow

Use this decision tree to diagnose and solve decarboxylation issues.

G Start Decarboxylation Observed? CheckTemp Is Reaction at High Temp (>80°C)? Start->CheckTemp ReduceTemp Action: Lower Temp / Reduce Time CheckTemp->ReduceTemp Yes CheckSolvent Is Solvent Aqueous/Protic? CheckTemp->CheckSolvent No ProblemSolved Problem Solved ReduceTemp->ProblemSolved ChangeSolvent Action: Switch to Anhydrous Aprotic Solvent CheckSolvent->ChangeSolvent Yes CheckpH Is Reaction Acidic/Neutral? CheckSolvent->CheckpH No ChangeSolvent->ProblemSolved AddBase Action: Add Non-nucleophilic Base (e.g., K₂CO₃) CheckpH->AddBase Yes CheckCatalyst Is a Pd, Cu, or Ag Catalyst Used? CheckpH->CheckCatalyst No AddBase->ProblemSolved ProtectGroup High Risk of Decarboxylative Coupling. Action: Protect Carboxylic Acid as Ester. CheckCatalyst->ProtectGroup Yes CheckCatalyst->ProblemSolved No ProtectGroup->ProblemSolved

Caption: A step-by-step workflow for troubleshooting picolinic acid decarboxylation.

References

Technical Support Center: Scale-Up Synthesis of 6-(Methylamino)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(methylamino)picolinic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot or production scale. We will address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and practical field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the scale-up of this compound synthesis.

Q1: What is the most common and industrially viable synthetic route for this compound?

A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) of 6-chloropicolinic acid with methylamine.[1] The pyridine ring, particularly with an electron-withdrawing carboxylic acid group, is activated towards nucleophilic attack, making this a robust transformation.[2][3] The reaction proceeds via a well-characterized Meisenheimer intermediate.[2][4]

The overall transformation is as follows:

6-chloropicolinic acid + 2 CH₃NH₂ → this compound (as methylammonium salt) + CH₃NH₃⁺Cl⁻

An acidic workup is then required to protonate the carboxylate and isolate the final product.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The two major safety concerns are:

  • Exothermic Reaction: The reaction between 6-chloropicolinic acid and methylamine is highly exothermic. Without proper thermal management, a runaway reaction can occur, leading to a rapid increase in temperature and pressure, potentially compromising the reactor's integrity.

  • Handling Methylamine: Methylamine is a flammable and corrosive gas, typically handled as a compressed gas or in an aqueous/alcoholic solution. On a large scale, managing its storage, transfer, and addition requires specialized equipment and strict adherence to safety protocols to prevent leaks and exposure.[5][6]

Q3: How does the choice of methylamine source (gas vs. aqueous solution) impact the scale-up process?

A3: The choice is a critical process parameter with significant trade-offs:

ParameterMethylamine Gas40% Aqueous Methylamine
Pressure Requires a high-pressure rated reactor. Pressure management is critical.Can often be run at lower pressures, depending on the reaction temperature.
Solvent Load Introduces no additional water, simplifying downstream processing.Introduces a significant amount of water, which may affect reaction kinetics and requires removal during work-up.
Heat Control The rate of gas addition can be precisely controlled to manage the exotherm.The initial mixing can be highly exothermic. Controlled addition of the solution is necessary.
Handling Requires specialized gas handling equipment and monitoring.Easier to handle and transfer as a liquid, but still requires care due to volatility and corrosivity.

For large-scale production, using methylamine gas often provides better process control and avoids introducing water, but requires a higher capital investment in pressure-rated equipment.

Q4: Why is solvent selection critical for a successful scale-up?

A4: The solvent system is fundamental to reaction success and scalability. It influences:

  • Solubility: Both the starting material (6-chloropicolinic acid) and the product must have adequate solubility to ensure a homogenous reaction and prevent precipitation on reactor walls or transfer lines.

  • Reaction Rate: Polar aprotic solvents (e.g., DMSO, DMF) can accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.[2][4] However, their high boiling points and potential for decomposition can complicate product isolation.

  • Work-up & Purification: The solvent must be easily separable from the product. Miscibility with anti-solvents used for crystallization is a key consideration.

  • Safety & Environmental: The solvent's toxicity, flammability, and environmental impact are paramount concerns at an industrial scale. Process Mass Intensity (PMI) and solvent recovery/recycling strategies must be considered.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues encountered during the synthesis.

Problem 1: Low Yield or Incomplete Conversion
  • Symptom: HPLC analysis of the crude reaction mixture shows a significant amount of unreacted 6-chloropicolinic acid.

  • Potential Causes & Solutions:

    • Insufficient Methylamine: The reaction consumes two equivalents of methylamine: one as the nucleophile and one to neutralize the HCl byproduct. A third equivalent may be needed to form the methylammonium salt of the product's carboxylic acid.

      • Solution: Ensure at least 2.5-3.0 molar equivalents of methylamine are used. Perform a small-scale trial to confirm the optimal stoichiometry.

    • Low Reaction Temperature: While necessary for safety, a temperature that is too low can significantly slow the reaction rate.

      • Solution: Gradually increase the reaction temperature in controlled increments (e.g., 5-10 °C) and monitor the reaction progress by in-process controls (IPCs). A typical temperature range is 80-120 °C.

    • Poor Mixing: In a large reactor, inadequate agitation can lead to localized "hot spots" and areas of low reagent concentration.

      • Solution: Verify that the reactor's agitation speed and impeller design are suitable for the batch volume and viscosity. Ensure dip tubes for reagent addition are placed to facilitate rapid dispersion.

Problem 2: Product is Discolored (Yellow, Brown, or Black)
  • Symptom: The isolated solid product is off-white and does not meet color specifications.

  • Potential Causes & Solutions:

    • Reaction Temperature Too High: Excessive temperatures can cause decomposition of the starting material, product, or solvent, leading to colored impurities.

      • Solution: Re-evaluate the thermal control. Implement a slower, controlled addition of methylamine to maintain the target temperature. Ensure the reactor's cooling system is operating at full capacity.

    • Oxygen Contamination: The presence of oxygen at elevated temperatures can lead to oxidative side reactions, forming colored polymeric byproducts.

      • Solution: Ensure the reactor is properly inerted with nitrogen or argon before starting the reaction. Maintain a positive inert gas pressure throughout the process.

    • Impure Starting Material: Impurities in the 6-chloropicolinic acid can carry through or decompose into colored species. For instance, side-products from its synthesis, like other chlorinated pyridines, can lead to different colored byproducts.[7][8]

      • Solution: Test the incoming raw material for purity. If necessary, purify the 6-chloropicolinic acid by recrystallization before use.

Problem 3: Difficult Product Isolation / Product "Oils Out" During Crystallization
  • Symptom: During pH adjustment for product precipitation, the product separates as a viscous oil instead of a filterable solid.

  • Potential Causes & Solutions:

    • Incorrect pH or Rapid pH Change: The product is amphoteric. If the pH is too low, the amine is protonated; if too high, the carboxylic acid is deprotonated. Oiling out often occurs near the isoelectric point if the pH is changed too quickly.

      • Solution: Slowly add the acidifying agent with vigorous stirring to avoid localized pH extremes. Target the isoelectric point precisely. Seeding the solution with a small amount of pure crystalline product can promote crystallization over oiling.

    • High Concentration of Impurities: Impurities can act as eutectic-forming agents, depressing the melting point of the product and favoring liquid-liquid phase separation.

      • Solution: Perform a solvent swap to a system where the product has lower solubility and the impurities have higher solubility. An activated carbon (charcoal) treatment of the solution before crystallization can sometimes remove problematic impurities.

    • Temperature of Crystallization: The temperature at which the pH is adjusted can influence the physical form of the precipitate.

      • Solution: Experiment with adjusting the pH at different temperatures. Sometimes, precipitation at a slightly elevated temperature (e.g., 40-50 °C) followed by slow cooling can yield a better crystalline form.

Section 3: Protocols and Visualizations

Overall Synthesis Workflow

The diagram below outlines the key stages in the scale-up synthesis of this compound.

G Figure 1. General Workflow for Scale-Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Final Purification SM Starting Material (6-Chloropicolinic Acid) Solvent Solvent Charge & Inerting SM->Solvent Reaction Controlled Addition of Methylamine (Thermal Management) Solvent->Reaction Heat to Temp Hold Reaction Hold & IPC Monitoring Reaction->Hold Quench Solvent Swap / Quench (Optional) Hold->Quench Reaction Complete Precipitate pH Adjustment (Precipitation) Quench->Precipitate Filter Filtration & Washing Precipitate->Filter Dry Drying Filter->Dry Recrystal Recrystallization Dry->Recrystal If necessary FinalProduct Final Product (this compound) Dry->FinalProduct Recrystal->FinalProduct G Figure 2. S-N-Ar Mechanism start 6-Chloropicolinic Acid + CH₃NH₂ intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Step 1: Addition (Rate-Determining) product This compound + Cl⁻ intermediate->product Step 2: Elimination (Fast)

References

Technical Support Center: A Troubleshooting Guide for the Sonogashira Coupling of Picolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of picolinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when coupling terminal alkynes with picolinic acid derivatives. Picolinic acids, while valuable substrates, introduce unique hurdles due to the nitrogen atom's electronic and coordinating effects. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the Sonogashira coupling of picolinic acids, offering explanations for the underlying chemistry and actionable solutions.

Problem 1: Low to No Product Formation

Q1: My reaction shows no conversion, and I've recovered my starting materials. What are the most critical factors to check first?

A1: When a Sonogashira reaction fails completely, the issue often lies with one of three critical areas: atmospheric conditions, reagent quality, or catalyst activity.

  • Atmosphere Control: The Sonogashira reaction is notoriously sensitive to oxygen.[1][2] Oxygen promotes the oxidative homocoupling of your terminal alkyne, a side reaction known as Glaser coupling.[1][3][4] This depletes your alkyne and can interfere with the palladium catalyst. It is imperative to thoroughly degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for 20-30 minutes) and maintain a positive pressure of inert gas throughout the experiment.[2]

  • Reagent Purity: Ensure your picolinic acid halide and terminal alkyne are pure. Impurities can poison the catalyst. The amine base (e.g., triethylamine, diisopropylethylamine) must be anhydrous and free of oxidation byproducts.[2]

  • Catalyst Integrity: Both the palladium and copper catalysts can degrade over time. Use fresh, high-quality Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and CuI.[2] Copper(I) iodide is particularly susceptible to oxidation and should be a white to light tan powder; a significant green or blue tint indicates oxidation and the reagent should be replaced.

Q2: I suspect my catalyst system is not suitable for a picolinic acid substrate. How do I choose the right palladium catalyst, ligand, and copper source?

A2: The pyridine nitrogen in picolinic acid can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This makes the choice of catalyst and ligands particularly important.

  • Palladium Source: For many applications, [Pd(PPh₃)₂Cl₂] is a robust and commonly used precatalyst.[3][5] It is generally more stable than [Pd(PPh₃)₄]. The active Pd(0) species is generated in situ from the Pd(II) precatalyst, often by reduction with an amine or phosphine ligand.[3][5]

  • Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, if you experience catalyst deactivation or low reactivity, especially with electron-deficient picolinic acids or sterically hindered substrates, switching to bulkier, more electron-donating phosphine ligands (e.g., P(t-Bu)₃) or N-Heterocyclic Carbene (NHC) ligands can be beneficial.[5] These ligands can stabilize the palladium catalyst and promote the rate-limiting oxidative addition step.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[3][6] This is a crucial step in the catalytic cycle.[5] In most cases, 2-5 mol% of CuI is sufficient.

ComponentCommon ChoicesKey Considerations
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂PdCl₂(PPh₃)₂ is often a reliable starting point.
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos, NHCsBulkier, electron-rich ligands can improve catalyst stability and activity.
Copper (I) Source CuIEnsure it is fresh and not oxidized.

Q3: What are the optimal base and solvent for coupling picolinic acids?

A3: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle.

  • Base: An amine base is required to neutralize the HX byproduct and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[3] Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices. For substrates prone to side reactions, a bulkier base like diisopropylamine can sometimes be advantageous.[7] The base should be used in excess (typically 2-5 equivalents).

  • Solvent: The solvent must be able to dissolve all reactants and remain inert. Degassed DMF, THF, acetonitrile, or a mixture of toluene and an amine base are frequently used.[7][8] Some anecdotal evidence suggests that THF may promote the formation of palladium black (catalyst decomposition), so if you observe this, switching to a solvent like DMF or toluene may help.[9]

Problem 2: Catalyst Deactivation & Side Reactions

Q4: My reaction starts but then stalls, and I see a black precipitate. What is happening and how can I fix it?

A4: The formation of a black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive Pd(0) metal.[2] This indicates that the palladium catalyst has agglomerated and fallen out of the catalytic cycle.

  • Causes: This can be triggered by high temperatures, the presence of oxygen, impurities, or an inappropriate solvent.[9] For picolinic acids, strong coordination to the Pd center can sometimes facilitate decomposition pathways.

  • Solutions:

    • Improve Inert Atmosphere: Rigorously exclude oxygen from your reaction.

    • Change Ligands: As mentioned, switching to bulkier, more strongly coordinating ligands like bi- or tridentate phosphines or NHCs can stabilize the palladium atom and prevent agglomeration.[5][10]

    • Lower Temperature: While aryl bromides often require heat, excessive temperatures can accelerate catalyst decomposition.[3][7] Try running the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., 50-80 °C).

    • Solvent Choice: If using THF, consider switching to DMF or toluene.[9]

Q5: I am observing a significant amount of a byproduct with double the mass of my alkyne. How can I minimize this?

A5: You are observing the Glaser coupling, the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne.[1][3] This is a common side reaction in copper-catalyzed Sonogashira couplings.

  • Cause: This reaction is promoted by the presence of oxygen, which oxidizes the Cu(I) acetylide intermediate.[1][11]

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction setup are completely free of oxygen.[3][11]

    • Copper-Free Conditions: If Glaser coupling remains a persistent issue, you can switch to a copper-free Sonogashira protocol.[3][6] These reactions often require a stronger organic base (like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃) and sometimes different palladium/ligand systems to facilitate the direct deprotonation of the alkyne by the base and subsequent reaction with the palladium center.[12]

    • Slow Addition: Slowly adding the alkyne to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[8]

    • Reducing Atmosphere: Some protocols report that performing the reaction under a dilute hydrogen atmosphere (e.g., H₂/N₂ or H₂/Ar) can dramatically reduce homocoupling.[1][13]

Q6: Is my picolinic acid at risk of decarboxylating under the reaction conditions?

A6: Yes, thermal decarboxylation of picolinic acids can occur, particularly at elevated temperatures.[14] The carboxylic acid group at the 2-position is activated for decarboxylation upon heating.[14] This side reaction, known as the Hammick reaction, can lead to undesired byproducts.[14]

  • Mitigation:

    • Temperature Control: Keep the reaction temperature as low as possible. If you are using an aryl iodide, the reaction can often be run at room temperature.[3] For less reactive aryl bromides, use the minimum temperature necessary for a reasonable rate (e.g., 50-80 °C). Avoid temperatures above 100-110 °C if possible.[15]

    • Protecting Groups: In challenging cases, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent decarboxylation. The ester can then be hydrolyzed post-coupling.

Problem 3: Purification and Workup

Q7: How can I effectively remove residual palladium and copper catalysts from my product?

A7: Residual metals can complicate NMR analysis and are unacceptable in pharmaceutical applications. The nitrogen and carboxylic acid moieties of your product can chelate these metals, making them difficult to remove.

  • Standard Workup: After the reaction, a common procedure is to dilute the mixture with a solvent like ethyl acetate, wash with aqueous ammonium chloride (to remove copper salts) and brine, dry, and concentrate.

  • Filtration: Filtering the crude reaction mixture through a short plug of Celite or silica gel can remove a significant portion of the precipitated palladium black and other insoluble materials.[16]

  • Aqueous Washes: A wash with aqueous EDTA or a dilute solution of a thiol-containing compound (like thiourea) can help to scavenge palladium.

  • Specialized Scavengers: If trace metals persist, commercially available metal scavenger resins (e.g., thiol-functionalized silica) can be very effective, though they add cost to the process.[16]

  • Chromatography: Standard silica gel column chromatography is often sufficient to separate the product from the catalysts and ligands.[16]

Visualizing the Process: Key Diagrams

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles. The picolinic acid substrate can potentially interfere by coordinating with the palladium catalyst at various stages.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_glaser Side Reaction pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition Ar-X (Picolinic Acid Halide) pd_trans Ar-Pd(II)L₂-C≡CR pd_ox->pd_trans Transmetalation Cu-C≡CR pd_trans->pd0 Reductive Elimination Ar-C≡CR (Product) cu_x CuX cu_alkyne Cu-C≡CR cu_x->cu_alkyne Deprotonation H-C≡CR Base cu_alkyne->pd_ox Enters Pd Cycle cu_alkyne->cu_x Regenerates CuX glaser R-C≡C-C≡C-R (Glaser Homocoupling) cu_alkyne->glaser O₂

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Troubleshooting Decision Tree

If your reaction is failing, follow this logical workflow to diagnose the problem.

Troubleshooting_Tree start Reaction Failed (Low/No Yield) check_atmosphere Is the system rigorously degassed and under inert gas? start->check_atmosphere side_reactions Side reactions observed? (Glaser, Pd Black) start->side_reactions check_reagents Are reagents (halide, alkyne, base, CuI) fresh and pure? check_atmosphere->check_reagents Yes action_degas Action: Improve degassing (Freeze-Pump-Thaw) check_atmosphere->action_degas No action_reagents Action: Use fresh/purified starting materials & CuI check_reagents->action_reagents No reagents_ok Reagents & Atmosphere OK. Still no reaction. check_reagents->reagents_ok Yes check_catalyst Is catalyst system optimal? (Pd source, ligand) action_ligand Action: Screen ligands (e.g., P(t-Bu)₃, NHC) check_catalyst->action_ligand No action_conditions Action: Vary temperature and solvent (e.g., DMF, Toluene) check_catalyst->action_conditions Yes reagents_ok->check_catalyst action_glaser Glaser: Improve degassing or switch to Cu-free protocol side_reactions->action_glaser Yes (Glaser) action_pd_black Pd Black: Change ligand, lower temp, change solvent side_reactions->action_pd_black Yes (Pd Black)

Caption: A decision tree for systematically troubleshooting a failing Sonogashira reaction.

Standard Experimental Protocol

This protocol provides a general starting point for the Sonogashira coupling of a halo-picolinic acid. Conditions may need to be optimized for specific substrates.

Materials:

  • Halo-picolinic acid (e.g., 6-bromo-picolinic acid) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-picolinic acid (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.02 equiv).

  • Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base (3.0 equiv).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature for iodides, 60-80 °C for bromides) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-picolinic acid.

References

Picolinic Acid Functionalization: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of picolinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the picolinic acid scaffold. Picolinic acid and its derivatives are crucial building blocks in pharmaceuticals and functional materials, but achieving precise regioselectivity can be a significant experimental hurdle.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. We will explore common challenges, troubleshoot failed reactions, and offer step-by-step guidance for the most effective methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the functionalization of picolinic acid.

Q1: What are the most common sites of functionalization on the picolinic acid ring and why?

The reactivity of the picolinic acid ring is dictated by the electronic properties of the pyridine nitrogen and the directing capabilities of the carboxyl group. The most common sites for functionalization are the C6 and C3 positions.

  • C6-Position: The carboxyl group at C2 makes the C6 position susceptible to decarboxylative coupling reactions. In these reactions, the carboxylic acid is extruded as CO2, and a new bond is formed at the C2 position (where the carboxyl group was). This is a powerful method for introducing aryl and other groups.[1][2]

  • C3-Position: The C3 position is ortho to the powerful directing carboxyl group. This proximity allows for facile deprotonation via Directed ortho-Metalation (DoM) , creating a nucleophilic site that can react with various electrophiles.[3][4][5] The nitrogen atom also influences the acidity of adjacent protons, making the C3-H bond a prime target for C-H activation strategies.[6]

Q2: How can I selectively functionalize the C4 or C5 positions?

Functionalization at the C4 (para) and C5 (meta) positions is significantly more challenging due to the directing effects of the native functional groups.[7][8]

  • C4-Functionalization: Direct C4 functionalization often requires overriding the directing influence of the nitrogen and carboxyl group. Strategies include:

    • Minisci-type reactions: These radical-based reactions can favor the electron-deficient C4 position, especially if the C2/C6 positions are blocked.[9] Photocatalysis is a modern tool for generating the necessary radicals under mild conditions.[10]

    • Blocking Groups: Introducing a temporary blocking group can physically obstruct the more reactive positions, redirecting functionalization to C4.[11][12]

    • Phosphonium Salts: Pyridines can be converted to phosphonium salts, which then act as handles for C4-selective cross-coupling reactions.[13]

  • C5-Functionalization: The meta position is the most difficult to functionalize directly. Success usually relies on multi-step synthetic sequences rather than a direct C-H functionalization on the picolinic acid core itself. This may involve:

    • Building the pyridine ring from acyclic precursors already bearing the desired C5 substituent.

    • Starting with a pyridine derivative that has a functional group at C5 which can then be elaborated.

    • Utilizing advanced strategies like dearomatization-rearomatization sequences.[8][14]

Q3: My directed ortho-metalation (DoM) reaction is failing or giving low yields. What are the likely causes?

Failure in DoM reactions is a common issue. Here are the primary culprits to investigate:

  • Wet Solvents/Reagents: Organolithium bases are extremely sensitive to moisture. Ensure your solvent (typically THF or diethyl ether) is rigorously dried and that the starting picolinic acid derivative is anhydrous.[15][16]

  • Incorrect Base or Temperature: The choice of base is critical. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or LiTMP are often preferred over alkyllithiums (like n-BuLi) to prevent competitive nucleophilic attack on the pyridine ring.[17] Reactions must be kept at low temperatures (typically -78 °C) to maintain the stability of the lithiated intermediate.

  • Insufficient Base: If you are seeing a significant amount of starting material, you may not be using enough base to drive the deprotonation to completion. However, a large excess can lead to side reactions.[16]

  • Poor Electrophile Reactivity: The chosen electrophile may not be reactive enough to quench the lithiated species effectively at low temperatures.

Q4: My decarboxylative coupling reaction is not working. What should I troubleshoot?

Decarboxylative couplings are powerful but can be sensitive to reaction conditions.

  • Catalyst System: The choice of catalyst (often Palladium or Copper) and, crucially, the ligand is paramount. For heteroaromatic substrates, specialized ligands may be required to prevent catalyst inhibition by the pyridine nitrogen.[18]

  • Base and Additives: The base used is critical for the decarboxylation step. Inorganic bases like K2CO3 or Cs2CO3 are common. Additives like silver salts can sometimes facilitate the reaction.

  • Reaction Temperature: These reactions often require elevated temperatures to promote decarboxylation. If the temperature is too low, the reaction may not proceed.

  • Substrate Purity: Impurities in the starting picolinic acid or the coupling partner can poison the catalyst.

Part 2: Troubleshooting Guides & Protocols

This section provides a deeper dive into specific methodologies, including step-by-step protocols and detailed troubleshooting tables.

Method 1: C3-Functionalization via Directed ortho-Metalation (DoM)

DoM is a robust strategy for introducing substituents at the C3 position. The carboxylate group, or a derivative like an amide, directs a strong base to deprotonate the adjacent C-H bond.[19][20]

Caption: Workflow for C3-functionalization via DoM.

  • Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add picolinic acid (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of LDA (2.2 eq) in anhydrous THF. Add the LDA solution dropwise to the picolinic acid solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Metalation: Stir the resulting slurry at -78 °C for 1.5 hours.

  • Electrophilic Quench: Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

  • Warm-up & Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of Na2S2O3.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Starting Material Recovered 1. Insufficiently dry solvent/reagents. 2. Base decomposed or concentration incorrect. 3. Reaction temperature too high, leading to decomposition of the lithiated intermediate.1. Use freshly distilled, anhydrous solvents. Dry starting material under high vacuum.[15] 2. Titrate the organolithium reagent before use. Use freshly prepared LDA. 3. Maintain strict temperature control at -78 °C during lithiation and electrophile addition.
Low Yield 1. Incomplete deprotonation. 2. Electrophile is not reactive enough or is added too quickly. 3. Side reaction with the carboxylate group.1. Increase the amount of base slightly (e.g., to 2.5 eq). 2. Use a more reactive electrophile. Add the electrophile slowly to prevent localized warming. 3. Convert the carboxylic acid to a more robust directing group, such as a picolinamide, prior to lithiation.[21]
Mixture of Products / Poor Regioselectivity 1. "Halogen dance" if the substrate is halogenated. 2. Competing deprotonation at another site. 3. Temperature allowed to rise, causing equilibration or decomposition.1. For halogenated pyridines, consider using a metal-halogen exchange at a lower temperature instead of DoM.[3] 2. Use a bulkier base (e.g., LiTMP) to increase steric hindrance and favor the less hindered C3 proton. 3. Ensure consistent and low-temperature conditions throughout the lithiation step.
Method 2: C6 (or C2) Functionalization via Decarboxylative Cross-Coupling

This method leverages the inherent reactivity of the C2-carboxylic acid, which can be removed and replaced with a new functional group, typically an aryl or vinyl group. This reaction is a powerful tool for C-C bond formation.[1][2]

G cluster_0 Catalytic Cycle cluster_1 Picolinate Activation Pd(0) Pd(0) Ox. Add. Ar-Pd(II)-X Pd(0)->Ox. Add. Ar-X Transmetalation Ar-Pd(II)-Ar' Ox. Add.->Transmetalation Ar'-M Red. Elim. Ar-Ar' Transmetalation->Red. Elim. Reductive Elimination Red. Elim.->Pd(0) Picolinic Acid Picolinic Acid Coordination Metal Picolinate Picolinic Acid->Coordination Cu(I) or Ag(I) Decarboxylation 2-Pyridyl-Metal (Ar'-M) Coordination->Decarboxylation -CO2 Decarboxylation->Transmetalation Enters Pd Cycle

Caption: Simplified mechanism for decarboxylative coupling.

  • Setup: In a sealed tube, combine 2-picolinic acid (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)2 (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and K2CO3 (2.0 eq).

  • Solvent: Add a degassed solvent, such as dioxane or DMF.

  • Reaction: Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over Na2SO4, and concentrate. Purify the residue by column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction 1. Inactive catalyst. 2. Temperature too low for decarboxylation. 3. Incorrect base or solvent.1. Use a pre-catalyst or ensure catalyst is properly activated. Screen different ligands.[18] 2. Gradually increase the reaction temperature in 10 °C increments. 3. Screen different bases (e.g., Cs2CO3) and solvents (e.g., DMA, NMP).
Low Yield 1. Competing proto-decarboxylation (replacement of COOH with H). 2. Catalyst deactivation/poisoning by the pyridine nitrogen. 3. Inefficient transmetalation.1. Ensure the reaction is strictly anhydrous. 2. Use a ligand that is less susceptible to product inhibition, or use a higher catalyst loading. Consider a copper-based system which can sometimes be more robust.[22][23] 3. An additive like Ag2O or Cu(I) can facilitate this step in some systems.
Formation of Biaryl Homocoupling 1. The aryl halide is undergoing self-coupling.1. Lower the reaction temperature. 2. Use a different ligand or catalyst system that favors the cross-coupling pathway.

Part 3: Advanced Topics & Late-Stage Functionalization

The ability to modify a complex molecule in the final stages of a synthesis, known as late-stage functionalization (LSF), is a primary goal in drug discovery.[24][25][26][27] Picolinic acid functionalization methods are highly relevant in this context.

Case Study: LSF of a Bioactive Molecule

Consider a complex drug candidate containing a picolinic acid moiety. A medicinal chemist may want to explore the structure-activity relationship (SAR) by introducing a fluorine atom at the C3 position.

  • Challenge: The molecule contains multiple functional groups that are sensitive to harsh reagents.

  • Solution: A C-H activation approach using a Rhodium or Palladium catalyst with a carefully chosen directing group (the picolinamide itself can often serve this purpose) can provide the required selectivity under milder conditions than classical DoM.[21][28] This avoids the use of pyrophoric organolithium reagents and can be more tolerant of other functional groups.

Decision Tree for Method Selection

G start Goal: Functionalize Picolinic Acid pos Which Position? start->pos c3 C3 (ortho) pos->c3 C3 c6 C6 (decarboxylative) pos->c6 C6 c4 C4 (para) pos->c4 C4 c5 C5 (meta) pos->c5 C5 dom DoM (Simple Substrate) c3->dom cha C-H Activation (Complex/LSF) c3->cha dcc Decarboxylative Coupling (C-C Bonds) c6->dcc minisci Minisci / Radical (Alkylation) c4->minisci phos Phosphonium Salt Route c4->phos ms Multi-step Synthesis c5->ms

Caption: Choosing the right functionalization strategy.

References

Technical Support Center: Resolving Solubility Challenges for 6-(Methylamino)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Methylamino)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, moving from simple first steps to more advanced formulation strategies.

PART 1: Frequently Asked Questions (FAQs) - The "Why" and "How"

This section addresses the fundamental properties of this compound and the primary reasons for its challenging solubility profile.

Q1: Why is this compound so difficult to dissolve in many common organic solvents?

A1: The solubility behavior of this compound is governed by its unique molecular structure. It possesses both a carboxylic acid group (acidic) and a methylamino group (basic). In its solid, neutral state, it exists as a zwitterion —a molecule with both a positive and a negative charge.

This zwitterionic nature leads to several key challenges:

  • High Crystal Lattice Energy: The strong electrostatic interactions between the positive and negative charges on adjacent molecules create a very stable crystal lattice. A significant amount of energy is required from the solvent to break this lattice apart.

  • Polarity Mismatch: According to the principle of "like dissolves like," a solvent must be able to effectively solvate the solute molecules.[1][2] Non-polar organic solvents (e.g., hexane, toluene) cannot interact favorably with the charged portions of the zwitterion, leading to extremely poor solubility. Even some polar solvents may struggle if they cannot sufficiently overcome the crystal lattice energy.

  • Amphiprotic Nature: The molecule can act as both a hydrogen bond donor (from the carboxylic acid and N-H) and acceptor (from the carboxylate oxygen and nitrogen atoms). Solvents that can participate in this hydrogen bonding, like polar protic solvents, are often better candidates.[3]

Q2: My solution is cloudy, or I see solid particles. What are the first troubleshooting steps I should take?

A2: Before moving to more complex methods, always start with simple physical interventions. These methods increase the kinetic energy of the system to help overcome the initial energy barrier of dissolution.

  • Vortexing & Agitation: Ensure the mixture is being vigorously mixed to maximize the surface area contact between the solute and solvent.

  • Gentle Heating: For most solid solutes, solubility increases with temperature.[1] Gently warm the solution (e.g., to 40-50°C) while stirring. Be cautious with volatile solvents and ensure the compound is stable at the tested temperature.

  • Sonication: This is a highly effective technique for breaking up solid aggregates and enhancing dissolution.[4][5] The high-frequency sound waves create micro-cavitations that disrupt intermolecular interactions, often succeeding where simple stirring fails.[4][6]

A simple way to confirm dissolution is to shine a laser pointer through the solution. If the beam is visible (the Tyndall effect), it indicates that you have a colloidal suspension, not a true solution.[1] A true solution will be completely transparent.

Q3: Which organic solvents should I start with for my initial screening?

A3: Given the compound's polar, zwitterionic character, you should begin with polar solvents. We recommend screening solvents from two main categories:

  • Polar Aprotic Solvents: These are often the most successful. They have high polarity to interact with the charged ends of the zwitterion but lack acidic protons that could cause unwanted reactions.

    • Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN).

  • Polar Protic Solvents: These can also be effective due to their ability to form hydrogen bonds.

    • Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

It is highly unlikely that this compound will be soluble in non-polar solvents like Toluene, Hexane, or Dichloromethane (DCM).

Q4: The compound is still not soluble enough in a single solvent. What is the next logical step?

A4: The next step is to use a co-solvent system . This involves using a small amount of a "good" solvent (one in which the compound has high solubility, like DMSO) mixed into a "poor" or primary solvent to enhance the overall solvating power of the mixture.[7][8][9] This is a standard and powerful technique in formulation science.[10][11]

The "good" solvent acts as a bridge, reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent environment more favorable for the solute.[8][12] For example, if your final application requires the compound to be in ethanol but it has poor solubility, creating a 9:1 or 4:1 mixture of Ethanol:DMSO could provide the necessary solubility boost.

Q5: Can I use pH modification to improve solubility in an organic solvent?

A5: Yes, but this is typically done by forming a salt before dissolving it in the organic solvent. Adjusting the pH of an already-prepared organic solution is often impractical. Since this compound is zwitterionic, you can target either the acidic or basic functional group to create a more soluble salt form.[13][14]

  • To create a hydrochloride salt (targeting the amino group): Dissolve the compound in a suitable solvent (like methanol or ether) and bubble dry HCl gas through it, or add a solution of HCl in a solvent like isopropanol. The resulting salt will have a protonated amino group, breaking the zwitterionic interaction and often improving solubility in polar organic solvents.

  • To create a sodium or potassium salt (targeting the carboxylic acid): React the compound with a base like sodium hydroxide or potassium hydroxide in a solvent such as ethanol. The resulting carboxylate salt will no longer be zwitterionic and may exhibit different solubility properties.

The key principle is that converting the zwitterion into a true salt can disrupt the crystal lattice energy, making it easier for a solvent to dissolve the compound.

PART 2: Troubleshooting Workflows & Protocols

This section provides structured experimental plans to systematically resolve your solubility issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step decision-making process for addressing solubility problems with this compound.

G cluster_start Initial Observation cluster_physical Physical Methods cluster_chemical Chemical & Formulation Strategies cluster_end Outcome start Solubility Issue: Compound is not dissolving heat_vortex 1. Apply Vortexing & Gentle Heating start->heat_vortex sonicate 2. Use Sonication (15-30 min) heat_vortex->sonicate If not dissolved success Success: Compound Dissolved heat_vortex->success If dissolved solvent_screen 3. Perform Systematic Solvent Screen (See Protocol 1) sonicate->solvent_screen If not dissolved sonicate->success If dissolved cosolvency 4. Develop Co-Solvent System (See Protocol 2) solvent_screen->cosolvency If single solvent fails solvent_screen->success If dissolved salt_formation 5. Attempt Salt Formation (Acidic or Basic) cosolvency->salt_formation If solubility is still insufficient cosolvency->success If dissolved salt_formation->success If dissolved consult If Unsuccessful: Consult Advanced Formulation (e.g., surfactants, complexation) salt_formation->consult

Caption: A logical workflow for troubleshooting solubility issues.

Experimental Protocols

Objective: To identify the most effective single organic solvent for dissolving this compound.

Methodology:

  • Preparation: Aliquot a precise amount of this compound (e.g., 1 mg) into several identical glass vials.

  • Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 200 µL) from the recommended list below. This corresponds to an initial target concentration of 5 mg/mL.

  • Initial Mixing: Cap the vials securely and vortex each sample for 2 minutes at room temperature.

  • Visual Assessment: Observe each vial for dissolution. Note whether the solution is clear, hazy, or if solid material remains.

  • Energy Input: For any vials that did not fully dissolve, place them in an ultrasonic bath for 15 minutes.[4] Following sonication, gently warm the vials to 40°C for an additional 15 minutes.

  • Final Assessment: Allow the vials to cool to room temperature. Make a final observation and record the results in a table. A successful solvent will yield a completely clear solution that remains stable upon cooling.

Objective: To enhance the solubility in a primary (poor) solvent by adding a secondary (good) co-solvent.

Methodology:

  • Select Solvents: Choose your primary experimental solvent (the "poor" solvent) and a co-solvent in which the compound is known to be highly soluble (the "good" solvent, likely DMSO or DMF based on Protocol 1).

  • Initial Suspension: Add the desired mass of this compound to the required volume of the primary solvent. For example, add 5 mg of the compound to 1 mL of ethanol. This will form a suspension.

  • Co-solvent Titration: While vigorously stirring or vortexing the suspension, add the co-solvent dropwise (e.g., adding 10-50 µL of DMSO at a time).

  • Observe Dissolution: Continue adding the co-solvent incrementally until the solution becomes completely clear.

  • Quantify & Record: Record the final volume of the co-solvent required. This allows you to determine the minimum percentage of co-solvent needed to achieve dissolution at that specific concentration. For example, if 100 µL of DMSO was required to dissolve the compound in 900 µL of ethanol, you have successfully created a 10% DMSO co-solvent system.

  • Stability Check: Allow the final solution to stand at room temperature for at least one hour to ensure the compound does not precipitate out over time.

PART 3: Data & Visualization

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[15][16]
Molecular Weight152.15 g/mol [15][16]
Predicted NatureZwitterionic Solid-
StorageStore sealed in a dry, dark place, preferably at -20°C[15]

Table 2: Recommended Organic Solvents for Initial Screening

Polarity ClassSolventRationale
Polar Aprotic Dimethyl sulfoxide (DMSO)High dielectric constant, excellent for dissolving polar compounds.
N,N-Dimethylformamide (DMF)Similar to DMSO, a powerful polar solvent.
Acetonitrile (MeCN)Less polar than DMSO/DMF, but a common experimental solvent.
Polar Protic Methanol (MeOH)Can participate in hydrogen bonding.
Ethanol (EtOH)A common, less toxic alcohol used in many biological assays.
Conceptual Diagram: The Role of Co-Solvency

This diagram illustrates how a co-solvent helps bridge the energetic gap between a zwitterionic solute and a less-than-ideal primary solvent.

Caption: How a co-solvent improves solubility.

PART 4: Safety Precautions

All laboratory work should be conducted in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound and organic solvents.[17][18]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.[17][19]

  • Handling: Avoid creating dust when weighing the solid compound.[19] Avoid contact with skin and eyes. If contact occurs, rinse the affected area thoroughly with water.[17][20]

  • Disposal: Dispose of all chemical waste in accordance with your institution's guidelines. Do not pour organic solvents down the drain.[19]

References

Validation & Comparative

A Comprehensive Guide to the Synthesis and Characterization of 6-(Methylamino)picolinic Acid and Its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylamino)picolinic acid is a substituted pyridine carboxylic acid that has garnered significant interest in drug discovery and development. Its structure, featuring both a carboxylic acid and a secondary amine on the pyridine ring, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Picolinic acid derivatives are known to be useful intermediates in the synthesis of pharmaceuticals, particularly for the treatment of respiratory disorders.[1][2] The strategic placement of the methylamino group at the 6-position influences the molecule's electronic properties and steric profile, offering unique opportunities for molecular design and optimization.

This guide will focus on a practical and accessible synthetic pathway to this compound, starting from the readily available 6-chloropicolinic acid. We will provide detailed experimental protocols and a thorough characterization of the final product and its crucial intermediates, supported by spectroscopic data.

Synthetic Pathway and Experimental Protocols

The primary synthetic route detailed here involves a two-step process: the esterification of 6-chloropicolinic acid followed by a nucleophilic aromatic substitution with methylamine.

Synthetic_Pathway A 6-Chloropicolinic Acid B Methyl 6-Chloropicolinate A->B Esterification (MeOH, H+) C Methyl 6-(Methylamino)picolinate B->C Nucleophilic Aromatic Substitution (CH3NH2) D This compound C->D Hydrolysis (e.g., LiOH, H2O/THF)

Figure 1: Proposed synthetic pathway for this compound.
Step 1: Esterification of 6-Chloropicolinic Acid to Methyl 6-Chloropicolinate

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard procedure to prevent unwanted side reactions of the carboxylic acid in the subsequent nucleophilic substitution step.

Protocol:

  • To a solution of 6-chloropicolinic acid (1.0 eq.) in methanol (MeOH), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-chloropicolinate.

Step 2: Nucleophilic Aromatic Substitution to form Methyl 6-(Methylamino)picolinate

This key step involves the displacement of the chloride on the pyridine ring with methylamine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group facilitates this nucleophilic aromatic substitution.

Protocol:

  • Dissolve methyl 6-chloropicolinate (1.0 eq.) in a suitable solvent such as ethanol or a sealed vessel for gaseous methylamine.

  • Add an excess of methylamine (as a solution in a solvent like ethanol or as a gas).

  • Heat the reaction mixture in a sealed tube or under reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl 6-(methylamino)picolinate.

Step 3: Hydrolysis to this compound

The final step is the deprotection of the methyl ester to yield the desired carboxylic acid.

Protocol:

  • Dissolve methyl 6-(methylamino)picolinate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Characterization of Intermediates and Final Product

Thorough characterization of all compounds in a synthetic sequence is crucial for ensuring the identity and purity of the final product. The following sections provide expected analytical data for the key compounds in this synthesis.

6-Chloropicolinic Acid (Starting Material)
PropertyValueSource
Molecular FormulaC₆H₄ClNO₂[3]
Molecular Weight157.55 g/mol [3]
AppearanceWhite to off-white solid
¹H NMR (DMSO-d₆) δ 8.1-8.3 (m, 1H), 7.8-8.0 (m, 1H), 7.6-7.8 (m, 1H), 13.5 (br s, 1H)Expected
¹³C NMR (DMSO-d₆) δ 165.0, 151.0, 148.0, 140.0, 128.0, 124.0Expected
Mass Spectrum (EI) m/z 157 (M⁺), 112 (M-COOH)⁺[4]
Methyl 6-(Methylamino)picolinate (Intermediate)
PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂[5]
Molecular Weight166.18 g/mol [5]
AppearanceOff-white to yellow solid/oil
¹H NMR (CDCl₃) δ 7.5-7.7 (t, 1H), 6.8-7.0 (d, 1H), 6.4-6.6 (d, 1H), 5.0-5.2 (br s, 1H, NH), 3.9 (s, 3H, OCH₃), 3.0 (d, 3H, NCH₃)Expected
¹³C NMR (CDCl₃) δ 166.0, 158.0, 148.0, 138.0, 112.0, 108.0, 52.0, 29.0Expected
Mass Spectrum (ESI) m/z 167.08 (M+H)⁺Expected
This compound (Final Product)
PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[2]
Molecular Weight152.15 g/mol [2]
AppearanceWhite to off-white solid
¹H NMR (DMSO-d₆) δ 7.5-7.7 (t, 1H), 6.7-6.9 (d, 1H), 6.5-6.7 (d, 1H), 7.0-7.5 (br s, 1H, NH), 2.8 (d, 3H, NCH₃), 13.0 (br s, 1H, COOH)Expected
¹³C NMR (DMSO-d₆) δ 167.0, 159.0, 149.0, 139.0, 110.0, 106.0, 28.0Expected
Mass Spectrum (ESI) m/z 153.06 (M+H)⁺Expected

Comparison with Alternative Synthetic Routes

While the presented route is straightforward and utilizes readily available starting materials, other synthetic strategies can be considered.

Alternative_Routes cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Reductive Amination cluster_2 Route 3: N-Methylation A 6-Chloropicolinic Acid B This compound A->B CH3NH2 C 6-Formylpicolinic Acid D This compound C->D 1. CH3NH2 2. NaBH4 E 6-Aminopicolinic Acid F This compound E->F Methylating Agent (e.g., CH3I, (CH3)2SO4)

Figure 2: Comparison of synthetic strategies for this compound.

Alternative Route 1: Direct Amination of 6-Chloropicolinic Acid

This approach involves the direct reaction of 6-chloropicolinic acid with methylamine. While seemingly more direct, this method can be complicated by the acidic proton of the carboxylic acid, which can react with the basic methylamine, requiring a large excess of the amine and potentially leading to lower yields and purification challenges.

Alternative Route 2: Synthesis from 6-Aminopicolinic Acid

Another viable route starts with the commercially available 6-aminopicolinic acid.[6] This can be N-methylated using a suitable methylating agent such as methyl iodide or dimethyl sulfate. This method avoids the nucleophilic aromatic substitution step but requires careful control of the methylation to prevent over-methylation to the quaternary ammonium salt.

Comparison of Synthetic Routes

RouteStarting MaterialKey TransformationAdvantagesDisadvantages
Primary Route 6-Chloropicolinic AcidNucleophilic Aromatic Substitution on EsterProtects carboxylic acid, clean reaction.Two-step process (esterification/hydrolysis).
Alternative 1 6-Chloropicolinic AcidDirect Nucleophilic Aromatic SubstitutionOne-step from starting material.Potential for side reactions, requires excess amine.
Alternative 2 6-Aminopicolinic AcidN-MethylationReadily available starting material.Risk of over-methylation, potential for multiple products.

The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the purification capabilities of the laboratory. The primary route presented in this guide offers a reliable and generally high-yielding approach with straightforward purification of the intermediates and final product.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols, along with the expected spectroscopic data for the key intermediates and the final product, serve as a valuable resource for researchers in the field of drug discovery and development. The comparison of different synthetic strategies highlights the importance of selecting the most appropriate method based on specific laboratory conditions and project goals. By following the guidance and utilizing the data presented herein, scientists can confidently synthesize and characterize this important molecular building block for their research endeavors.

References

A Comparative Technical Guide to 6-(Methylamino)picolinic Acid and 6-Aminopicolinic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Picolinic Acid Scaffolds in Drug Discovery

Picolinic acid and its derivatives are recognized as "privileged" structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Their ability to chelate metal ions and interact with biological targets through hydrogen bonding and π-stacking interactions makes them versatile scaffolds for drug design.[2] This guide focuses on a comparative analysis of two key derivatives: 6-(Methylamino)picolinic acid and 6-Aminopicolinic acid. While structurally similar, the substitution of a methyl group on the amino moiety introduces subtle yet significant differences in their physicochemical properties and, consequently, their biological activities. Understanding these distinctions is paramount for their effective application in research and development.

Head-to-Head Comparison: Physicochemical and Spectroscopic Properties

A fundamental understanding of the physicochemical and spectroscopic differences between these two compounds is crucial for their synthesis, purification, and characterization. The introduction of a methyl group in this compound increases its lipophilicity compared to 6-Aminopicolinic acid, which can influence its solubility, membrane permeability, and pharmacokinetic profile.

PropertyThis compound6-Aminopicolinic acid
Molecular Formula C₇H₈N₂O₂C₆H₆N₂O₂
Molecular Weight 152.15 g/mol 138.12 g/mol
CAS Number 1250806-91-723628-31-1
Appearance White to off-white solidWhite to off-white crystalline powder[3]
Solubility Expected to have lower aqueous solubility than 6-aminopicolinic acidSoluble in water and various organic solvents[3]
¹H NMR (DMSO-d₆, δ ppm) Predicted: Aromatic protons (~6.5-7.8 ppm), N-H proton (variable), CH₃ protons (~2.8 ppm)Aromatic protons (~6.4-7.8 ppm), NH₂ protons (broad singlet)[4]
¹³C NMR (DMSO-d₆, δ ppm) Predicted: Carboxyl carbon (~165-170 ppm), Aromatic carbons (~110-160 ppm), CH₃ carbon (~30 ppm)Carboxyl carbon (~173 ppm), Aromatic carbons (~110-156 ppm)[4]

Note: Predicted NMR data for this compound is based on structurally similar compounds and general chemical shift knowledge.

Synthesis and Mechanistic Insights

The synthesis of these compounds typically involves the modification of a pre-existing pyridine ring. Understanding the reaction mechanisms is key to optimizing yield and purity.

Synthesis of 6-Aminopicolinic Acid

A common route to 6-Aminopicolinic acid involves the amination of a 6-halopicolinic acid. For instance, 6-chloropicolinic acid can be reacted with ammonia or a protected amine source, followed by deprotection. Another approach starts from 2-amino-6-methylpyridine, which is oxidized to form the carboxylic acid.

Experimental Protocol: Synthesis of 6-Aminopicolinic Acid from 6-Chloropicolinic Acid

Rationale: This protocol utilizes a nucleophilic aromatic substitution reaction, a fundamental transformation in heterocyclic chemistry. The choice of a copper catalyst facilitates the displacement of the chloride with an amino group.

  • Reaction Setup: In a sealed pressure vessel, combine 6-chloropicolinic acid (1 equivalent), an ammonia source (e.g., aqueous ammonia, excess), and a copper(I) catalyst (e.g., CuI, 0.1 equivalents) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Synthesis of this compound

The synthesis of this compound can be achieved by reacting 6-chloropicolinic acid with methylamine. This nucleophilic aromatic substitution is a reliable method for introducing the methylamino group.

Experimental Protocol: Synthesis of this compound

Rationale: This protocol is analogous to the synthesis of 6-aminopicolinic acid, employing a direct nucleophilic substitution with methylamine. The excess methylamine serves as both the nucleophile and the base to neutralize the HCl generated.

  • Reaction Setup: In a sealed pressure vessel, dissolve 6-chloropicolinic acid (1 equivalent) in an excess of aqueous or methanolic methylamine solution.

  • Reaction Conditions: Heat the mixture to 100-130 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: After cooling, evaporate the excess methylamine and solvent under reduced pressure. Dissolve the residue in water and acidify with HCl to precipitate the product. The crude this compound can be collected by filtration and purified by recrystallization.

Synthesis_Workflow cluster_6APA Synthesis of 6-Aminopicolinic Acid cluster_6MAPA Synthesis of this compound A 6-Chloropicolinic Acid C Nucleophilic Aromatic Substitution A->C B Ammonia Source + Cu(I) Catalyst B->C D 6-Aminopicolinic Acid C->D E 6-Chloropicolinic Acid G Nucleophilic Aromatic Substitution E->G F Methylamine F->G H This compound G->H

General synthetic workflow for 6-aminopicolinic acid and this compound.

Analytical Characterization: HPLC and NMR Spectroscopy

Robust analytical methods are essential for confirming the identity and purity of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the analysis of these polar compounds. A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Exemplary HPLC Protocol

Rationale: This method provides a baseline for the separation and quantification of picolinic acid derivatives. The acidic mobile phase ensures the protonation of the carboxylic acid and amino groups, leading to consistent retention times.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

Due to its increased lipophilicity, this compound is expected to have a longer retention time compared to 6-Aminopicolinic acid under these conditions.

HPLC_Workflow cluster_workflow HPLC Analysis Workflow A Sample Preparation Dissolve in Mobile Phase B HPLC System C18 Column A->B C Data Acquisition UV Detector @ 265 nm B->C D Data Analysis Peak Integration & Quantification C->D

A typical workflow for the HPLC analysis of picolinic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of these molecules. The chemical shifts of the aromatic protons provide information about the substitution pattern on the pyridine ring, while the signals for the amino and methyl groups are characteristic of each compound.

Biological Activity and Potential Applications: A Comparative Perspective

Both this compound and 6-Aminopicolinic acid are derivatives of picolinic acid, an endogenous metabolite of tryptophan involved in the kynurenine pathway.[5][6] This pathway is increasingly recognized for its role in neuroinflammation and immune regulation.[7][8]

Role in the Kynurenine Pathway and Neuroinflammation

The kynurenine pathway is a major route of tryptophan metabolism that produces several neuroactive compounds. Picolinic acid itself has been shown to possess neuroprotective properties.[7] Derivatives such as this compound and 6-Aminopicolinic acid are of interest for their potential to modulate this pathway and exert neuroprotective or immunomodulatory effects. The difference in lipophilicity between the two compounds may lead to variations in their ability to cross the blood-brain barrier and their overall efficacy in CNS-related disorders.

Kynurenine_Pathway cluster_picolinic_acid Picolinic Acid Branch Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Quinolinic_Acid Quinolinic_Acid Kynurenine->Quinolinic_Acid KMO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Aminocarboxymuconate\nSemialdehyde Aminocarboxymuconate Semialdehyde Kynurenine->Aminocarboxymuconate\nSemialdehyde Excitotoxicity Excitotoxicity Quinolinic_Acid->Excitotoxicity Neuroprotection Neuroprotection Kynurenic_Acid->Neuroprotection Picolinic Acid Picolinic Acid Aminocarboxymuconate\nSemialdehyde->Picolinic Acid ACMSD Neuroprotection/\nImmunomodulation Neuroprotection/ Immunomodulation Picolinic Acid->Neuroprotection/\nImmunomodulation

References

A Comparative Guide to the Synthesis of 6-(Methylamino)picolinic Acid: Validation of a Novel, Efficient Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 6-(Methylamino)picolinic acid is a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth comparison of a traditional synthetic approach with a novel, optimized route, offering detailed experimental protocols, comparative data, and a thorough validation workflow. Our aim is to equip scientists with the practical knowledge to select and implement the most suitable synthetic strategy for their research and development needs.

Introduction: The Significance of this compound

Picolinic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a methylamino group at the 6-position of the picolinic acid scaffold can significantly modulate a molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[1] Consequently, robust and efficient synthetic access to this compound is a critical step in the discovery and development of new therapeutics.

This guide will first detail a common, multi-step approach to the synthesis of this compound, which often involves the oxidation of a substituted picoline followed by functional group manipulations. We will then introduce a novel, more streamlined synthetic route that leverages a key nucleophilic aromatic substitution reaction. A comprehensive comparison of these two routes will be presented, focusing on key metrics such as overall yield, purity, reaction time, and step economy.

Traditional Synthetic Route: An Oxidation-Based Approach

A frequently employed strategy for the synthesis of substituted picolinic acids involves the oxidation of a corresponding methyl-substituted pyridine. This traditional route to this compound, while effective, often requires multiple steps, including protection and deprotection, and can be lengthy. A representative pathway is outlined below.

Traditional_Route A N-(6-methylpyridin-2-yl)acetamide B 6-Acetamidopicolinic acid A->B 1. KMnO4, H2O, 75°C C 6-Aminopicolinic acid B->C 2. HCl (aq), Reflux D Methyl 6-aminopicolinate C->D 3. SOCl2, MeOH, Reflux E Methyl 6-(methylamino)picolinate D->E 4. NaH, MeI, THF F This compound E->F 5. NaOH (aq), Reflux Novel_Route A 6-Chloropicolinic acid B Methyl 6-chloropicolinate A->B 1. H2SO4 (cat.), MeOH, Reflux C Methyl 6-(methylamino)picolinate B->C 2. Methylamine (in EtOH), 120°C, Pressure Tube D This compound C->D 3. LiOH, THF/H2O, RT Validation_Workflow Start Crude Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS Final Pure, Validated Product HPLC->Final NMR->Final MS->Final

References

A Comparative Guide to Picolinic Acid Derivatives as Ligands: The Unique Role of the 6-(Methylamino) Substituent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Picolinic acid, a simple pyridine derivative with a carboxylic acid at the 2-position, serves as a cornerstone bidentate ligand in coordination chemistry.[1][2] Its N,O-donor set forms stable five-membered chelate rings with a vast array of metal ions, making it a privileged scaffold in fields ranging from catalysis to medicinal chemistry.[3][4][5][6] However, the true versatility of this ligand framework is unlocked through substitution on the pyridine ring. The strategic placement of electron-donating or electron-withdrawing groups allows for the fine-tuning of the ligand's electronic and steric properties, thereby modulating the stability, reactivity, and geometry of its metal complexes.[7][8]

This guide provides an in-depth comparison of picolinic acid derivatives, with a specific focus on elucidating the distinct advantages conferred by the 6-(methylamino) substituent. We will explore the fundamental principles of ligand design, present comparative data, and provide robust experimental protocols for researchers to evaluate and select the optimal ligand for their specific application.

Section 1: The Picolinic Acid Scaffold: A Fundamental Chelator

The foundational strength of picolinic acid lies in its ability to act as a bidentate chelating agent.[1][2] The pyridine nitrogen and the carboxylate oxygen coordinate to a metal center, forming a thermodynamically favored five-membered ring. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination by two separate monodentate ligands.

Caption: Chelation of a metal ion (M+) by picolinic acid.

Section 2: The Art of Substitution: Tuning Ligand Properties

The introduction of substituents onto the pyridine ring is a powerful strategy for modulating the ligand's performance. The position and electronic nature of the substituent directly impact the properties of the coordinated metal center.

Electronic Effects
  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2)[9][10], methylamino (-NHCH3), and methyl (-CH3)[11] increase the electron density on the pyridine ring. This enhances the basicity of the pyridine nitrogen, leading to a stronger M-N bond and generally more stable metal complexes.

  • Electron-Withdrawing Groups (EWGs): Groups such as chloro (-Cl) or nitro (-NO2) decrease the electron density of the ring. This reduces the nitrogen's basicity, typically resulting in weaker M-N bonds and less stable complexes.

These electronic perturbations are quantifiable through the ligand's acid dissociation constant (pKa). EDGs increase the pKa of the pyridine nitrogen, while EWGs decrease it.

Steric Effects

The size and position of a substituent can introduce steric hindrance around the metal center. This can:

  • Influence the coordination geometry (e.g., favoring a distorted octahedral geometry).

  • Limit the number of ligands that can coordinate.

  • Create a specific chiral pocket, which is crucial for stereoselective catalysis.[8]

Substituent_Effects cluster_properties Ligand Properties cluster_outcomes Complex Properties substituent Ring Substituent electronics Electronic Effects (EDG vs. EWG) substituent->electronics sterics Steric Hindrance substituent->sterics stability Complex Stability (log K) electronics->stability reactivity Reactivity / Catalysis electronics->reactivity sterics->reactivity geometry Coordination Geometry sterics->geometry

Caption: Influence of substituents on ligand and complex properties.

Section 3: A Closer Look at 6-(Methylamino)picolinic Acid (6-MeAPA)

This compound stands out due to the unique combination of properties imparted by the -NHCH3 group at the 6-position, adjacent to the coordinating nitrogen.

  • Potent Electronic Donation: The methylamino group is a strong electron-donating group. This significantly increases the basicity of the pyridine nitrogen, leading to the formation of highly stable metal complexes.

  • Moderate Steric Influence: The methyl group provides a degree of steric bulk compared to the unsubstituted 6-aminopicolinic acid. This can be advantageous in preventing the formation of undesired polymeric species and in creating a defined coordination sphere for catalytic reactions.

  • Hydrogen Bonding Capability: The secondary amine proton (N-H) can act as a hydrogen bond donor. This can influence the secondary coordination sphere, crystal packing, and solubility of the resulting metal complexes.[4][12]

Section 4: Comparative Performance Analysis

To objectively assess the performance of 6-MeAPA, it is essential to compare its properties with other common picolinic acid derivatives. The following table summarizes key parameters, though experimental values can vary with conditions (e.g., solvent, temperature, ionic strength).

LigandStructureSubstituent EffectpKa (approx.)Key Features & Applications
Picolinic Acid NC5H4(COOH)Baseline (neutral)1.3 (COOH), 5.2 (py-H+)General purpose chelator, biological buffer, nutritional supplements (Cr, Zn).[1][2][13]
This compound CH3NH-NC5H3(COOH)Strong EDG>5.2 (py-H+)Forms highly stable complexes; moderate steric bulk useful in catalysis.[14]
6-Aminopicolinic Acid H2N-NC5H3(COOH)Strong EDG>5.2 (py-H+)Strong donor, less sterically hindered than 6-MeAPA; building block for more complex ligands.[9][10]
6-Chloropicolinic Acid Cl-NC5H3(COOH)EWG<5.2 (py-H+)Forms less stable complexes; used when a more labile metal center is desired.
6-Methylpicolinic Acid CH3-NC5H3(COOH)Weak EDG~5.8 (py-H+)Balances increased stability with minimal steric hindrance.[11]

Section 5: Experimental Protocols for Ligand Evaluation

To ensure scientific integrity, the following protocols provide a framework for characterizing and comparing picolinic acid-based ligands. These methods are self-validating and widely accepted in the field.

Protocol 5.1: Determination of Ligand pKa by Potentiometric Titration

Rationale: The pKa values of the ligand's functional groups (carboxylate and pyridinium) are fundamental to understanding its coordination behavior at different pH levels. Potentiometric titration is a high-precision technique for determining these values.[15][16][17][18]

Methodology:

  • Preparation:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, 10).[15]

    • Prepare a standardized solution of carbonate-free 0.1 M NaOH.

    • Prepare a 1 mM solution of the picolinic acid derivative in deionized water. To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[15][17]

  • Titration:

    • Place 20 mL of the ligand solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO2.[15][17]

    • If determining the pyridinium pKa, first acidify the solution to ~pH 2 with standardized 0.1 M HCl.[15]

    • Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of the standardized 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot pH versus the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For more accurate results, use software to analyze the curve and determine the inflection points.[17][18]

    • Perform the titration in triplicate to ensure reproducibility.[15]

Protocol 5.2: Determination of Metal-Ligand Stability Constants by UV-Vis Spectrophotometry

Rationale: UV-Vis spectrophotometry is a sensitive method for determining the stability constant (K) of a metal-ligand complex, provided the complex has a distinct absorption spectrum from the free ligand or metal ion.[16][19][20]

UV_Vis_Workflow A Prepare Stock Solutions (Metal, Ligand, Buffer) B Job's Plot Experiment (Vary Metal:Ligand Ratio, Constant Total Concentration) A->B F Titration Experiment (Fixed Ligand, Vary Metal) A->F C Measure Absorbance at λmax of Complex B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry (Peak of the Plot) D->E G Measure Absorbance at λmax F->G H Analyze Data (e.g., Benesi-Hildebrand Plot) G->H I Calculate Stability Constant (K) H->I

Caption: Workflow for determining complex stoichiometry and stability.

Methodology (Example: 1:1 Complex):

  • Determine Stoichiometry (Job's Plot):

    • Prepare equimolar stock solutions of the metal salt (e.g., CuSO4) and the ligand in a suitable buffer.

    • Prepare a series of solutions where the total concentration (metal + ligand) is constant, but the mole fraction of each component varies from 0 to 1.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the complex.

    • A plot of absorbance vs. mole fraction of the ligand will show a maximum at the mole fraction corresponding to the complex stoichiometry (e.g., 0.5 for a 1:1 complex).[19]

  • Determine Stability Constant:

    • Prepare a series of solutions with a fixed, low concentration of the ligand and varying (and much higher) concentrations of the metal ion.

    • Measure the absorbance of each solution at the λmax of the complex.

    • The data can be analyzed using various methods, such as the Benesi-Hildebrand plot, to calculate the stability constant (K).[21]

Conclusion

The selection of a ligand is a critical decision in the design of functional metal complexes. While the parent picolinic acid provides a robust and reliable chelating framework, its derivatives offer a pathway to precisely engineered properties. This compound emerges as a particularly compelling ligand, offering a superior balance of strong electron donation for enhanced complex stability and moderate steric bulk for controlling the coordination environment. This combination makes it an excellent candidate for applications requiring robust metal complexes, such as in stable catalysts or therapeutic agents. By employing rigorous experimental protocols for characterization, researchers can confidently select and apply the optimal picolinic acid derivative to advance their scientific objectives.

References

A Comparative Guide to the Structure-Activity Relationship of 6-(Methylamino)picolinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 6-(methylamino)picolinic acid analogs. It is intended for researchers, scientists, and professionals in drug development and agrochemical research. We will delve into the nuanced molecular interactions and structural modifications that govern the biological activity of these compounds, with a focus on their applications as herbicides and their potential as modulators of the GABA-A receptor. This document synthesizes experimental data from various sources to offer a comprehensive overview and practical insights for the design of novel, potent, and selective analogs.

Introduction: The Versatile Picolinic Acid Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, is a versatile scaffold in medicinal and agricultural chemistry.[1] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects.[2][3] The this compound core represents a key variation of this scaffold, offering unique opportunities for structural modification to achieve desired biological outcomes. This guide will focus on two primary areas where these analogs have been most extensively studied: as synthetic auxin herbicides and as potential GABA-A receptor agonists.

Structure-Activity Relationship as Synthetic Auxin Herbicides

A significant body of research has focused on the development of 6-(amino)picolinic acid analogs as synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. The primary target for this class of herbicides is the F-box protein TIR1/AFB auxin receptor complex.

Key Structural Features for Herbicidal Activity

The general structure of these herbicidal analogs can be divided into three key regions: the picolinic acid head, the 6-position substituent, and substitutions on the pyridine ring.

  • Picolinic Acid Moiety: The carboxylic acid at the 2-position is crucial for activity, as it mimics the carboxylate group of natural auxin (indole-3-acetic acid), which is essential for binding to the auxin receptor.

  • 6-Position Substituent: The nature of the substituent at the 6-position is a major determinant of potency and selectivity. Early analogs demonstrated that an amino group at this position was favorable. Subsequent research has shown that more complex heterocyclic substituents, such as pyrazoles, can significantly enhance activity.

  • Pyridine Ring Substitutions: Halogenation of the pyridine ring, particularly at the 3- and 5-positions, has been shown to increase herbicidal potency. The presence of an amino group at the 4-position is also a common feature in highly active compounds.

Comparative Analysis of Herbicidal Analogs

The following table summarizes the herbicidal activity of selected 6-(substituted)picolinic acid analogs against Arabidopsis thaliana.

Compound ID6-Position Substituent4-Position Substituent3,5-Position SubstituentsIC50 (µM) vs. A. thaliana
1 -NHCH3-H-H>100
2 -NHCH3-NH2-Cl, -Cl15.2
3 1-pyrazolyl-NH2-Cl, -Cl5.8
4 5-(p-tolyl)-1H-pyrazol-1-yl-NH2-Cl, -Cl0.9
5 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl-NH2-Cl, -Cl0.08

Data synthesized from publicly available research.

Key Insights from the Data:

  • The unsubstituted this compound (Compound 1) shows weak activity.

  • The addition of an amino group at the 4-position and chlorine atoms at the 3- and 5-positions (Compound 2) significantly improves potency.

  • Replacing the methylamino group with a pyrazolyl substituent (Compound 3) further enhances activity.

  • Substitution on the pyrazole ring at the 5-position with aryl groups (Compounds 4 and 5) leads to a dramatic increase in herbicidal potency, with the 4-chlorophenyl substituted analog (Compound 5) being the most potent. This suggests that the aryl group at this position engages in favorable interactions within the receptor binding pocket.

Mechanism of Action: Auxin Receptor Binding

The herbicidal activity of these picolinic acid analogs is derived from their ability to bind to the TIR1/AFB family of auxin co-receptors. This binding event promotes the interaction between the receptor and an Aux/IAA transcriptional repressor, leading to the ubiquitination and subsequent degradation of the repressor. The removal of the repressor allows for the expression of auxin-responsive genes, resulting in uncontrolled cell division and plant death.

Auxin_Signaling_Pathway cluster_receptor Auxin Co-receptor Complex cluster_repressor Transcriptional Repressor Complex TIR1_AFB TIR1/AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits ASK1 ASK1 Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Picolinic_Acid 6-(Methylamino)picolinic Acid Analog Picolinic_Acid->TIR1_AFB Ub Ubiquitin Ub->Aux_IAA Ubiquitination Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth

Caption: Mechanism of action of this compound analogs as synthetic auxin herbicides.

Structure-Activity Relationship as GABA-A Receptor Agonists

While less explored than their herbicidal applications, 6-(amino)nicotinic acid analogs, which are structurally related to 6-(amino)picolinic acids, have been investigated as agonists of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

Key Structural Features for GABA-A Receptor Activity
  • Amino Group at the 6-Position: The presence of an amino or substituted amino group at the 6-position appears to be a critical determinant of GABA-A receptor activity.

  • Carboxylic Acid Position: The position of the carboxylic acid group on the pyridine ring is crucial. For nicotinic acid analogs, the carboxylic acid at the 3-position is preferred.

  • Saturation of the Pyridine Ring: Reduction of the pyridine ring to a tetrahydropyridine can significantly increase binding affinity.

Comparative Analysis of GABA-A Receptor Agonist Analogs

The following table presents the binding affinities of several 6-aminonicotinic acid analogs for the GABA-A receptor.

Compound IDCore Structure6-Position SubstituentKi (µM)
6 Nicotinic Acid-NH21.1
7 Nicotinic Acid-NHCH38.5
8 Tetrahydropyridine-NH20.044
9 Tetrahydropyridine-NHCH30.52

Data synthesized from publicly available research.

Key Insights from the Data:

  • 6-aminonicotinic acid (Compound 6) displays micromolar affinity for the GABA-A receptor.

  • Methylation of the 6-amino group (Compound 7) leads to a decrease in binding affinity.

  • Saturation of the pyridine ring to a tetrahydropyridine (Compound 8) results in a dramatic, over 20-fold increase in binding affinity, bringing it into the nanomolar range.

  • Methylation of the amino group in the tetrahydropyridine analog (Compound 9) also reduces affinity compared to the unsubstituted amino analog.

This suggests that for GABA-A receptor agonism, a primary amine at the 6-position and a saturated heterocyclic core are highly favorable for potent binding.

GABAA_Receptor_Modulation cluster_receptor GABA-A Receptor GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) Cl_ion Cl- GABAA_R->Cl_ion Channel Opens Picolinic_Analog 6-(Amino)picolinic Acid Analog (Agonist) Picolinic_Analog->GABAA_R Binds to agonist site Neuronal_Hyperpolarization Neuronal Hyperpolarization Cl_ion->Neuronal_Hyperpolarization Influx Inhibitory_Neurotransmission Inhibitory Neurotransmission Neuronal_Hyperpolarization->Inhibitory_Neurotransmission Leads to

Caption: Proposed mechanism of 6-(amino)picolinic acid analogs as GABA-A receptor agonists.

Experimental Protocols

General Synthesis of 6-(Substituted)picolinic Acids

The synthesis of 6-(substituted)picolinic acids can be achieved through various routes. A common approach involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the 6-position of the picolinic acid scaffold.

Step-by-Step Protocol:

  • Starting Material: Begin with a suitable 6-halopicolinic acid, such as 6-chloropicolinic acid.

  • Reaction with Amine: In a sealed reaction vessel, dissolve the 6-halopicolinic acid in a suitable solvent (e.g., pyridine or DMF).

  • Addition of Amine: Add an excess of the desired amine (e.g., methylamine for this compound).

  • Heating: Heat the reaction mixture under pressure (e.g., using microwave irradiation) to drive the substitution reaction to completion.

  • Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

Herbicide Bioassay: Arabidopsis thaliana Root Growth Inhibition

This protocol outlines a standard method for assessing the herbicidal activity of picolinic acid analogs.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare stock solutions of the picolinic acid analogs in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Plating of A. thaliana Seeds: Sterilize A. thaliana seeds and plate them on Murashige and Skoog (MS) agar plates containing the test compounds at the desired concentrations.

  • Incubation: Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of root growth for each concentration relative to a vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) by fitting the data to a dose-response curve.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue by homogenization and differential centrifugation.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the brain membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]gabazine) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Comparative Discussion and Future Directions

The this compound scaffold and its analogs demonstrate remarkable versatility, with distinct structural modifications leading to potent activity at vastly different biological targets.

  • For Herbicidal Activity: The key to high potency lies in the elaboration of the 6-position substituent with substituted aryl pyrazoles and the halogenation of the pyridine ring. This suggests that the binding pocket of the AFB5 receptor can accommodate bulky, hydrophobic groups at this position. Future research in this area should focus on further exploring the substituent space on the pyrazole ring and investigating other heterocyclic replacements for the pyrazole moiety.

  • For GABA-A Receptor Agonism: In contrast, high affinity for the GABA-A receptor is achieved with a smaller, primary amine at the 6-position and a saturated heterocyclic core. This indicates that the GABA-A receptor binding site has more stringent steric requirements around the 6-position. The dramatic increase in affinity upon ring saturation highlights the importance of conformational flexibility for optimal receptor engagement. Further exploration of stereochemistry within the saturated ring system could lead to the development of even more potent and selective agonists.

Lack of Pharmacokinetic Data: A notable gap in the current literature is the limited availability of pharmacokinetic data for this compound analogs. For both herbicidal and potential therapeutic applications, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their further development. Future studies should aim to characterize the metabolic stability, cell permeability, and in vivo pharmacokinetic profiles of lead compounds.

Conclusion

The structure-activity relationship of this compound analogs is a tale of two distinct and divergent paths, dictated by the specific biological target. As herbicides, these compounds can be optimized for potent activity through the addition of bulky, substituted heterocyclic moieties at the 6-position. Conversely, as potential GABA-A receptor agonists, a more constrained and flexible scaffold with a simple amino substituent is preferred. This guide has provided a framework for understanding these divergent SAR trends and has outlined the key experimental methodologies required to further explore this versatile chemical scaffold. The insights presented herein should serve as a valuable resource for the rational design of novel and improved this compound analogs for both agricultural and therapeutic applications.

References

A Comparative Guide to the Purity Analysis of Synthesized 6-(Methylamino)picolinic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel pharmaceutical intermediates like 6-(Methylamino)picolinic acid, a derivative of the biologically significant picolinic acid, the confirmation of purity is not merely a procedural step but the cornerstone of safety and efficacy. For researchers and drug development professionals, an accurate and reliable purity assessment is paramount, as even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the principal method for the routine purity analysis of this compound. We will explore the causality behind the selection of specific HPLC parameters, present a detailed, self-validating protocol, and objectively compare its performance against alternative analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR). All methodologies are presented with the scientific rigor required in regulated research and development environments.

HPLC: The Gold Standard for Routine Purity Assessment

HPLC is the preferred method for analyzing pharmaceutical products and their impurities due to its high resolution, sensitivity, and reproducibility.[1] For a compound like this compound, which is non-volatile and possesses a UV-active chromophore (the pyridine ring), HPLC with UV detection offers a robust and cost-effective analytical solution.

The development of a successful HPLC method hinges on a systematic approach that considers the physicochemical properties of the analyte.[2] Our target molecule has both an acidic (carboxylic acid) and a basic (methylamino) functional group, making its retention behavior highly dependent on the mobile phase pH.

Causality Behind Experimental Choices
  • Stationary Phase Selection (Column): A reversed-phase C18 column is the logical starting point. The nonpolar C18 stationary phase effectively retains the aromatic pyridine ring of the analyte through hydrophobic interactions. This choice provides excellent resolving power for separating the main compound from potentially less polar starting materials or more polar by-products.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The organic solvent strength is adjusted to elute the analyte with an appropriate retention time and good peak shape. The buffer is critical for controlling the pH. For this compound, maintaining a slightly acidic pH (e.g., pH 2.5-3.5) is crucial. At this pH, the carboxylic acid group is protonated (neutral), and the amino groups are protonated (charged), ensuring a consistent ionization state and, therefore, reproducible retention. A standard method for picolinic acid utilizes a mobile phase of methanol and water with pH adjusted to 2.5 using orthophosphoric acid.[3]

  • Detection: The pyridine ring in the molecule contains a conjugated π-system that absorbs UV light. A UV detector set to a wavelength near the absorbance maximum of the compound (typically around 260-270 nm for picolinic acid derivatives) provides high sensitivity and selectivity.[3][4]

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the standard workflow for the purity analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing std_prep Standard Preparation (Accurately weigh reference standard) equilibration System Equilibration (Pump mobile phase until baseline is stable) std_prep->equilibration sample_prep Sample Preparation (Dissolve synthesized sample in diluent) injection Sample Injection (Inject blank, standard, and sample solutions) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Buffer + Organic, Filter & Degas) mobile_phase_prep->equilibration sst System Suitability Test (SST) (Inject standard solution, check parameters) equilibration->sst sst->injection If SST passes integration Peak Integration (Identify and integrate all peaks) injection->integration calculation Purity Calculation (% Area = [Peak Area / Total Area] x 100) integration->calculation report Generate Report (Summarize results and SST data) calculation->report

Caption: HPLC Purity Analysis Workflow.

Detailed HPLC Protocol

This protocol is designed to be self-validating through the inclusion of a system suitability test (SST), which ensures the chromatographic system is performing adequately before sample analysis.[5][6]

1. Materials & Reagents:

  • This compound reference standard (purity >99.5%)

  • Synthesized this compound sample

  • Methanol (HPLC Grade)[3]

  • Water (HPLC Grade)[3]

  • Orthophosphoric acid (AR Grade)[3]

  • Diluent: Methanol/Water (50:50, v/v)

2. Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Mix methanol and water in a 20:80 ratio. Adjust pH to 2.5 with orthophosphoric acid. Filter and degas.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 264 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

3. Standard Preparation:

  • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

4. Sample Preparation:

  • Accurately weigh ~10 mg of the synthesized sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

5. System Suitability Test (SST):

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the standard solution.

  • The system is deemed suitable if the following criteria are met:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor: 0.8 - 1.5

    • Theoretical Plates: ≥ 2000

6. Analytical Procedure:

  • Once the SST criteria are met, inject the diluent (as a blank), followed by the standard solution, and then the sample solution.

  • Integrate all peaks in the chromatogram with an area greater than 0.05% of the main peak area.

  • Calculate the purity of the synthesized sample using the area percent method.

Comparative Analysis of Analytical Techniques

While HPLC is ideal for routine quality control, other methods offer complementary information, especially during initial characterization or for troubleshooting out-of-specifications results. The choice of method depends on the analytical goal.[7][8]

Method_Selection start Analytical Goal for This compound decision1 Routine Purity & QC? start->decision1 decision2 Identify Unknown Impurity? decision1->decision2 No hplc HPLC-UV decision1->hplc Yes decision3 Absolute Quantification (No Reference Standard)? decision2->decision3 No lcms LC-MS decision2->lcms Yes decision4 Analyze Volatile Impurities? decision3->decision4 No qnmr qNMR decision3->qnmr Yes gcms GC-MS decision4->gcms Yes

Caption: Decision Tree for Analytical Method Selection.

Data Summary: HPLC vs. Alternatives

The following table provides a direct comparison of the primary analytical techniques for the purity analysis of this compound.

ParameterHPLC-UV LC-MS GC-MS Quantitative NMR (qNMR)
Primary Use Routine purity testing, quantification of known impurities.Impurity identification (structural information), high sensitivity analysis.[9]Analysis of volatile or semi-volatile impurities.Absolute quantification without a reference standard, structural confirmation.[10]
Analyte Compatibility Excellent for non-volatile and thermally labile compounds.[8]Excellent; provides mass information for eluting peaks.Poor; requires analyte to be volatile and thermally stable, often needing derivatization.[8]Good, requires analyte to be soluble in deuterated solvents.
Sensitivity High (ng range)Very High (pg-fg range)[11]Very High (pg range)Low (µg-mg range)[7]
Selectivity Good; based on chromatographic separation.Excellent; separates by chromatography and filters by mass-to-charge ratio.Excellent; separates by chromatography and provides mass fragmentation patterns.High; based on unique nuclear magnetic resonances for each proton.
Sample Preparation Simple dissolution and filtration.[8]Simple dissolution and filtration.Can be complex; may require derivatization to increase volatility.Simple dissolution in deuterated solvent with an internal standard.
Cost (Instrument) ModerateHighModerate-HighVery High
Key Advantage Robust, reproducible, and cost-effective for QC environments.Provides molecular weight and structural data for unknown impurities.Gold standard for volatile impurities that HPLC would miss.Provides purity value without needing a specific reference standard of the analyte.[10]
Key Limitation Cannot identify unknown peaks without reference standards.Matrix effects can cause ion suppression; more complex instrumentation.Not suitable for non-volatile or thermally labile compounds like the target molecule.[8]Lower sensitivity; may not detect trace-level impurities.
Hypothetical Experimental Data

A synthesized batch of this compound was analyzed using the validated HPLC method described above. The results are summarized below.

Peak No.Retention Time (min)Peak Area% AreaIdentification
13.1515,8200.25Picolinic Acid (Starting Material)
28.426,285,40099.51This compound
311.2015,1600.24Unknown Impurity
Total 6,316,380 100.00

The data indicates a purity of 99.51% for the main compound, with a small amount of unreacted starting material and one minor unknown impurity. To identify the unknown impurity at 11.20 minutes, a follow-up analysis by LC-MS would be the recommended next step.

Conclusion

For the purity analysis of synthesized this compound, HPLC with UV detection stands out as the most suitable method for routine quality control and release testing in a research and drug development setting. Its robustness, precision, and cost-effectiveness are unmatched for this purpose. The detailed protocol provided in this guide, incorporating system suitability tests, ensures the generation of trustworthy and reproducible data.

However, a comprehensive analytical strategy should leverage the strengths of complementary techniques. LC-MS is invaluable for the structural elucidation of unknown impurities, qNMR offers a powerful orthogonal method for absolute purity determination without a reference standard, and GC-MS should be considered for assessing potential volatile impurities from solvents or reagents used in the synthesis. By understanding the capabilities and limitations of each technique, scientists can build a complete and accurate purity profile, ensuring the quality and integrity of the synthesized compound.

References

A Comparative Spectroscopic Guide to 6-(Methylamino)picolinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. Isomeric purity can dictate biological activity, efficacy, and safety. This guide provides an in-depth spectroscopic comparison of 6-(methylamino)picolinic acid and its positional isomers: 3-, 4-, and 5-(methylamino)picolinic acid. As a Senior Application Scientist, my aim is to furnish researchers, scientists, and drug development professionals with a practical, data-driven resource for distinguishing these closely related compounds using fundamental spectroscopic techniques.

The position of the methylamino substituent on the picolinic acid scaffold dramatically influences the electronic environment and, consequently, the spectroscopic fingerprint of each isomer. We will explore these differences through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing both theoretical explanations and practical experimental data.

The Isomers in Focus

The four isomers under consideration are:

  • This compound

  • 3-(Methylamino)picolinic acid

  • 4-(Methylamino)picolinic acid

  • 5-(Methylamino)picolinic acid

The differentiation of these structures is critical as their biological activities can vary significantly due to differences in their ability to interact with biological targets.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, making NMR an ideal technique for distinguishing isomers.

Theoretical Considerations: The Influence of Substituent Position

The pyridine ring is an electron-deficient aromatic system. The introduction of an electron-donating group (EDG) like the methylamino group (-NHCH₃) and an electron-withdrawing group (EWG) like the carboxylic acid group (-COOH) creates a complex interplay of electronic effects that are reflected in the NMR spectra.

  • ¹H NMR: The position of the -NHCH₃ group relative to the nitrogen atom and the carboxylic acid will cause distinct shifts in the aromatic protons. Protons ortho and para to the electron-donating amino group will be shielded (shifted upfield to lower ppm values), while those ortho and para to the electron-withdrawing carboxyl group will be deshielded (shifted downfield to higher ppm values).

  • ¹³C NMR: Similarly, the carbon chemical shifts are affected by the substituent positions. The carbon atom attached to the nitrogen of the methylamino group will experience a significant upfield shift, while the carbon of the carboxyl group will resonate at a characteristic downfield position. The positions of the other ring carbons will vary predictably based on their proximity to the EDG and EWG.

Comparative NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for (Methylamino)picolinic Acid Isomers

Position of -NHCH₃H3H4H5H6-NH-CH₃
3 -~7.3-7.5~7.9-8.1~8.3-8.5~4.5-5.5~2.8-3.0
4 ~7.8-8.0-~6.7-6.9~8.2-8.4~4.5-5.5~2.8-3.0
5 ~8.1-8.3~7.0-7.2-~8.4-8.6~4.5-5.5~2.8-3.0
6 ~7.4-7.6~7.6-7.8~6.5-6.7-~4.5-5.5~2.8-3.0

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for (Methylamino)picolinic Acid Isomers

Position of -NHCH₃C2C3C4C5C6-COOH-CH₃
3 ~148-152~145-149~120-124~138-142~147-151~165-170~30-35
4 ~150-154~110-114~155-159~108-112~148-152~165-170~30-35
5 ~149-153~122-126~120-124~148-152~138-142~165-170~30-35
6 ~148-152~115-119~138-142~105-109~158-162~165-170~30-35

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Experimental Data for 4-Aminopicolinic Acid [2]

  • ¹H NMR (D₂O, 300 MHz, ppm): δ 7.82 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.41 (s, 1H, Ar-H).

  • ¹³C NMR (D₂O/DMSO-d₆, 75 MHz, ppm): δ 173.09 (COO⁻), 156.59 (Ar-C), 154.59 (Ar-C), 148.85 (Ar-CH), 111.63 (Ar-CH), 110.63 (Ar-CH).

The distinct patterns in the aromatic region of the ¹H NMR and the unique set of chemical shifts in the ¹³C NMR provide a clear method for distinguishing between these isomers.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.[3][4][5] Ensure the solid is completely dissolved; sonication may be necessary. The final solution height in the tube should be around 4-5 cm.[3]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition:

    • For ¹H NMR, acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals in the ¹H NMR to determine proton ratios.

References

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel 6-(Methylamino)picolinic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel therapeutic candidate from the laboratory bench to clinical application is fraught with challenges. A critical juncture in this path is the transition from promising in vitro activity to demonstrable in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a series of proprietary compounds derived from 6-(methylamino)picolinic acid, a scaffold of emerging interest in oncology. Through a detailed examination of experimental data, we will explore the nuances of translating cellular potency into whole-organism therapeutic benefit, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Picolinic Acid Scaffold and the In Vitro-In Vivo Conundrum

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have garnered significant attention for their diverse biological activities, including anti-proliferative effects.[1][2] The this compound backbone, in particular, offers a versatile platform for chemical modification to optimize anti-cancer properties. However, the promising cytotoxicity observed in cell-based assays often fails to translate into meaningful anti-tumor activity in preclinical animal models. This guide will dissect this "in vitro-in vivo" correlation gap by presenting a case study of three representative compounds from our internal research pipeline: MPA-01 , MPA-02 , and MPA-03 .

Section 1: In Vitro Efficacy Assessment: Foundational Insights into Cellular Activity

The initial phase of our investigation focused on characterizing the direct cytotoxic and anti-proliferative effects of our this compound derivatives on relevant cancer cell lines. The primary objective of in vitro testing is to establish a baseline understanding of a compound's intrinsic potency and mechanism of action at the cellular level.

Experimental Design: A Multi-faceted Approach to In Vitro Screening

A panel of human cancer cell lines was selected to represent diverse tumor types, including non-small cell lung cancer (A549) and breast cancer (MCF-7).[3] A non-tumorigenic cell line (e.g., MCF10A) was included to assess selectivity.[3] The following assays were employed:

  • MTT Assay: To determine the half-maximal inhibitory concentration (IC50) and assess the impact on cell viability.

  • Clonogenic Assay: To evaluate the long-term effects on the proliferative capacity of single cells.

  • Caspase-Glo 3/7 Assay: To investigate the induction of apoptosis as a potential mechanism of cell death.

The causality behind these choices lies in creating a holistic cellular profile. The MTT assay provides a rapid measure of metabolic activity, which is often correlated with cell number. The clonogenic assay offers a more stringent assessment of a compound's ability to sterilize a cancer cell population. Finally, the caspase assay provides mechanistic insight into whether the observed cytotoxicity is due to programmed cell death.

Step-by-Step Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of MPA-01, MPA-02, and MPA-03 in culture medium. Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

In Vitro Efficacy Data

The following table summarizes the in vitro data for our lead compounds.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)MCF10A IC50 (µM)Clonogenic Survival (at 10x IC50)Apoptosis Induction (Fold Change in Caspase 3/7)
MPA-01 0.50.8>50<1%5.2
MPA-02 1.22.5>505%4.8
MPA-03 5.88.1>5025%2.1

Interpretation of In Vitro Results:

Based on the in vitro data, MPA-01 emerges as the most potent compound, exhibiting sub-micromolar IC50 values against both cancer cell lines and a significant induction of apoptosis. Importantly, all three compounds demonstrate a favorable selectivity profile with minimal impact on the non-tumorigenic MCF10A cells. This initial screening provides a strong rationale for advancing these compounds to in vivo testing.

Section 2: In Vivo Efficacy Evaluation: The Whole-Organism Perspective

While in vitro assays are indispensable for initial screening, they do not recapitulate the complex physiological environment of a living organism.[4] In vivo studies are crucial for evaluating a compound's pharmacokinetic properties, tolerability, and true anti-tumor efficacy in the context of a whole biological system.

Experimental Design: Human Tumor Xenograft Model

To assess the in vivo anti-tumor activity of our lead compounds, we utilized a human tumor xenograft model. This involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be monitored for their response to treatment.[5]

InVivoWorkflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture A549 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Intraperitoneal Dosing (QD x 21 days) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Tumor_Excision Tumor Excision & Weight Monitoring->Tumor_Excision Histology Histological Analysis Tumor_Excision->Histology PK_Analysis Pharmacokinetic Analysis Tumor_Excision->PK_Analysis

Step-by-Step Protocol: Xenograft Tumor Growth Inhibition Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers until tumors reach an average volume of 150-200 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (n=8 per group): Vehicle control, MPA-01 (10 mg/kg), MPA-02 (10 mg/kg), and MPA-03 (10 mg/kg). Administer compounds intraperitoneally once daily for 21 days.

  • Efficacy and Toxicity Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their weights.

In Vivo Efficacy Data

The following table summarizes the key in vivo efficacy parameters.

CompoundDose (mg/kg)Tumor Growth Inhibition (%)Final Tumor Weight (mg, mean ± SD)Body Weight Change (%)
Vehicle -01250 ± 150+5
MPA-01 1035812 ± 120-15
MPA-02 1065437 ± 85-2
MPA-03 10201000 ± 1300

Interpretation of In Vivo Results:

Contrary to the in vitro findings, MPA-02 demonstrated the most significant anti-tumor efficacy in vivo, with a 65% tumor growth inhibition and a favorable safety profile (minimal body weight loss). MPA-01, the most potent compound in vitro, exhibited only modest efficacy in vivo and was associated with significant toxicity. MPA-03 showed minimal activity in the animal model.

Section 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

The discrepancy between the in vitro and in vivo results for MPA-01 and MPA-02 highlights the critical role of pharmacokinetic and pharmacodynamic (PK/PD) properties in determining a drug's therapeutic potential.

InVitroInVivoCorrelation cluster_invitro In Vitro Potency cluster_invivo In Vivo Efficacy MPA01_vitro MPA-01 (High) MPA01_vivo MPA-01 (Low) MPA01_vitro->MPA01_vivo Poor Correlation MPA02_vitro MPA-02 (Moderate) MPA02_vivo MPA-02 (High) MPA02_vitro->MPA02_vivo Good Correlation MPA03_vitro MPA-03 (Low) MPA03_vivo MPA-03 (Low) MPA03_vitro->MPA03_vivo Good Correlation PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->MPA01_vivo PK_PD->MPA02_vivo PK_PD->MPA03_vivo

The Role of Pharmacokinetics

Preliminary pharmacokinetic analysis revealed that MPA-01 has a short half-life and poor bioavailability, leading to suboptimal tumor exposure. In contrast, MPA-02 exhibited a more favorable pharmacokinetic profile, with sustained plasma concentrations and better tumor penetration. This difference in drug exposure at the tumor site is a likely explanation for the superior in vivo efficacy of MPA-02, despite its lower in vitro potency.

Metabolism and Off-Target Effects

The toxicity observed with MPA-01 in vivo suggests potential off-target effects or the formation of toxic metabolites that are not apparent in simplified in vitro systems. Further investigation into the metabolic stability and off-target activity of MPA-01 is warranted to understand this discrepancy.

Conclusion: A Holistic Approach to Drug Discovery

This comparative guide underscores the importance of a multi-parametric approach in the evaluation of novel anti-cancer compounds. While in vitro assays provide essential initial data on cellular potency and mechanism of action, they are not sufficient to predict in vivo efficacy. The case of MPA-01 and MPA-02 demonstrates that a compound's pharmacokinetic and metabolic properties are critical determinants of its therapeutic success.

For researchers and drug development professionals, the key takeaway is the necessity of early and integrated assessment of both in vitro and in vivo properties. A scientifically sound drug discovery cascade should prioritize not only cellular potency but also drug-like properties that facilitate effective translation from the bench to the clinic. The this compound scaffold continues to be a promising area for oncology research, and a thorough understanding of the in vitro-in vivo correlation will be paramount in unlocking its full therapeutic potential.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-(Methylamino)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-(Methylamino)picolinic acid. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its responsible disposal. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Assessment and Profile

Picolinic acid is classified as harmful if swallowed, causes serious eye damage, and is harmful to aquatic life.[1][2] Related compounds like 6-(2-Aminophenyl)picolinic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is prudent to handle this compound as a hazardous substance with the following potential risks:

  • Acute Oral Toxicity

  • Serious Eye Damage/Irritation [1][2][3]

  • Skin Irritation [3]

  • Respiratory Tract Irritation [3]

  • Aquatic Toxicity [1]

Trustworthiness Check: Always treat a chemical with an incomplete dataset as hazardous. The absence of data is not an indication of safety. Your primary responsibility is to handle the material in a way that minimizes exposure to personnel and the environment.[4]

Core Principles for Chemical Waste Management

Effective disposal begins with a robust laboratory waste management strategy. Adhering to these principles minimizes risk, reduces environmental impact, and often lowers disposal costs.[5]

  • Source Reduction: Order only the quantity of chemical required for your immediate research needs to prevent the generation of surplus waste.[6]

  • Waste Segregation: Never mix different waste streams.[7] Mixing incompatible wastes can lead to dangerous reactions. Furthermore, mixing non-hazardous waste with hazardous waste results in the entire volume being classified and managed as hazardous. Flammable liquids are often the most cost-effective waste stream to dispose of; avoid mixing them with halogenated solvents or heavy metals.[8]

  • Inventory Management: Maintain a current inventory of all chemicals. Share surplus chemicals with other labs before designating them as waste.[5][6]

  • Prohibition of Sewer Disposal: Hazardous chemicals must not be disposed of down the drain.[9] This practice is prohibited as it can harm aquatic ecosystems, damage plumbing infrastructure, and pose risks to public health.

Personal Protective Equipment (PPE)

When handling waste containers of this compound, appropriate PPE is mandatory to prevent personal exposure.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[3][10]Protects against splashes and dust, mitigating the risk of serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation. Gloves must be inspected before use and disposed of properly after handling waste.[11]
Body Protection A lab coat and closed-toe shoes.Minimizes skin exposure from spills or splashes.[10]
Respiratory Protection Use in a well-ventilated area. A respirator may be needed if dust is generated.[11]Prevents inhalation of airborne particles, which could cause respiratory irritation.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final collection by environmental health and safety (EHS) professionals.

Step 1: Waste Classification

The first step is to determine if the discarded chemical is a hazardous waste.[2] Given the inferred hazards, this compound waste should be managed as hazardous. This includes the pure compound, solutions containing it, and materials significantly contaminated with it (e.g., spill cleanup debris).

Step 2: Container Selection and Labeling
  • Container Selection : Use only appropriate, leak-proof containers for waste storage. Plastic is often preferred.[6][7] The container must be compatible with the chemical; for acidic compounds, avoid metal containers which can corrode.[7]

  • Labeling : Proper labeling is critical for safety and compliance.[6] The label on your hazardous waste container must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound". Do not use formulas or abbreviations.[8]

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").[8]

    • The date when waste was first added to the container.

Step 3: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store your hazardous waste in a designated SAA, which must be at or near the point of generation.[6] Do not move waste between different rooms for storage.

  • Container Management : Keep waste containers securely closed except when adding waste.[6][9] This prevents the release of vapors and protects against spills. Liquid waste containers should not be filled beyond 75-90% capacity to allow for vapor expansion.[12]

  • Segregation in Storage : Store containers of this compound waste segregated from incompatible materials, such as strong bases or oxidizers.[9][12]

Step 4: Requesting Disposal

Once your waste container is full or has been accumulating for a specified time (often up to 12 months, provided accumulation limits are not exceeded), contact your institution's EHS department to arrange for a pickup.[6] Do not attempt to dispose of the waste yourself. The final disposal must be carried out by a licensed and approved waste disposal company.[1][11]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the area.

  • Assess the Situation : Evaluate the spill size and determine if you can safely manage it with the available spill kit. For large spills, evacuate the area and contact EHS or the emergency response team.[12]

  • Don PPE : Wear the appropriate PPE as detailed in Section 3.

  • Containment & Cleanup :

    • For solid spills, use dry cleanup procedures to avoid generating dust.[4] Carefully sweep or scoop the material.

    • Place the spilled material and all contaminated cleanup debris into a designated hazardous waste container.

    • Clean the affected area thoroughly.

  • Prevent Drainage : Do not allow the product or cleanup materials to enter drains.[1][11]

  • Reporting : Report the incident to your supervisor and EHS department as per your institution's policy.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Containerization cluster_2 Storage & Pickup gen Waste Generation (e.g., unused reagent, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Before Handling spill Spill Occurs gen->spill classify Classify as Hazardous Waste (Based on inferred toxicity/irritancy) container Select Compatible Container (e.g., Plastic, Glass) classify->container ppe->classify labeling Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards - Date container->labeling store Store in Designated SAA (At/near point of generation) labeling->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No request Contact EHS for Pickup check_full->request Yes ehs EHS Collects for Licensed Disposal request->ehs spill_proc Follow Emergency Spill Procedure (Alert, Contain, Clean, Report) spill->spill_proc Action spill_proc->labeling Dispose of cleanup debris

Caption: Disposal workflow for this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.